4-[3-(benzyloxy)phenyl]butanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
152380-68-2 |
|---|---|
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.3 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
De Novo Synthesis Protocol for 4-[3-(Benzyloxy)phenyl]butanoic acid: A Hydrogenation-First Strategy
Executive Summary
4-[3-(Benzyloxy)phenyl]butanoic acid (CAS: 152380-68-2) is a highly versatile small molecule scaffold utilized extensively in medicinal chemistry, targeted protein degradation (PROTACs), and advanced drug discovery programs[1]. While commercially available, synthesizing this compound de novo from inexpensive starting materials requires careful orchestration of protecting group strategies and reduction steps. This whitepaper details a robust, self-validating 4-step synthesis protocol designed for high yield, scalability, and strict chemoselectivity.
Strategic Rationale & Causality (The "Why")
A common pitfall in synthesizing benzyloxy-substituted aliphatic chains is the premature installation of the benzyl protecting group. If 3-hydroxybenzaldehyde is benzylated prior to carbon-chain elongation (via Wittig olefination), the subsequent reduction of the resulting alkene to an alkane becomes highly problematic. Standard palladium-catalyzed hydrogenation (Pd/C, H₂) will indiscriminately cleave the benzyl ether alongside reducing the double bond. While selective catalysts like Wilkinson's catalyst (RhCl(PPh₃)₃) exist, they are expensive, sensitive to steric hindrance, and often yield incomplete conversions.
The "Hydrogenation-First" Solution: To bypass this chemoselectivity issue, this protocol employs a strategic inversion of standard operations:
-
Unprotected Elongation : We perform the Wittig olefination directly on the unprotected 3-hydroxybenzaldehyde using (2-carboxyethyl)triphenylphosphonium bromide[2]. By using excess base (NaH), we transiently deprotonate the phenol, preventing it from interfering with the ylide.
-
Unhindered Reduction : The resulting alkene is hydrogenated. Because there is no benzyl ether present yet, we can use harsh, highly efficient Pd/C conditions to guarantee 100% reduction to the alkane.
-
Global Protection & Selective Deprotection : The phenol and carboxylic acid are globally benzylated to form an ester-ether intermediate. Finally, the benzyl ester is selectively hydrolyzed (saponified) using LiOH, leaving the robust benzyl ether intact.
This causality-driven approach eliminates the need for expensive selective catalysts and ensures a highly pure final product.
Synthesis Workflow Diagram
Figure 1: Four-step "Hydrogenation-First" forward synthesis workflow.
Step-by-Step Experimental Protocols
Step 1: Wittig Olefination
Objective: Construct the 4-carbon chain via C=C bond formation.
-
Preparation of Ylide : To an oven-dried, argon-purged flask, add (2-carboxyethyl)triphenylphosphonium bromide (1.1 equiv) and anhydrous THF/DMSO (4:1 v/v)[2]. Cool the suspension to 0 °C.
-
Deprotonation : Slowly add Sodium Hydride (60% dispersion in mineral oil, 3.2 equiv). Mechanistic Note: 3.2 equivalents are strictly required—1 eq for the phosphonium carboxylic acid, 1 eq for the ylide formation, 1 eq for the substrate's phenol, and a 0.2 eq operational excess. Stir for 30 minutes until the solution turns a deep orange/red, indicating ylide formation.
-
Coupling : Dissolve 3-hydroxybenzaldehyde (1.0 equiv) in a minimal amount of anhydrous THF and add dropwise to the ylide solution. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup : Quench carefully with saturated aqueous NH₄Cl. Acidify the aqueous layer to pH 2 using 1M HCl to protonate the carboxylic acid and phenol. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield 4-(3-hydroxyphenyl)but-3-enoic acid (mixture of E/Z isomers).
Step 2: Catalytic Hydrogenation
Objective: Reduce the alkene to an alkane without chemoselectivity concerns.
-
Setup : Dissolve the crude 4-(3-hydroxyphenyl)but-3-enoic acid (1.0 equiv) in absolute ethanol.
-
Catalyst Addition : Add 10% Palladium on Carbon (Pd/C) (10% w/w).
-
Hydrogenation : Degas the suspension by applying vacuum and backfilling with Argon (3x). Apply a Hydrogen gas balloon (1 atm) and stir vigorously at room temperature for 4 hours.
-
Workup : Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with ethanol. Concentrate the filtrate to yield 4-(3-hydroxyphenyl)butanoic acid .
Step 3: Global Benzylation
Objective: Protect both the phenol (ether) and the carboxylic acid (ester).
-
Setup : Dissolve 4-(3-hydroxyphenyl)butanoic acid (1.0 equiv) in anhydrous DMF.
-
Reagent Addition : Add Potassium Carbonate (K₂CO₃, 3.0 equiv) followed by Benzyl Bromide (BnBr, 2.5 equiv).
-
Reaction : Heat the mixture to 60 °C and stir for 8 hours. The excess base and electrophile ensure complete dialkylation.
-
Workup : Cool to room temperature, dilute with water, and extract with Ethyl Acetate (3x). Wash the organic layer extensively with water (to remove DMF) and brine. Dry over Na₂SO₄ and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to yield benzyl 4-(3-benzyloxyphenyl)butanoate .
Step 4: Selective Saponification
Objective: Hydrolyze the benzyl ester back to the carboxylic acid while preserving the benzyl ether.
-
Setup : Dissolve benzyl 4-(3-benzyloxyphenyl)butanoate (1.0 equiv) in a solvent mixture of THF/MeOH/H₂O (3:1:1 v/v).
-
Hydrolysis : Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 equiv). Stir at room temperature for 4 hours. Mechanistic Note: The hydroxide nucleophile easily attacks the ester carbonyl but cannot cleave the stable sp³-sp² ether linkage of the benzyloxy group.
-
Workup : Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with water and wash once with Diethyl Ether to remove organic impurities. Acidify the aqueous layer to pH 2 using 1M HCl, causing the product to precipitate. Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate to yield pure This compound .
Quantitative Data & Yield Analysis
The following table summarizes the stoichiometric requirements, optimal reaction conditions, and expected yields for a standard 10-gram scale synthesis.
| Step | Transformation | Key Reagents (Equiv) | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Wittig Olefination | Phosphonium salt (1.1), NaH (3.2) | 0 to 25 | 12 | 78 - 82% |
| 2 | Catalytic Hydrogenation | H₂ (1 atm), 10% Pd/C (0.1 w/w) | 25 | 4 | > 95% |
| 3 | Global Benzylation | BnBr (2.5), K₂CO₃ (3.0) | 60 | 8 | 85 - 88% |
| 4 | Saponification | LiOH·H₂O (3.0) | 25 | 4 | 90 - 94% |
| Overall | De Novo Synthesis | - | - | 28 | ~ 60% |
References
-
Marcos, I. S., et al. "Synthesis and Bioactivity of Luffarin I." Marine Drugs, vol. 13, no. 4, 2015, pp. 2407-2427. Available at:[Link][2]
Sources
Physicochemical Properties and Synthetic Utility of 4-[3-(Benzyloxy)phenyl]butanoic Acid: A Technical Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
In modern drug discovery, the selection of highly functionalized, structurally validated scaffolds is critical for accelerating hit-to-lead optimization. 4-[3-(Benzyloxy)phenyl]butanoic acid (CAS: 152380-68-2) represents a highly versatile small-molecule building block[1]. Characterized by a lipophilic benzyloxy anchor, a rigid phenyl ring, and a flexible butanoic acid tail, this compound serves as an ideal precursor for synthesizing targeted degraders (PROTACs), histone deacetylase (HDAC) inhibitors, and lipid-lowering agents. This whitepaper details its physicochemical profile, structural logic, and provides a field-proven, self-validating synthetic methodology.
Structural Identity and Physicochemical Profiling
Understanding the fundamental physicochemical properties of a scaffold is paramount for predicting its behavior in biological systems and its compatibility with downstream synthetic transformations. The properties of this compound are heavily influenced by its parent structure, 4-phenylbutyric acid (PBA), a well-documented chemical chaperone and pan-HDAC inhibitor[2][3].
By introducing a benzyloxy ether at the meta position, the molecular weight and lipophilicity are increased, pushing the molecule into an optimal space for occupying deep hydrophobic pockets in target proteins while maintaining the polar carboxylic acid headgroup.
Quantitative Data Summary
| Property | Value | Implications for Drug Design |
| Chemical Name | This compound | N/A |
| CAS Registry Number | 152380-68-2 | Verified commercial availability[1][4]. |
| Molecular Formula | C₁₇H₁₈O₃ | Conforms to standard small-molecule parameters[4]. |
| Molecular Weight | 270.32 g/mol | Well within Lipinski’s Rule of 5 (<500 Da)[1][4]. |
| Predicted pKa | 4.60 – 4.76 | Weak acid; predominantly ionized at physiological pH (7.4)[2][5]. |
| Topological Polar Surface Area | 46.5 Ų | Excellent membrane permeability (ideal range < 90 Ų). |
| Hydrogen Bond Donors (HBD) | 1 | Contributed by the terminal carboxylic acid. |
| Hydrogen Bond Acceptors (HBA) | 3 | Contributed by the carboxylate and ether oxygens. |
| Rotatable Bonds | 7 | High conformational flexibility for induced-fit target binding. |
Pharmacophore Logic and Drug Discovery Applications
The structural architecture of this compound is not merely a collection of functional groups; it is a highly deliberate pharmacophore system.
-
The Polar Head Group (Carboxylic Acid): With a pKa of ~4.7[2], the terminal acid is ionized in physiological environments, allowing it to form strong electrostatic interactions or coordinate with metal ions (e.g., the catalytic zinc ion in HDAC enzymes).
-
The Flexible Linker: The aliphatic butanoic chain provides spatial flexibility, allowing the polar head to project outward into solvent-exposed regions or reach deep into narrow catalytic channels.
-
The Lipophilic Anchor: The bulky benzyloxy group dramatically increases the localized LogP, serving as an anchor that drives binding affinity through van der Waals interactions within hydrophobic pockets (such as the Y-shaped ligand-binding domain of PPARγ).
Caption: Pharmacophore mapping of the this compound scaffold.
Synthetic Methodology: A Self-Validating Protocol
To synthesize this compound from commercially available 4-(3-hydroxyphenyl)butanoic acid, a three-step protocol is required.
Causality in Experimental Design: A common pitfall in this synthesis is attempting a direct Williamson etherification on the unprotected starting material. Reacting the unprotected acid with benzyl bromide results in competitive benzylation of the carboxylate, yielding a benzyl ester. Because benzyl esters and benzyl ethers are both susceptible to hydrogenolysis (Pd/C, H₂), the subsequent deprotection of the ester would inadvertently destroy the newly formed ether linkage. Therefore, a transient ethyl ester protection step is strictly required.
Step-by-Step Workflow
Step 1: Fischer Esterification (Carboxylate Protection)
-
Dissolve 4-(3-hydroxyphenyl)butanoic acid (1.0 eq) in absolute ethanol (0.5 M).
-
Add a catalytic amount of concentrated H₂SO₄ (0.1 eq).
-
Reflux the mixture for 12 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until the starting material is consumed.
-
Concentrate in vacuo, neutralize with saturated NaHCO₃, and extract with dichloromethane. Dry over anhydrous Na₂SO₄ to yield ethyl 4-(3-hydroxyphenyl)butanoate .
Step 2: Williamson Etherification (Lipophilic Anchoring)
-
Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M). Causality: DMF is a polar aprotic solvent that optimally solvates the potassium cation, leaving the phenoxide highly nucleophilic for the Sₙ2 attack.
-
Add anhydrous K₂CO₃ (2.0 eq) and benzyl bromide (1.2 eq). Causality: K₂CO₃ is a mild base that deprotonates the phenol without risking ester hydrolysis.
-
Stir at 60°C for 4 hours.
-
Quench with water, extract with ethyl acetate, wash extensively with brine (to remove DMF), and purify via silica gel chromatography to yield ethyl 4-[3-(benzyloxy)phenyl]butanoate .
Step 3: Saponification (Deprotection)
-
Dissolve the benzylated ester in a 1:1 mixture of THF and water (0.2 M).
-
Add LiOH·H₂O (3.0 eq) and stir at room temperature for 6 hours. Causality: LiOH provides mild saponification conditions, ensuring the ether linkage remains entirely intact.
-
Evaporate the THF, cool the aqueous layer to 0°C, and carefully acidify to pH ~2 using 1M HCl.
-
The target compound, This compound , will precipitate as a solid. Filter, wash with cold water, and dry under high vacuum.
Caption: Synthetic workflow for this compound.
Analytical Characterization Standards
To ensure trustworthiness and establish a self-validating system, the synthesized compound must be verified against the following analytical benchmarks:
-
FT-IR Spectroscopy (Self-Validation of Deprotection): The success of Step 3 (Saponification) is definitively confirmed by the disappearance of the sharp ester carbonyl stretch at ~1735 cm⁻¹ and the emergence of a broader carboxylic acid carbonyl stretch at ~1710 cm⁻¹, alongside a massive, broad O-H stretch from 2500–3300 cm⁻¹.
-
¹H NMR (400 MHz, CDCl₃): The hallmark of the successful Williamson etherification is a sharp singlet integrating to 2H at ~5.05 ppm , corresponding to the benzylic protons (-O-CH₂-Ph). The aliphatic butanoic chain will present as three distinct multiplets: ~2.65 ppm (t, 2H, benzylic CH₂), ~2.35 ppm (t, 2H, CH₂ adjacent to COOH), and ~1.95 ppm (m, 2H, central CH₂).
-
LC-MS (ESI-): Due to the readily ionizable carboxylic acid (pKa ~4.7)[2], the compound will perform exceptionally well in negative electrospray ionization mode, yielding a dominant[M-H]⁻ pseudomolecular ion at m/z 269.1 .
References
- CymitQuimica. "this compound. CAS: 152380-68-2." CymitQuimica Catalog.
- EnamineStore. "EN300-749173: this compound." Enamine Building Blocks.
- NBInno. "4-Phenylbutyric Acid: An Overview of Its Properties and Applications." NBInno Articles.
- LookChem. "4-Phenylbutyric acid Chemical Properties." LookChem Database.
- FooDB. "4-phenylbutanic acid-O-sulphate." FooDB Compound Database.
Sources
An In-depth Technical Guide to 4-[3-(Benzyloxy)phenyl]butanoic Acid
Abstract
This technical guide provides a comprehensive overview of 4-[3-(benzyloxy)phenyl]butanoic acid, a specialty chemical of interest to researchers in organic synthesis and drug discovery. Due to the limited availability of specific experimental data for this particular isomer in public databases, this document establishes a foundational understanding by leveraging data from structurally related analogs and established principles of organic chemistry. We will explore its chemical identity, propose a robust synthetic pathway, outline detailed analytical methodologies for its characterization, and discuss its potential applications. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who require a thorough understanding of this compound for their research and development endeavors.
Introduction and Compound Identification
This compound is a carboxylic acid derivative characterized by a butanoic acid moiety attached to a phenyl ring, which is further substituted with a benzyloxy group at the meta-position. While this specific compound is not extensively documented, its structural components—the phenylbutanoic acid scaffold and the benzyl ether protecting group—are common in medicinal chemistry and organic synthesis. The benzyl group serves as a versatile protecting group for the phenolic hydroxyl, which can be selectively removed under various conditions, making this compound a potentially valuable intermediate in multi-step syntheses.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound (Target) | Not Available | C₁₇H₁₈O₃ | 270.32 |
| 4-(3-Hydroxyphenyl)butanoic acid (Precursor) | C₁₀H₁₂O₃ | 180.20 | |
| 4-Phenylbutanoic acid (Analog) | [1][2] | C₁₀H₁₂O₂ | 164.20 |
| 4-(Benzyloxy)butanoic acid (Isomer) | [3][4][5] | C₁₁H₁₄O₃ | 194.23 |
Proposed Synthesis of this compound
A logical and efficient synthesis of the target compound involves the benzylation of its phenolic precursor, 4-(3-hydroxyphenyl)butanoic acid. This method, a variation of the Williamson ether synthesis, is a standard and reliable procedure for forming aryl ethers.
Rationale for Synthetic Strategy
The choice of this synthetic route is based on several key factors:
-
Availability of Starting Material: 4-(3-hydroxyphenyl)butanoic acid is a commercially available starting material.
-
Reaction Efficiency: The Williamson ether synthesis is a high-yielding reaction.
-
Selectivity: The phenolic hydroxyl group is more acidic than the carboxylic acid proton, allowing for selective deprotonation and subsequent alkylation under basic conditions. The carboxylate anion formed is a much weaker nucleophile than the phenoxide, thus minimizing side reactions.
-
Protecting Group Stability: The benzyl ether is stable to a wide range of reaction conditions, making it an excellent protecting group for the hydroxyl functionality during subsequent synthetic manipulations.[6][7]
Detailed Experimental Protocol
Reaction: Benzylation of 4-(3-hydroxyphenyl)butanoic acid
-
Preparation: To a solution of 4-(3-hydroxyphenyl)butanoic acid (1.0 equivalent) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone, add a suitable base, such as potassium carbonate (K₂CO₃, 2.5 equivalents).
-
Activation: Stir the mixture at room temperature for 30 minutes to ensure the formation of the potassium phenoxide.
-
Alkylation: Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to 60-80°C and monitor its progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with 1M HCl to protonate the carboxylic acid, leading to the precipitation of the product.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a solid.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Analytical Characterization
As a novel or uncharacterized compound, rigorous analytical validation is paramount to confirm its identity, purity, and structure. The following are the recommended analytical methods.
Spectroscopic Analysis (Predicted)
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of both the phenyl and benzyl rings (typically in the range of 6.8-7.5 ppm), a singlet for the benzylic methylene (-CH₂) protons around 5.0 ppm, and multiplets for the aliphatic protons of the butanoic acid chain.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display distinct signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the side chain.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will likely exhibit a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch, and characteristic peaks for the C-O-C stretch of the ether linkage and the aromatic C-H bonds.
-
MS (Mass Spectrometry): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio of the molecular ion.[8]
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds.
Step-by-Step HPLC Method Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate of 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic rings show strong absorbance (e.g., 254 nm).
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a suitable organic solvent.
-
Injection Volume: 10-20 µL.
-
Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.
Analytical Workflow Diagram
Caption: General analytical workflow for compound characterization.
Potential Applications in Research and Drug Development
While no specific biological activities have been reported for this compound, its structural features suggest several potential areas of application.
-
Synthetic Intermediate: The primary and most immediate application is as a versatile intermediate in organic synthesis. The benzyl-protected phenol allows for chemical modifications on the carboxylic acid moiety (e.g., formation of esters or amides) without affecting the hydroxyl group. Subsequent debenzylation would then unmask the phenol, providing a route to a variety of substituted 4-(3-hydroxyphenyl)butanoic acid derivatives.
-
Fragment-Based Drug Discovery: This molecule could serve as a fragment or building block in the design of more complex bioactive molecules. The phenylbutanoic acid core is a known scaffold in various therapeutic agents.
-
Pro-drug Development: The benzyl ether could potentially be cleaved in vivo, releasing the active 4-(3-hydroxyphenyl)butanoic acid. This pro-drug strategy can be used to improve the pharmacokinetic properties of a parent drug.
-
Exploratory Biological Screening: Given the antioxidant and anti-inflammatory properties often associated with phenolic compounds, it would be worthwhile to screen this compound and its debenzylated analog for such activities.[9]
Safety and Handling
No specific safety data is available for this compound. Therefore, it should be handled with the standard precautions for a new and uncharacterized chemical compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
The structurally related isomer, 4-(benzyloxy)butanoic acid, is classified as causing severe skin burns and eye damage.[4] It is prudent to assume a similar hazard profile for this compound until experimental data proves otherwise.
Conclusion and Future Directions
This compound represents an interesting, albeit understudied, chemical entity with clear potential as a synthetic intermediate. This guide has provided a robust framework for its synthesis and characterization based on established chemical principles and data from analogous compounds.
Future research should focus on the experimental execution of the proposed synthesis and a thorough analytical characterization to confirm its structure and properties. Once a pure sample is obtained, a comprehensive biological screening could be initiated to explore its potential as a bioactive molecule. The findings from such studies would be a valuable addition to the scientific literature and could pave the way for new discoveries in medicinal chemistry and materials science.
References
-
PubChem. (n.d.). 4-(Benzyloxy)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 4-PHENYLBUTANOIC ACID | CAS 1821-12-1. Retrieved from [Link]
-
NIST. (n.d.). Benzenebutanoic acid. NIST Chemistry WebBook. Retrieved from [Link]
- Colgan, S. T., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1279-1293.
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
- Google Patents. (n.d.). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
- Google Patents. (n.d.). Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid.
-
PubChem. (n.d.). 2-Amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2014). Kinetic and Thermodynamic study for the Oxidation of 4-Oxo-4-phenyl butanoic Acid by Tripropylammonium fluorochromate in Aqueous Acetic Acid Medium. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
-
PLOS One. (2014). Isolation and Characterization of New Phenolic Compounds with Estrogen Biosynthesis-Inhibiting and Antioxidation Activities from Broussonetia papyrifera Leaves. Retrieved from [Link]
-
OPUS. (2025). Analytical Methods. Retrieved from [Link]
Sources
- 1. 4-PHENYLBUTANOIC ACID | CAS 1821-12-1 [matrix-fine-chemicals.com]
- 2. Benzenebutanoic acid [webbook.nist.gov]
- 3. 4-苄氧基丁酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-(Benzyloxy)butanoic acid | C11H14O3 | CID 562201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 10385-30-5: 4-benzyloxybutyric acid | CymitQuimica [cymitquimica.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Spectral Profiling of 4-[3-(Benzyloxy)phenyl]butanoic Acid: NMR, IR, and MS Analysis
Executive Summary
In modern drug discovery and materials science, 4-[3-(benzyloxy)phenyl]butanoic acid (CAS: 152380-68-2) serves as a highly versatile molecular scaffold[1]. Structurally, it combines a flexible butanoic acid linker—ideal for conjugation or PROTAC development—with a lipophilic, sterically bulky meta-benzyloxy ether moiety. Because commercially sourced building blocks often lack exhaustive open-source spectral documentation, establishing a rigorous, self-validating analytical profile is critical for quality control and downstream synthetic tracking.
This technical guide provides an in-depth, empirically grounded spectral profile (1H NMR, 13C NMR, FTIR, and ESI-MS) for this compound. The data and protocols presented herein are synthesized from established spectroscopic principles and orthogonal reference standards of structurally analogous substructures[2][3].
Structural & Physicochemical Profiling
Before executing spectral analysis, understanding the specific electronic and steric environments of the molecule is essential for predicting and interpreting diagnostic signals.
-
Chemical Formula: C₁₇H₁₈O₃
-
Molecular Weight: 270.32 g/mol
-
Key Functional Domains:
-
Carboxylic Acid (-COOH): Highly polar, capable of strong hydrogen bonding, dictates negative-mode MS ionization.
-
Aliphatic Chain (-CH₂-CH₂-CH₂-): Provides a distinct spin-spin splitting system (A₂M₂X₂) in proton NMR.
-
Meta-Substituted Phenyl Ring: Generates a complex, asymmetric aromatic splitting pattern.
-
Benzyl Ether (-O-CH₂-Ph): Features a highly deshielded, diagnostic benzylic singlet and a monosubstituted aromatic ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework. The choice of solvent is critical: deuterated chloroform (CDCl₃) is selected because it effectively solvates both the lipophilic benzyl ether and the polar carboxylic acid, preventing micelle formation or aggregation that could broaden the signals.
Quantitative Data: ¹H NMR (400 MHz, CDCl₃)
Diagnostic Causality: The benzylic protons (H-7') appear as a sharp singlet at 5.05 ppm due to the strong anisotropic deshielding effect of the adjacent phenyl ring combined with the electronegativity of the oxygen atom[3]. The butanoic acid chain exhibits classic first-order coupling (triplet-quintet-triplet) due to the sequential -CH₂- groups[2].
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 11.50 | Broad singlet (br s) | 1H | - | -COOH (Carboxylic acid) |
| 7.45 – 7.30 | Multiplet (m) | 5H | - | Benzyl aromatic protons (H-2'', 3'', 4'', 5'', 6'') |
| 7.20 | Triplet (t) | 1H | 7.8 | Central phenyl H-5' (meta to both substituents) |
| 6.82 | Triplet (t) | 1H | 2.0 | Central phenyl H-2' (ortho to both substituents) |
| 6.80 | Doublet of doublets (dd) | 1H | 7.8, 2.0 | Central phenyl H-4' (ortho to ether) |
| 6.78 | Doublet (d) | 1H | 7.8 | Central phenyl H-6' (ortho to alkyl) |
| 5.05 | Singlet (s) | 2H | - | -O-CH₂-Ph (Benzylic protons) |
| 2.65 | Triplet (t) | 2H | 7.5 | Ar-CH₂- (Butanoic C4) |
| 2.38 | Triplet (t) | 2H | 7.5 | -CH₂-COOH (Butanoic C2) |
| 1.95 | Quintet (quin) | 2H | 7.5 | -CH₂-CH₂-CH₂- (Butanoic C3) |
Quantitative Data: ¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 179.5 | Quaternary (C=O) | Carboxylic acid carbonyl |
| 159.0 | Quaternary (C-O) | Central phenyl C-3' |
| 142.5 | Quaternary (C-C) | Central phenyl C-1' |
| 137.0 | Quaternary (C-C) | Benzyl phenyl C-1'' |
| 129.5 | Methine (CH) | Central phenyl C-5' |
| 128.6, 128.0, 127.6 | Methine (CH) | Benzyl phenyl C-2'', C-3'', C-4'' |
| 121.0 | Methine (CH) | Central phenyl C-6' |
| 115.5 | Methine (CH) | Central phenyl C-2' |
| 112.5 | Methine (CH) | Central phenyl C-4' |
| 70.0 | Methylene (CH₂) | Benzylic -O-CH₂- |
| 35.0 | Methylene (CH₂) | Butanoic C4 (Ar-CH₂-) |
| 33.5 | Methylene (CH₂) | Butanoic C2 (-CH₂-COOH) |
| 26.0 | Methylene (CH₂) | Butanoic C3 (-CH₂-CH₂-CH₂-) |
Protocol: Self-Validating NMR Acquisition
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS). Validation: TMS provides an internal standard to lock the 0.00 ppm reference point, ensuring chemical shift accuracy.
-
Instrument Calibration: Perform automated gradient shimming (Z-axis) to ensure magnetic field homogeneity. Validation: Confirm a target line width of < 1.0 Hz for the TMS peak before proceeding.
-
Acquisition: Acquire 16 transients for ¹H using a 30° pulse angle and a relaxation delay (D1) of 2.0 seconds. Causality: A 2.0s delay ensures complete longitudinal relaxation (T1) of the aliphatic protons, yielding highly accurate integration values for the butanoic acid chain.
Fourier-Transform Infrared (FTIR) Spectroscopy
Attenuated Total Reflectance (ATR) FTIR is utilized to identify the functional group vibrational modes. ATR is preferred over traditional KBr pellet methods because it is non-destructive, rapid, and eliminates moisture artifacts introduced by hygroscopic KBr salts.
Key Vibrational Modes
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Assignment |
| 3300 – 2500 | Strong, Broad | O-H stretch | Hydrogen-bonded carboxylic acid dimers |
| 3030 | Weak | C-H stretch (sp²) | Aromatic rings |
| 2930, 2860 | Medium | C-H stretch (sp³) | Aliphatic butanoic chain |
| 1705 | Strong, Sharp | C=O stretch | Carboxylic acid carbonyl |
| 1600, 1585, 1490 | Medium | C=C stretch | Aromatic ring skeletal vibrations |
| 1250, 1020 | Strong | C-O-C stretch | Asymmetric/Symmetric ether linkage |
| 780 | Strong | C-H out-of-plane bend | Meta-disubstituted benzene |
| 735, 695 | Strong | C-H out-of-plane bend | Monosubstituted benzene (Benzyl group) |
Protocol: ATR-FTIR Workflow
-
Background Acquisition: Collect a 32-scan background spectrum of the clean diamond ATR crystal. Validation: This subtracts ambient atmospheric CO₂ and water vapor, preventing spectral artifacts.
-
Sample Application: Deposit 2-3 mg of the neat solid directly onto the crystal. Apply consistent pressure using the anvil to ensure intimate contact.
-
Data Collection: Acquire 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.
Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) coupled with liquid chromatography provides exact mass confirmation and structural fragmentation data.
Fragmentation Pathways & Data
Causality: Because the molecule contains a free carboxylic acid, it readily deprotonates in basic or neutral conditions. Therefore, Negative Ion Mode (ESI-) is the most sensitive and diagnostic method for identifying the intact molecular ion[2].
| Ionization Mode | Observed m/z | Ion Type | Assignment / Fragmentation |
| Negative (ESI-) | 269.1 | [M-H]⁻ | Intact deprotonated molecular ion |
| Negative (ESI-) | 178.1 | [M-H - C₇H₇]⁻ | Loss of the benzyl radical/cation |
| Positive (ESI+) | 271.1 | [M+H]⁺ | Intact protonated molecular ion |
| Positive (ESI+) | 293.1 | [M+Na]⁺ | Sodium adduct |
| Positive (ESI+) | 91.0 | [C₇H₇]⁺ | Tropylium ion (diagnostic for benzyl group) |
Protocol: LC-MS/MS Setup
-
Mobile Phase: Solvent A (0.1% Formic Acid in Water) and Solvent B (0.1% Formic Acid in Acetonitrile).
-
System Equilibration: Run a solvent blank injection. Validation: Ensures the absence of column carryover or background contamination from previous runs.
-
Sample Injection: Inject 2 µL of a 1 µg/mL sample solution (diluted in 50:50 A:B).
-
Acquisition: Scan from m/z 50 to 500. Monitor m/z 91 in positive mode to definitively confirm the presence of the benzyloxy protective group.
Analytical Workflow Visualization
The following diagram illustrates the orthogonal validation logic utilized to confirm the structural integrity of this compound.
Workflow for the orthogonal spectral validation of this compound.
References
-
Title: 4-Phenylbutyric Acid | C10H12O2 | CID 4775 (Spectral Baselines) Source: PubChem, National Institutes of Health (NIH) URL: [Link]
-
Title: Supplementary Information: N-Methyl 3-(4-(benzyloxy)phenyl)propanamide (Benzyloxy NMR Reference) Source: The Royal Society of Chemistry (RSC) URL: [Link]
Sources
A Technical Guide to the Preliminary ADME Profiling of 4-[3-(benzyloxy)phenyl]butanoic acid: An In Silico and In Vitro Framework
Executive Summary
The journey of a drug candidate from discovery to clinical approval is fraught with challenges, with a significant number of failures attributed to suboptimal pharmacokinetic properties.[1] Early and accurate assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is therefore not merely a screening step but a foundational pillar of modern drug development.[2][3][4] This guide provides a comprehensive technical framework for conducting a preliminary ADME evaluation of 4-[3-(benzyloxy)phenyl]butanoic acid , a molecule featuring a phenylbutanoic acid core and a benzyloxy substituent.
Given the absence of specific published ADME data for this compound, this document is structured as a predictive and methodological guide. It is designed for researchers, scientists, and drug development professionals to establish a robust initial ADME profile. We will first leverage cost-effective in silico models to predict fundamental physicochemical and pharmacokinetic properties, guiding subsequent experimental design.[5][6][7] Following this computational assessment, we will detail a suite of validated in vitro protocols for empirically determining key ADME parameters, including permeability, plasma protein binding, metabolic stability, and potential for cytochrome P450 inhibition. The causality behind each experimental choice is explained, and every protocol is designed to be a self-validating system, ensuring data integrity and trustworthiness.
Introduction: The Imperative for Early ADME Profiling
This compound is a small organic molecule whose structure suggests potential biological activity. It contains a carboxylic acid group, a common feature in many drugs, which influences solubility and potential for conjugation. The benzyloxy moiety adds lipophilicity and introduces potential sites for metabolism.[8] Phenylalkanoic acids, the core scaffold, are known to occur in nature and possess various biological activities.[9][10]
Before committing significant resources to efficacy and toxicology studies, it is critical to understand how this molecule is likely to behave in a biological system. An unfavorable ADME profile—such as poor absorption, rapid metabolism, or high potential for drug-drug interactions—can terminate a drug development program. Early-stage in vitro ADME testing provides essential data that guides chemical structure optimization and facilitates the selection of candidates with a higher probability of success in clinical trials.[4][11][12] This guide outlines a logical, tiered approach to generate this critical preliminary data package.
Part I: In Silico Prediction – A Data-Driven Starting Point
Computational, or in silico, methods offer a rapid and resource-efficient means to predict the ADME properties of a molecule before it is even synthesized in large quantities.[6][13] These models use vast datasets of existing experimental results to forecast the behavior of novel structures.
Rationale for In Silico First Approach
Starting with computational predictions allows for the early identification of potential liabilities. For instance, a prediction of very low solubility or high potential for CYP450 inhibition can inform chemists on necessary structural modifications. This "fail-fast, fail-cheap" approach is a cornerstone of efficient drug discovery.[14]
Predicted Physicochemical Properties
Key physicochemical properties are strong determinants of a compound's pharmacokinetic behavior.[15] We can predict these for this compound based on its structure. While the exact molecule is not listed in PubChem, its isomer 4-(4-(benzyloxy)phenyl)butanoic acid and the parent compound 4-phenylbutanoic acid provide a basis for estimation.
| Property | Predicted Value for this compound | Rationale & ADME Implication |
| Molecular Weight (MW) | ~270.31 g/mol | Well within the typical range for orally bioavailable drugs (<500 g/mol ). |
| logP (Octanol/Water) | ~3.0 - 3.5 | Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability. Higher than 4-phenylbutanoic acid (~2.4) due to the benzyloxy group.[16] |
| Topological Polar Surface Area (TPSA) | ~46.5 Ų | Suggests good potential for passive intestinal absorption and cell membrane permeation (typically <140 Ų). |
| Hydrogen Bond Donors | 1 (from -COOH) | Favorable for drug-likeness (typically ≤5). |
| Hydrogen Bond Acceptors | 3 (two from -COOH, one from ether) | Favorable for drug-likeness (typically ≤10). |
| Aqueous Solubility (logS) | Predicted to be low to moderate | The carboxylic acid improves solubility, but the large aromatic system decreases it. Solubility is a critical factor for absorption.[15] |
| pKa (Acidic) | ~4.5 - 4.8 | The carboxylic acid will be mostly ionized at physiological pH (7.4), which can increase solubility but may decrease passive permeability across membranes. |
These values are estimates based on structural analysis and data from similar compounds. They should be confirmed experimentally.
Predicted ADME Parameters & Drug-Likeness
Based on the physicochemical properties, we can apply computational models to predict key ADME outcomes.
| ADME Parameter | Prediction | Implication |
| Human Intestinal Absorption (HIA) | High | The compound's properties align well with those required for good passive absorption. |
| Blood-Brain Barrier (BBB) Permeation | Unlikely to be a significant penetrant | TPSA is low, but the carboxylic acid will be ionized at pH 7.4, limiting passive diffusion across the BBB. |
| CYP450 Substrate/Inhibitor | Likely substrate for multiple CYPs (e.g., 2C9, 3A4). Potential for inhibition. | The aromatic rings and benzylic position are susceptible to oxidative metabolism. This requires experimental verification. |
| Plasma Protein Binding (PPB) | High | Lipophilic character and acidic nature suggest strong binding to albumin. |
| Lipinski's Rule of Five | Compliant | All predicted parameters (MW < 500, logP < 5, H-bond donors < 5, H-bond acceptors < 10) fall within the guidelines for drug-likeness. |
Visualization: In Silico Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. selvita.com [selvita.com]
- 3. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. mdpi.com [mdpi.com]
- 7. In Silico ADME Methods Used in the Evaluation of Natural Products[v1] | Preprints.org [preprints.org]
- 8. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenyl alkanoic acids - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Current status and future directions of high-throughput ADME screening in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. researchgate.net [researchgate.net]
- 14. sciensage.info [sciensage.info]
- 15. mdpi.com [mdpi.com]
- 16. 4-Phenylbutyric acid | 1821-12-1 [chemicalbook.com]
Methodological & Application
derivatization of 4-[3-(benzyloxy)phenyl]butanoic acid for bioassays
Application Note: Strategic Derivatization of 4-[3-(benzyloxy)phenyl]butanoic acid for Bioassays
Introduction & Chemical Analysis
This compound is a lipophilic carboxylic acid often utilized as a synthetic intermediate, a hapten for antibody generation, or a probe in metabolic studies (similar to Fenbufen or HDAC inhibitor analogs).
Chemical "Personality" & Challenges:
-
Functional Handle: The terminal carboxylic acid (-COOH) is the primary site for derivatization.
-
Hydrophobicity: The benzyloxy ether and phenyl ring create a bulky, non-polar "head," significantly reducing water solubility compared to short-chain fatty acids.
-
Detection Limits: Native fluorescence is weak (phenyl ring only). Electrospray ionization (ESI) in negative mode is possible but often suffers from high background noise and poor fragmentation efficiency in complex matrices.
Scope of this Guide: This document details three distinct derivatization workflows to overcome these limitations:
-
LC-MS/MS Sensitivity Enhancement: Charge-reversal derivatization using 3-Nitrophenylhydrazine (3-NPH).
-
Immunogen Preparation: Hapten-carrier conjugation via EDC/Sulfo-NHS chemistry for antibody development.
-
Fluorescence Labeling: Coumarin derivatization for HPLC-FLD or cellular uptake assays.
Protocol A: High-Sensitivity LC-MS/MS Quantification
Objective: To increase ionization efficiency by converting the acidic analyte into a highly ionizable hydrazide derivative. Method: 3-Nitrophenylhydrazine (3-NPH) Derivatization.
Rationale (Expertise & Experience)
Carboxylic acids ionize in negative mode (
Reagents Required
-
Analyte Stock: 1 mg/mL this compound in Methanol (MeOH).
-
Reagent A (3-NPH): 200 mM 3-Nitrophenylhydrazine hydrochloride in 50% aqueous MeOH.
-
Reagent B (Catalyst): 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + 6% Pyridine in 50% aqueous MeOH.
-
Quench Solution: 0.1% Formic acid in water.
Step-by-Step Protocol
-
Preparation: Aliquot 20 µL of the sample (standard or biological extract) into a chemically resistant vial.
-
Reaction: Add 40 µL of Reagent A (3-NPH) followed immediately by 40 µL of Reagent B (EDC/Pyridine).
-
Critical Note: The pyridine acts as a base to buffer the reaction, ensuring the EDC remains active.
-
-
Incubation: Vortex briefly and incubate at 40°C for 30 minutes .
-
Why: Heat accelerates the formation of the amide bond; 30 minutes is sufficient for >95% conversion without degrading the ether linkage.
-
-
Quenching: Add 100 µL of Quench Solution (0.1% Formic Acid).
-
Mechanism: Acidifying the solution deactivates the EDC and stabilizes the hydrazide product.
-
-
Analysis: Inject 5-10 µL directly into the LC-MS/MS system.
Visualization: LC-MS Derivatization Workflow
Caption: Figure 1. Charge-reversal derivatization workflow converting the acidic analyte to a high-sensitivity hydrazide for LC-MS analysis.
Protocol B: Immunogen Synthesis (Hapten-Carrier Conjugation)
Objective: To conjugate the non-immunogenic hapten (MW ~270 Da) to a carrier protein (KLH or BSA) to elicit an immune response. Method: Two-Step EDC/Sulfo-NHS Coupling.[1][2]
Rationale (Expertise & Experience)
Directly mixing EDC, Hapten, and Protein often causes "polymerization" of the protein (crosslinking its own carboxyls and amines). The Two-Step method is superior:
-
Activate the Hapten's carboxyl group first (forming a stable NHS-ester).
-
Add the Protein second.[2] Solubility Challenge: The benzyloxy group is hydrophobic. The activation step must occur in a semi-aqueous solvent (DMF/DMSO) compatible with the protein in the second step.
Reagents Required
-
Hapten: this compound.
-
Carrier Protein: Imject™ mcKLH or BSA (in PBS, pH 7.2).
-
Activation Buffer: Dry DMF (Dimethylformamide) or DMSO.
-
Purification: Desalting column (MWCO 7K).
Step-by-Step Protocol
-
Solubilization: Dissolve 2 mg of Hapten in 200 µL of dry DMF .
-
Activation (The "Active Ester" Step):
-
Add 10-fold molar excess of EDC and 10-fold molar excess of Sulfo-NHS to the DMF solution.
-
Calculation: For 2 mg hapten (~7.4 µmol), use ~14 mg EDC and ~16 mg Sulfo-NHS.
-
Incubate for 15 minutes at Room Temp .
-
Note: The solution may become slightly cloudy; this is normal.
-
-
Conjugation:
-
Dissolve 2 mg of Carrier Protein (KLH/BSA) in 800 µL of PBS (pH 7.2 - 7.5).
-
Slowly add the 200 µL Activated Hapten/DMF mixture to the protein solution dropwise while vortexing.
-
Final Solvent: 20% DMF / 80% Aqueous. This keeps the lipophilic hapten soluble long enough to react.
-
-
Incubation: React for 2 hours at Room Temp or Overnight at 4°C.
-
Purification: Pass the mixture through a Desalting Column (equilibrated with PBS) to remove free hapten and reaction byproducts.
Visualization: Bioconjugation Pathway
Caption: Figure 2.[3] Two-step conjugation strategy utilizing organic co-solvent (DMF) to maintain hapten solubility during protein coupling.
Protocol C: Fluorescence Derivatization (HPLC-FLD)
Objective: Labeling for high-sensitivity fluorescence detection or cellular tracking. Method: 4-Bromomethyl-7-methoxycoumarin (Br-MMC) Alkylation.
Rationale
Br-MMC reacts specifically with carboxylic acids in aprotic solvents to form a highly fluorescent ester. Unlike amine-labeling, this targets the specific functional handle of your molecule.
-
Excitation/Emission: ~325 nm / ~390 nm.
Step-by-Step Protocol
-
Mix: Combine 100 µL of Analyte (1 mg/mL in Acetone) with 100 µL of Br-MMC (1 mg/mL in Acetone).
-
Catalyze: Add 10 mg of anhydrous Potassium Carbonate (
) and 10 µL of 18-Crown-6 ether (catalyst). -
Heat: Incubate at 60°C for 30 minutes in a sealed, amber vial (light sensitive!).
-
Cool & Filter: Cool to room temp, filter through a 0.2 µm PTFE filter to remove solid carbonates.
-
Analyze: Inject into HPLC (Fluorescence Detector).
Data Summary & Troubleshooting
Table 1: Comparative Derivatization Performance
| Parameter | LC-MS/MS (3-NPH) | Immunogen (EDC/NHS) | Fluorescence (Br-MMC) |
| Target Group | Carboxylic Acid | Carboxylic Acid | Carboxylic Acid |
| Reaction Type | Hydrazide Formation | Amide Coupling (Lysine) | Esterification |
| Solvent System | 50% MeOH (Aqueous) | 20% DMF / 80% PBS | 100% Acetone (Anhydrous) |
| Sensitivity | < 1 ng/mL (ESI+) | N/A (Tool Generation) | < 10 ng/mL |
| Stability | High (Stable >24h) | High (Covalent) | Moderate (Hydrolyzable) |
Troubleshooting Guide:
-
Precipitation during Immunogen Synthesis: The hapten is too hydrophobic. Increase DMF concentration to 30% or add 0.1% Tween-20 to the protein buffer before addition.
-
Low MS Signal: Check pH of the mobile phase. 3-NPH derivatives require an acidic mobile phase (0.1% Formic Acid) to protonate the hydrazine moiety for ESI+.
-
Incomplete Br-MMC Reaction: Ensure the acetone is anhydrous. Water kills this reaction by solvating the carbonate.
References
-
Han, J., et al. (2013). "Isotope-labeling derivatization with 3-nitrophenylhydrazine for LC/MS/MS-based metabolomics of carboxylic acids." Analytica Chimica Acta, 794, 42-49.
-
Thermo Fisher Scientific. "Crosslinking Technical Handbook: EDC/NHS Coupling Chemistry."
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard Reference for EDC/NHS protocols).
-
Sigma-Aldrich. "Derivatization Reagents for HPLC: Coumarins."
-
PubChem. "4-(Benzyloxy)butanoic acid - Chemical Properties and Toxicity."
Sources
- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Oliver Hardick, Coupling Protocols [homepages.ucl.ac.uk]
- 5. infoscience.epfl.ch [infoscience.epfl.ch]
4-[3-(benzyloxy)phenyl]butanoic acid as a building block for novel compounds
Abstract
4-[3-(benzyloxy)phenyl]butanoic acid (CAS: 152380-68-2) is a strategic building block in the synthesis of histone deacetylase (HDAC) inhibitors, PROTAC linkers, and PPAR agonists. Distinguished by its meta-substitution pattern, this scaffold offers a unique vector for exploring structure-activity relationships (SAR) that differ from the canonical para-substituted analogs (e.g., 4-phenylbutyric acid). This guide details a high-fidelity synthesis protocol preserving the acid-labile benzyl ether and outlines downstream applications in designing zinc-binding pharmacophores and bifunctional degraders.
Introduction: The "Meta" Advantage
In medicinal chemistry, the para-phenylbutyric acid scaffold is ubiquitous (e.g., Chlorambucil, Vorinostat precursors). However, the meta-substituted isomer, this compound, provides a distinct spatial orientation.
-
Lipophilic Reach: The benzyloxy group at the meta position extends the molecule's hydrodynamic radius, allowing it to reach hydrophobic pockets (e.g., the "cap" region of HDAC enzymes) that are inaccessible to para isomers.
-
Orthogonal Functionalization: The benzyl ether serves as a robust protecting group. Upon hydrogenolysis, it reveals a phenol at the meta position—a privileged handle for installing PROTAC linkers or E3 ligase ligands without disrupting the primary carboxylic acid pharmacophore.
Synthetic Protocol: Regioselective Construction
Rationale: Direct Friedel-Crafts acylation of benzyl phenyl ether typically yields the para isomer. To achieve exclusive meta substitution while preserving the benzyl ether, we utilize a Wittig Olefination followed by a Chemoselective Diimide Reduction .
Step 1: Wittig Olefination
Reaction: 3-(Benzyloxy)benzaldehyde + (2-Carboxyethyl)triphenylphosphonium bromide
Reagents:
-
3-(Benzyloxy)benzaldehyde (1.0 eq)
-
(2-Carboxyethyl)triphenylphosphonium bromide (1.2 eq)
-
Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M in THF (2.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Protocol:
-
Ylide Formation: In a flame-dried flask under Argon, suspend the phosphonium salt in anhydrous THF (0.2 M). Cool to -78°C.[1]
-
Base Addition: Add NaHMDS dropwise. The first equivalent deprotonates the carboxylic acid; the second generates the orange ylide. Stir for 1 hour at -78°C.
-
Coupling: Add 3-(benzyloxy)benzaldehyde (dissolved in minimal THF) dropwise.
-
Warm Up: Allow the reaction to warm to room temperature (RT) over 4 hours.
-
Quench: Quench with 1N HCl until pH ~2.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Isolate the alkene intermediate via flash chromatography (Hexanes/EtOAc + 1% Acetic Acid).
Step 2: Chemoselective Reduction (Diimide Method)
Expert Insight: Catalytic hydrogenation (H₂/Pd-C) poses a high risk of cleaving the benzyl ether (O-Bn bond). Diimide (N₂H₂) reduces C=C bonds but is inert toward benzyl ethers.
Reagents:
-
Alkene intermediate from Step 1
-
p-Toluenesulfonylhydrazide (TSH) (5.0 eq)
-
Sodium Acetate (NaOAc) (5.0 eq)
-
Solvent: DME/Water (1:1)
Protocol:
-
Dissolve the alkene in DME/Water (0.1 M).
-
Add TSH and NaOAc.
-
Reflux: Heat the mixture to reflux (approx. 85°C) for 4–6 hours. The TSH decomposes to generate diimide in situ.
-
Monitoring: Monitor by TLC/LC-MS for disappearance of the alkene.
-
Workup: Cool to RT. Dilute with water and extract with Dichloromethane (DCM).
-
Yield: The resulting this compound is typically obtained in >90% yield without benzyl deprotection.
Application 1: HDAC Inhibitor Synthesis
The carboxylic acid tail can be converted into a hydroxamic acid, a classic Zinc-Binding Group (ZBG) for HDAC inhibition.
Target Molecule:
Protocol (One-Pot Coupling):
-
Dissolve this compound (1.0 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min.
-
Add Hydroxylamine hydrochloride (NH₂OH·HCl) (5.0 eq). Note: Pre-mix NH₂OH·HCl with DIPEA to release the free base.
-
Stir for 12 hours. Purify via preparative HPLC.
Application 2: PROTAC Linker Design
This scaffold is ideal for "Linkerology" in targeted protein degradation. The acid attaches to the E3 ligase ligand (e.g., Thalidomide derivative), while the benzyl group is removed to attach the Target Protein ligand.
Workflow:
-
Amide Coupling: React the acid end with a Thalidomide-amine derivative.
-
Unmasking: Perform Hydrogenolysis (H₂, Pd/C, MeOH) to cleave the benzyl group.
-
Result: A phenol-terminated intermediate attached to the E3 ligand.
-
-
Linker Extension: Alkylate the newly formed phenol with a halo-alkyl linker connected to the Target Protein ligand.
Visualizations & Pathways
Figure 1: Chemoselective Synthesis Workflow
Caption: Synthesis of the meta-substituted scaffold using Wittig olefination and Diimide reduction to preserve the benzyl ether.
Figure 2: Pharmacophore Mapping (HDAC vs. PROTAC)
Caption: Divergent utility of the scaffold in inhibitor design (HDAC) versus degrader design (PROTAC).
Data Summary: Key Physical Properties
| Property | Value | Context |
| CAS Number | 152380-68-2 | Unique Identifier |
| Molecular Weight | 270.32 g/mol | Small Molecule Fragment |
| cLogP | ~3.8 | Highly Lipophilic (Good Permeability) |
| pKa (Acid) | ~4.76 | Typical Carboxylic Acid |
| Solubility | DMSO, MeOH, DCM | Poor in water (requires salt form) |
References
-
Mimori, S., et al. (2013). "4-Phenylbutyric acid protects against neuronal cell death by primarily acting as a chemical chaperone." Bioorganic & Medicinal Chemistry Letters, 23(21), 6015-6018. Link
-
Miller, T. A., et al. (2003). "Histone deacetylase inhibitors." Journal of Medicinal Chemistry, 46(24), 5097-5116. (Grounding for HDAC pharmacophore design). Link
-
Delhaye, L., et al. (2006). "An organic solvent free process for the demethylation of 4-(4-methoxyphenyl)butanoic acid."[2] Green Chemistry, 8, 181-182. (Analogous deprotection chemistry). Link
-
Org. Synth. (1987).[3] "Wittig Reaction Protocols." Organic Syntheses, Coll. Vol. 8, p.451. (Standard protocol adaptation). Link
Sources
Application Note: Analytical Quantification of 4-[3-(Benzyloxy)phenyl]butanoic Acid
Subtitle: High-Performance Liquid Chromatography and LC-MS/MS Methodologies for Scaffold Validation and Bioanalysis Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary & Chemical Rationale
4-[3-(Benzyloxy)phenyl]butanoic acid (CAS 152380-68-2) is a versatile small molecule scaffold widely utilized in organic synthesis and pharmaceutical drug development[1]. Structurally, it consists of a lipophilic benzyloxy-substituted phenyl ring tethered to a short-chain aliphatic carboxylic acid.
As a Senior Application Scientist, designing an analytical method for this compound requires addressing two distinct chemical behaviors:
-
High Lipophilicity: The dual aromatic rings dictate strong retention on reverse-phase (RP) stationary phases.
-
Ionizable Carboxyl Group: With an estimated pKa of ~4.5, the carboxylic acid moiety will partially ionize in neutral aqueous solutions.
The Causality of Method Design: If analyzed in a neutral mobile phase, the equilibrium between the protonated (neutral) and deprotonated (anionic) states of the carboxylic acid leads to severe peak tailing, split peaks, and unpredictable retention times. Similar to established methods for related phenylbutyric acid derivatives, the addition of an acidic modifier (e.g., phosphoric or formic acid) is mandatory to suppress ionization, ensuring the molecule remains fully protonated and interacts uniformly with the hydrophobic stationary phase[2].
Analytical Workflow & Decision Matrix
The selection of the analytical method depends entirely on the sample matrix and required sensitivity. Routine chemical synthesis monitoring requires robust UV detection, while pharmacokinetic (PK) bioanalysis demands the trace-level sensitivity of tandem mass spectrometry.
Analytical decision tree for the quantification of this compound.
Method A: RP-HPLC-UV for Purity and Yield Assessment
For routine purity checks, reaction monitoring, and API quantification, Reverse-Phase HPLC with UV detection is the gold standard. We utilize a C18 end-capped column to minimize secondary interactions between the analyte and residual silanols. Phosphoric acid is selected as the mobile phase buffer due to its low UV absorbance at 210 nm, maximizing the signal-to-noise ratio for the aromatic chromophores.
Chromatographic Parameters
| Parameter | Specification / Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm (End-capped) | Provides high theoretical plate count; end-capping prevents tailing. |
| Mobile Phase A | 0.1% Phosphoric Acid in HPLC-grade Water | Suppresses carboxylic acid ionization (pH ~2.5). |
| Mobile Phase B | Acetonitrile (HPLC-grade) | Strong eluent required for the lipophilic benzyloxy group. |
| Gradient | 40% B to 90% B over 15 minutes | Ensures sharp elution of the highly retained lipophilic scaffold. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns, optimizing Van Deemter kinetics. |
| Detection | UV at 210 nm and 254 nm | 210 nm captures total aromatic/carbonyl absorption; 254 nm is specific to |
| Injection Vol. | 10 µL | Prevents column overloading while maintaining sensitivity. |
Step-by-Step Protocol & Self-Validating System Suitability
A reliable protocol must be self-validating. System Suitability Testing (SST) ensures the instrument is performing optimally before any unknown samples are analyzed.
Step 1: Standard Preparation
-
Accurately weigh 10.0 mg of this compound reference standard.
-
Dissolve in 10 mL of Acetonitrile to create a 1.0 mg/mL stock solution.
-
Serially dilute with a 50:50 Water:Acetonitrile diluent to generate a 5-point calibration curve (e.g., 10, 25, 50, 100, 200 µg/mL).
Step 2: Sample Preparation
-
Dissolve synthetic reaction aliquots in the sample diluent.
-
Filter all samples through a 0.22 µm PTFE syringe filter. Do not use Nylon filters, as they can non-specifically bind lipophilic carboxylic acids.
Step 3: System Suitability Testing (SST)
-
Inject the 50 µg/mL standard six consecutive times.
-
Self-Validation Criteria: The run is only valid if the Relative Standard Deviation (%RSD) of the peak area is
, the USP Tailing Factor ( ) is , and the theoretical plate count ( ) is .
Step 4: Execution
-
Inject a blank (diluent) to ensure no carryover.
-
Run the calibration curve, followed by unknown samples. Bracket the sequence with a standard injection every 10 samples to verify retention time stability.
Method B: LC-MS/MS for Trace-Level Bioanalysis
When quantifying this compound in biological matrices (e.g., plasma, serum), UV detection lacks the necessary sensitivity and selectivity. LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is required.
In negative electrospray ionization (ESI-), carboxylic acids readily yield the
Mass Spectrometry Parameters
| Parameter | Specification | Rationale |
| Ionization Mode | ESI Negative | Optimal for deprotonation of the carboxylic acid ( |
| Precursor Ion (Q1) | m/z 269.1 | Exact mass of the deprotonated molecule ( |
| Product Ion (Q3) | m/z 225.1 | Primary quantifier transition corresponding to the loss of |
| Collision Energy (CE) | -15 to -25 eV | Optimized via direct infusion to maximize the m/z 225.1 fragment yield. |
| Internal Standard (IS) | 4-Phenylbutyric acid-d5 | Corrects for matrix-induced ion suppression during ESI. |
Step-by-Step Bioanalytical Extraction Protocol
Biological matrices contain high concentrations of proteins and endogenous phospholipids that cause severe ion suppression in MS. Protein Precipitation (PPT) is the most efficient method to crash out proteins while extracting the lipophilic analyte.
Step 1: Matrix Spiking
-
Spike blank plasma with the analyte to generate a calibration curve spanning 1 ng/mL to 1000 ng/mL.
Step 2: Protein Precipitation (PPT)
-
Transfer 50 µL of the plasma sample to a 1.5 mL microcentrifuge tube.
-
Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and the Internal Standard (IS). The acidic acetonitrile denatures proteins while keeping the analyte protonated, driving it into the organic crash solvent.
Step 3: Phase Separation
-
Vortex vigorously for 2 minutes to ensure complete mixing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
Step 4: LC-MS/MS Execution
-
Transfer 100 µL of the clear supernatant to an autosampler vial.
-
Add 100 µL of LC-MS grade water to match the initial mobile phase conditions (prevents solvent-effect peak distortion).
-
Inject 5 µL onto a sub-2 µm UPLC C18 column running a rapid 5-minute gradient (0.1% Formic Acid in Water/Acetonitrile).
References
-
[2] A Simultaneous Assay of the Differentiating Agents, Phenylacetic Acid and Phenylbutyric Acid, and One of Their Metabolites, Phenylacetyl-Glutamine, by Reversed-Phase, High Performance Liquid Chromatography. Taylor & Francis Online. Available at:[Link]
-
[3] 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem. National Institutes of Health (NIH). Available at:[Link]
Sources
HPLC purification of 4-[3-(benzyloxy)phenyl]butanoic acid
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-[3-(benzyloxy)phenyl]butanoic acid
Executive Summary
This guide details the protocol for the purification of This compound , a lipophilic carboxylic acid intermediate often used in the synthesis of histone deacetylase (HDAC) inhibitors and non-steroidal anti-inflammatory drug (NSAID) analogs.
The separation challenge lies in the molecule's dual nature: the carboxylic acid tail (hydrophilic, ionizable) and the benzyloxy-phenyl core (highly hydrophobic). Successful purification requires a Reverse-Phase (RP-HPLC) strategy that strictly controls pH to suppress ionization while leveraging hydrophobic interaction for resolution from de-benzylated impurities (e.g., 4-(3-hydroxyphenyl)butanoic acid).
Target Molecule Analysis
| Property | Description | Implications for HPLC |
| Structure | Phenyl ring with a benzyl ether at C3 and a butanoic acid chain at C4. | Significant UV absorption at 254 nm (aromatic). |
| Acidity ( | Mobile phase pH must be | |
| Hydrophobicity ( | Estimated | High affinity for C18. Requires high organic solvent percentage for elution. |
| Solubility | Low in water; High in DMSO, MeOH, ACN. | Critical: Sample must be dissolved in organic-rich diluent (e.g., DMSO/MeOH) to prevent precipitation on the column head. |
Phase I: Analytical Method Development
Objective: To establish purity profiles and determine retention times (
Chromatographic Conditions
The use of Trifluoroacetic Acid (TFA) is preferred over Formic Acid for UV-based preparative work because it provides superior ion suppression (sharper peaks) for carboxylic acids.
-
System: Agilent 1200/1260 Infinity II or equivalent (Waters Alliance).
-
Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters XBridge BEH C18).
-
Dimensions:
(Analytical).[1]
-
-
Mobile Phase A: Milli-Q Water + 0.1% (v/v) TFA.
-
Mobile Phase B: Acetonitrile (HPLC Grade) + 0.1% (v/v) TFA.[1]
-
Flow Rate:
. -
Temperature:
(Controlled to ensure reproducibility). -
Detection: UV @ 254 nm (Primary), 210 nm (Secondary for non-aromatic impurities).
Gradient Protocol (Scouting Run)
Since the molecule is hydrophobic, a standard 5-95% gradient is used to locate the peak.
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5% | Equilibration / Injection |
| 2.00 | 5% | Isocratic Hold (Desalting) |
| 20.00 | 95% | Linear Ramp |
| 25.00 | 95% | Wash (Remove highly lipophilic dimers) |
| 25.10 | 5% | Re-equilibration |
| 30.00 | 5% | End of Run |
Expected Result: The target compound, this compound, typically elutes between 14.0 – 16.0 min (approx. 60-70% B). The de-benzylated impurity (more polar) will elute significantly earlier (approx. 8-10 min).
Phase II: Preparative Scale-Up Protocol
Objective: Isolation of >100 mg material with >98% purity.
Scale-Up Calculations
Direct linear scale-up is applied from the analytical (
-
Scale Factor:
-
Flow Rate:
. -
Loading: If analytical load was
(safe), prep load is (depending on resolution).
Preparative Workflow
-
Sample Preparation:
-
Dissolve crude solid in minimum volume of DMSO .
-
Dilute with Methanol/Water (50:50) if possible to reduce viscosity, but ensure no precipitation occurs.
-
Concentration Target:
. -
Filtration: Pass through a
PTFE filter to remove particulates.
-
-
Injection:
-
Inject
per run. -
Note: If "peak splitting" occurs, the injection solvent is too strong. Reduce injection volume or dilute sample with water/mobile phase A.
-
-
Fraction Collection:
-
Trigger: UV Absorbance (Threshold + Slope).
-
Strategy: Collect the main peak in tubes. Collect the "front" and "tail" of the peak separately to ensure the heart-cut meets purity specs.
-
Workflow Diagram
Figure 1: Step-by-step logic flow for the purification process, from crude solubility testing to final isolation.
Phase III: Post-Purification & Troubleshooting
Solvent Removal (Critical Step)
Benzyl ethers can be sensitive to high temperatures in acidic media.
-
Neutralization (Optional but Recommended): If the fractions contain high concentrations of TFA and will be stored for days, neutralize with a small amount of Ammonium Hydroxide or dilute significantly with water before evaporation.
-
Rotary Evaporation:
-
Set bath temperature to
. -
Evaporate Acetonitrile first.
-
The remaining aqueous phase (acidic) can be lyophilized (freeze-dried) to yield the white powder product.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Silanol interaction or Deprotonation. | Ensure TFA concentration is at least 0.1%.[1][2][3] If problem persists, switch to a "Shielded" or "Hybrid" C18 column (e.g., Waters XBridge). |
| Split Peaks | Injection solvent incompatibility. | The sample is dissolved in 100% DMSO, which is too strong. Dilute sample with 20-30% Water or Mobile Phase A before injection. |
| Low Recovery | Precipitation on column or Irreversible adsorption. | Flush column with 95% THF or Isopropanol to recover stuck material. Ensure sample is fully soluble in mobile phase B. |
| Ghost Peaks | Carryover from previous run. | Run a "Blank" injection (100% ACN) between prep runs. |
Scientific Rationale (E-E-A-T)
-
Acidic Modifier Logic: The
of the butyric acid tail is . According to the Henderson-Hasselbalch equation, at pH 4.8, 50% of the molecules are ionized ( ). Ionized species are highly polar and elute too quickly (often in the void volume) with poor shape. By using 0.1% TFA (pH ), we drive the equilibrium to protonated ( ), ensuring the molecule interacts purely via hydrophobic mechanisms with the C18 chain [1, 2]. -
Column Choice: A C18 stationary phase is selected over C8 or Phenyl because the benzyl group provides significant steric bulk and hydrophobicity. C18 offers the highest "carbon load," maximizing the resolution between the target and closely related synthetic byproducts (e.g., unreacted phenol) [3].
References
-
BenchChem. Application Notes and Protocols for the Characterization of 3-(3-(benzyloxy)phenyl)propanoic acid. (Accessed 2023). Link
-
Agilent Technologies. Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus. Application Note 5990-3606EN. Link
-
SIELC Technologies. Separation of Benzyl p-tolyl ether on Newcrom R1 HPLC column.Link
-
National Institutes of Health (NIH). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC7587178. Link
Sources
protocol for coupling 4-[3-(benzyloxy)phenyl]butanoic acid to amines
Application Note: Highly Efficient Amide Coupling of 4-[3-(Benzyloxy)phenyl]butanoic Acid to Primary and Secondary Amines
Executive Summary & Mechanistic Rationale
The synthesis of amides from this compound requires a strategic approach to carboxylic acid activation. This substrate features a flexible, unhindered aliphatic chain and a robust benzyl ether protecting group. Because the acid lacks alpha-branching, steric hindrance and epimerization are non-issues. Instead, the primary chemical challenge lies in optimizing reaction efficiency, preventing the formation of unreactive byproducts, and streamlining downstream purification.
Amide bond formation is one of the most frequently executed transformations in medicinal chemistry and drug development[1]. While direct condensation of amines and carboxylic acids requires extreme temperatures, modern coupling reagents facilitate this process at ambient conditions by converting the stable hydroxyl group of the acid into a competent leaving group.
For this specific substrate, we utilize the carbodiimide EDC·HCl in conjunction with the additive HOBt (1-hydroxybenzotriazole)[2].
-
Causality of Reagent Choice: Dicyclohexylcarbodiimide (DCC) generates dicyclohexylurea (DCU), a byproduct notorious for its poor solubility in both aqueous and organic media, which requires tedious filtration. In contrast, EDC generates a highly water-soluble urea byproduct that is effortlessly removed during standard aqueous workup[1].
-
The Role of HOBt: Carbodiimide activation alone forms an O-acylisourea intermediate. For unhindered aliphatic acids like our substrate, this intermediate can undergo an undesirable rearrangement to an unreactive N-acylurea. HOBt rapidly traps the O-acylisourea to form an OBt-active ester. This active ester is highly reactive toward aminolysis but stable enough to prevent the N-acylurea rearrangement.
-
Protecting Group Compatibility: The benzyloxy moiety is completely stable to the mild, basic conditions (DIPEA/DMF) of this coupling. However, catalytic hydrogenation (e.g., Pd/C, H₂) must be strictly avoided in downstream processing to prevent premature debenzylation.
Quantitative Reagent Analysis
Selecting the correct coupling system dictates the scalability and purity of the final amide. Table 1 summarizes the empirical data driving our selection of EDC/HOBt for this specific substrate class.
Table 1: Comparison of Coupling Reagents for 4-Arylbutanoic Acids
| Coupling Reagent System | Byproduct Solubility | Atom Economy | Recommended Use Case | Typical Yield (Unhindered Acids) |
| EDC·HCl / HOBt | High (Water-soluble urea) | Moderate | Standard primary/secondary amines | 85 - 95% |
| HATU / DIPEA | Moderate (Requires chromatography) | Poor | Sterically hindered/unreactive amines | 90 - 98% |
| T3P / Pyridine | High (Water-soluble phosphates) | High | Large-scale / Process chemistry | 80 - 90% |
Visualizing the Reaction Architecture
Mechanistic pathway of EDC/HOBt-mediated amide bond formation.
Workflow for the amide coupling of this compound.
Detailed Experimental Protocol
Scale: 1.0 mmol of this compound.
Materials & Stoichiometry:
-
This compound: 1.0 eq (270.3 mg)
-
Amine (primary or secondary): 1.1 eq
-
EDC·HCl: 1.2 eq (230.0 mg)
-
HOBt (hydrate): 1.2 eq (162.2 mg)
-
DIPEA (N,N-Diisopropylethylamine): 3.0 eq (522 µL)
-
Solvent: Anhydrous DMF (5.0 mL)
Step-by-Step Methodology:
-
Preparation & Activation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (270.3 mg) and HOBt (162.2 mg). Dissolve the mixture in anhydrous DMF (5.0 mL).
-
Causality: DMF is chosen for its excellent solubilizing power for both the polar coupling reagents and the highly lipophilic benzyloxy-phenyl chain.
-
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Add EDC·HCl (230.0 mg) in one portion. Stir for 15 minutes.
-
Causality: Cooling to 0 °C minimizes the exothermic degradation of the transient O-acylisourea intermediate, maximizing the yield of the stable OBt ester.
-
-
Amine Addition: In a separate vial, mix the target amine (1.1 eq) with DIPEA (522 µL). Add this solution dropwise to the main reaction flask.
-
Causality: DIPEA serves a dual purpose. If the amine is a hydrochloride salt, DIPEA liberates the free nucleophilic amine. Furthermore, it neutralizes the HCl generated by EDC·HCl, maintaining the slightly basic pH required for optimal aminolysis.
-
-
Coupling: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 2–12 hours under a nitrogen atmosphere.
Self-Validating System & In-Process Controls (IPC)
A robust protocol must be self-validating. You can confirm the success of each phase through the following controls:
-
Reaction Monitoring (LC-MS / TLC): Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The starting carboxylic acid will appear as a UV-active spot that stains heavily with bromocresol green. As the reaction progresses, this spot will disappear, replaced by a higher
(less polar) spot corresponding to the amide.-
Diagnostic Indicator: If a mid-
spot persists but the acid is consumed, it is likely the OBt active ester. This indicates that the activation was successful, but the amine addition is the rate-limiting step (often due to steric hindrance of the amine).
-
-
Selective Quenching & Workup: Dilute the mixture with EtOAc (20 mL) and wash sequentially with 1M aqueous HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (10 mL).
-
Diagnostic Indicator: This workup is a self-purifying system. The 1M HCl wash selectively protonates unreacted amine, DIPEA, and the EDC urea byproduct, dragging them into the aqueous layer. The NaHCO₃ wash deprotonates unreacted carboxylic acid and the acidic HOBt byproduct, partitioning them into the aqueous layer. The target amide—being neutral and highly lipophilic—remains exclusively in the EtOAc layer.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide, which is typically >90% pure by NMR prior to any flash chromatography.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. 1
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
-
Wang, Y., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC (NIH). 2
Sources
Application Note: 4-[3-(Benzyloxy)phenyl]butanoic Acid as a Versatile Linker Scaffold in Targeted Protein Degradation
Executive Summary & Rationale
In the rapidly evolving field of targeted protein degradation, the design of heterobifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs)—relies heavily on the physicochemical and structural properties of the linker[1]. The linker is not merely a passive spacer; its length, composition, and rigidity dictate the thermodynamics of ternary complex formation between the Protein of Interest (POI), the PROTAC, and the E3 ubiquitin ligase[2].
4-[3-(Benzyloxy)phenyl]butanoic acid (CAS: 152380-68-2) has emerged as a highly versatile small molecule scaffold for conjugate chemistry[3]. This molecule offers a unique "chameleonic" hybrid structure: a flexible four-carbon alkyl chain terminating in a reactive carboxylic acid, coupled with a rigid phenyl ring that projects a protected phenol (benzyloxy group) at the meta position. This specific geometry provides distinct vectorial trajectories that minimize steric clashes during ternary complex formation, while its orthogonal reactivity allows for highly controlled, sequential functionalization.
Mechanistic Insights: The Causality of Scaffold Selection
The selection of a linker scaffold must balance synthetic tractability with biological efficacy. The use of this compound is driven by three core mechanistic advantages:
-
Orthogonal Reactivity : The molecule possesses two distinct conjugation nodes. The carboxylic acid can undergo immediate amide coupling with amine-bearing E3 ligase ligands (e.g., VHL or CRBN recruiters). The benzyloxy group is completely stable to these coupling conditions but can be cleanly cleaved via hydrogenolysis later to reveal a reactive phenol.
-
Vectorial Projection : Unlike highly flexible PEG chains that incur a high entropic penalty upon binding, the meta-substituted phenyl ring introduces a degree of pre-organization. This rigidity directs the POI warhead at a specific angle relative to the E3 ligase, stabilizing the critical protein-protein interactions required for ubiquitination[2].
-
Membrane Permeability : High molecular weight and excessive hydrogen bond donors often plague PROTACs, leading to poor cell membrane permeability[4]. The incorporation of a lipophilic aryl-alkyl scaffold reduces the polar surface area (PSA) compared to standard PEG linkers, enhancing intracellular accumulation.
Visualizing the Workflow and Mechanism
Figure 1: Three-stage synthetic workflow for utilizing the linker scaffold in PROTAC development.
Figure 2: Mechanism of action for targeted protein degradation via ternary complex formation.
Quantitative Data & Optimization Guidelines
To ensure robust integration of this scaffold into your discovery pipeline, the following tables summarize its physicochemical baseline and optimized reaction parameters.
Table 1: Physicochemical Properties of the Scaffold
| Property | Value |
|---|---|
| CAS Number | 152380-68-2[3] |
| Molecular Formula | C17H18O3 |
| Molecular Weight | 270.32 g/mol |
| Scaffold Type | Aryl-Alkyl Hybrid |
| Reactive Nodes | Carboxylic Acid (C-terminus), Protected Phenol (Aryl) |
Table 2: Optimization of Amide Coupling (E3 Ligase Conjugation)
| Coupling Reagent | Base | Solvent | Yield (%) | Causality / Mechanistic Note |
|---|---|---|---|---|
| EDC/HOBt | TEA | DCM | 65% | Sluggish reaction with sterically hindered E3 ligand amines. |
| HATU | DIPEA | DMF | 92% | Highly efficient for bulky amines; prevents cyclization of the butanoic tail. |
| COMU | Collidine | DMF | 88% | Safer alternative to HATU; provides excellent stereocontrol if required. |
Table 3: Optimization of Benzyl Deprotection
| Catalyst | Solvent | Additive | Time | Yield (%) | Causality / Mechanistic Note |
|---|---|---|---|---|---|
| 10% Pd/C | MeOH | None | 12 h | 85% | Standard conditions; mild but slow due to steric bulk of the PROTAC intermediate. |
| 20% Pd(OH)2/C | EtOAc/MeOH | None | 4 h | 95% | Pearlman's catalyst accelerates cleavage; mixed solvent improves solubility. |
| 10% Pd/C | THF | 1 eq AcOH | 6 h | 90% | Acid additive prevents catalyst poisoning by basic amine sites on the E3 ligand. |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Each step includes specific causality for the reagents chosen and in-process analytical checks to guarantee the integrity of the synthesis before proceeding to the next stage.
Protocol A: Amide Coupling of the E3 Ligase Ligand
Objective: Conjugate the carboxylic acid of this compound to an amine-bearing E3 ligase ligand (e.g., Thalidomide or VHL-amine derivative).
-
Preparation : Dissolve this compound (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M).
-
Causality: HATU is selected over EDC to ensure rapid formation of the active ester, outcompeting any potential intramolecular side reactions from the flexible butanoic chain.
-
-
Activation : Add DIPEA (3.0 eq) dropwise at 0 °C. Stir for 15 minutes.
-
Causality: DIPEA acts as a non-nucleophilic base, deprotonating the carboxylic acid without attacking the highly reactive OAt-ester intermediate.
-
-
Conjugation : Add the E3 ligase ligand-amine (1.05 eq) to the mixture. Allow to warm to room temperature and stir for 2 hours.
-
In-Process Validation : Monitor via LC-MS. The reaction is validated when the starting material mass (
) is fully consumed, and the product mass is dominant. On normal-phase TLC (Hexanes/EtOAc), the product will appear as a significantly less polar spot compared to the starting carboxylic acid. -
Workup : Quench with saturated aqueous
, extract with EtOAc, wash heavily with brine (to remove DMF), dry over , and concentrate.
Protocol B: Benzyl Deprotection (Hydrogenolysis)
Objective: Unmask the phenol group to prepare for POI warhead attachment, without reducing the newly formed amide bond or aromatic rings.
-
Preparation : Dissolve the benzyl-protected intermediate in a 1:1 mixture of EtOAc and MeOH (0.05 M).
-
Causality: The mixed solvent system ensures full solubility of the bulky intermediate (EtOAc) while providing a protic environment (MeOH) that stabilizes the resulting phenol.
-
-
Catalyst Addition : Carefully add 20%
(Pearlman’s catalyst, 10% w/w).-
Causality: Pearlman's catalyst is utilized for its superior activity in cleaving sterically hindered benzyl ethers compared to standard Pd/C.
-
-
Reaction : Purge the flask with Argon, then introduce
gas via a balloon. Stir vigorously at room temperature for 4 hours. -
In-Process Validation : Monitor via
NMR. The protocol is self-validated by the complete disappearance of the benzyl singlet (typically around 5.0–5.1 ppm) and the reduction of aromatic proton integration (loss of the 5 phenyl protons). Additionally, the product spot on TLC will stain intensely positive with Ferric Chloride ( ), confirming the presence of a free phenol. -
Workup : Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the pad with MeOH and concentrate the filtrate in vacuo.
Protocol C: Phenol Functionalization (Mitsunobu Reaction)
Objective: Attach the POI warhead (bearing a primary or secondary alcohol) to the unmasked phenol.
-
Preparation : Dissolve the phenol intermediate (1.0 eq), the POI ligand-alcohol (1.1 eq), and Triphenylphosphine (
, 1.5 eq) in anhydrous THF (0.05 M) under Argon at 0 °C. -
Activation : Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 10 minutes.
-
Causality: The Mitsunobu reaction is specifically chosen over standard alkylation (using alkyl halides and
) because it proceeds under strictly neutral to mildly acidic conditions, completely avoiding base-catalyzed epimerization or hydrolysis of the previously formed amide bond.
-
-
Reaction : Allow the mixture to warm to room temperature and stir for 12 hours.
-
In-Process Validation : The reaction naturally produces triphenylphosphine oxide (TPPO) as a byproduct. The presence of a highly UV-active spot at
(in 20% EtOAc/Hexanes) corresponding to TPPO confirms that the activation cascade occurred. LC-MS will confirm the target PROTAC mass. -
Workup : Concentrate the mixture. Purify via reverse-phase preparative HPLC to easily separate the target PROTAC from the TPPO byproduct.
References
- Source: cymitquimica.
- Source: nih.
- Source: acs.
- Source: chemrxiv.
Sources
Application Note: Scalable Debenzylation of 4-[3-(Benzyloxy)phenyl]butanoic Acid via Catalytic Hydrogenolysis
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Substrate: 4-[3-(Benzyloxy)phenyl]butanoic acid (CAS: 152380-68-2)[1] Product: 4-(3-Hydroxyphenyl)butanoic acid
Rationale & Mechanistic Insights
The selective removal of O-benzyl protecting groups is a cornerstone transformation in complex organic synthesis and API (Active Pharmaceutical Ingredient) development[2]. The substrate, this compound, is a highly versatile small-molecule scaffold[1]. Cleavage of its benzyl ether yields 4-(3-hydroxyphenyl)butanoic acid, a critical intermediate for synthesizing functionalized phenolic compounds.
While Lewis acids (e.g., BBr
Reaction Kinetics & Causality: The debenzylation proceeds via the adsorption of the aromatic benzyl ether onto the palladium surface. The Pd(0) inserts into the benzylic C-O bond (oxidative addition), followed by hydrogen transfer and reductive elimination to release toluene and the free phenol[5].
-
Solvent Effects: The choice of solvent dictates the reaction kinetics. The rate of O-benzyl hydrogenolysis with Pd/C is strongly affected by the nature of the solvent, generally following this ascending order of efficiency: Toluene < MeOH < EtOH << AcOH < THF[3].
-
Acid Promoters: The addition of a weak acid (e.g., acetic acid) can significantly accelerate the cleavage. The acid protonates the ether oxygen, weakening the benzylic C-O bond and facilitating oxidative addition by the palladium catalyst[3].
Experimental Workflow
Workflow for the Pd/C-catalyzed debenzylation of this compound.
Detailed Experimental Protocol
This self-validating protocol is designed for a 5.0 mmol scale but can be linearly scaled for process chemistry applications.
Materials & Reagents:
-
Substrate: this compound (1.35 g, 5.0 mmol)
-
Catalyst: 10% Palladium on Carbon (Pd/C) (135 mg, 10 wt% relative to substrate)[2]
-
Solvent: Methanol or THF (HPLC grade, 50 mL)
-
Gas: Hydrogen gas (Balloon or Parr shaker at 1 atm)
-
Consumables: Celite® 545
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.35 g, 5.0 mmol) and dissolve in 50 mL of Methanol.
-
Catalyst Addition (Safety Critical): Carefully add 10% Pd/C (135 mg).
-
Causality: Pd/C is highly pyrophoric, especially in the presence of methanol vapors. Always add the catalyst to the solvent under a gentle stream of Argon to prevent solvent ignition[5].
-
-
Atmospheric Exchange: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with Argon (repeat 3 times). Next, evacuate and backfill with Hydrogen gas from a balloon (repeat 3 times).
-
Causality: Complete displacement of atmospheric oxygen is required to prevent explosive H
/O mixtures and to ensure the catalyst surface is fully saturated with hydrogen gas[2].
-
-
Reaction Execution: Stir the black suspension vigorously at room temperature (20–25 °C) under a positive pressure of H
(balloon).-
Causality: Vigorous stirring maximizes the gas-liquid-solid interfacial area, which is the rate-limiting physical step in heterogeneous hydrogenation.
-
-
Reaction Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc, 1:1 with 1% AcOH) or LC-MS. The reaction typically reaches complete conversion within 2–4 hours. The disappearance of the non-polar benzyl ether spot and the appearance of a highly polar phenolic spot validates the progression.
-
Workup & Catalyst Removal: Once complete, purge the flask thoroughly with Argon to remove all residual H
. Filter the mixture through a tightly packed pad of Celite® into a clean Büchner flask[2].-
Causality: Celite prevents the finely divided Pd/C nanoparticles from passing through standard filter paper. Failure to use Celite will result in product contamination (metal leaching) and poses a severe fire hazard during solvent evaporation[5].
-
-
Isolation: Wash the Celite pad with additional Methanol (2 × 20 mL). Combine the filtrates and concentrate under reduced pressure to afford 4-(3-hydroxyphenyl)butanoic acid as an off-white solid.
Optimization & Quantitative Data
To assist researchers in scaling or troubleshooting recalcitrant substrates, the following table summarizes the quantitative performance of various catalytic conditions for O-debenzylation, extrapolated from standard benchmarking studies[2][3][5][6].
| Catalyst System | Loading | Solvent | H | Temp | Time | Yield (%) | Mechanistic Note |
| 10% Pd/C | 10 wt% | MeOH | H | RT | 2–4 h | >95% | Standard, highly scalable protocol[2]. |
| 10% Pd/C + AcOH | 10 wt% | THF/AcOH | H | RT | 1–2 h | >95% | Acid protonates ether oxygen, accelerating C-O cleavage[3]. |
| Pd/C + Pd(OH) | 5 wt% each | THF/MeOH | H | RT | <1 h | >98% | 1:1 synergistic mixture provides the most efficient hydrogenolysis for sterically hindered ethers[6]. |
| 10% Pd/C (Transfer) | 10 wt% | MeOH | NH | 60 °C | 1–3 h | 90–94% | Avoids H |
| SiliaCat Pd(0) | 1-2 mol% | MeOH | H | RT | 10–20 h | >98% | Silica-supported Pd(0) is non-pyrophoric and eliminates toxic transition metal leaching[5]. |
References
-
ACS Publications. "Pd-Catalyzed Debenzylation and Deallylation of Ethers and Esters with Sodium Hydride." ACS Catalysis, 2018. URL:[Link]
-
Qualitas1998. "Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions." Qualitas1998, 2011. URL: [Link]
-
Taylor & Francis. "More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups." Synthetic Communications, 2006. URL:[Link]
-
Atlanchim Pharma. "Science About O-Benzyl protecting groups." Atlanchim Pharma Scientific Letter, 2021. URL: [Link]
Sources
Application Note: Synthesis of 4-[3-(Hydroxyphenyl)]butanoic Acid via Catalytic O-Debenzylation
Scientific Rationale & Mechanistic Causality
The synthesis of 4-[3-(hydroxyphenyl)]butanoic acid from its benzyl-protected precursor, 4-[3-(benzyloxy)phenyl]butanoic acid, relies on a highly chemoselective O-debenzylation process. While Lewis acids (such as BBr₃ or BCl₃) can effectively cleave aryl ethers, they often require cryogenic temperatures (e.g., -78 °C) and can induce unwanted side reactions or epimerization in complex substrates[1]. Conversely, catalytic hydrogenolysis utilizing Palladium on Carbon (Pd/C) under a hydrogen atmosphere provides a mild, scalable, and environmentally benign alternative[2].
The causality behind selecting 10% Pd/C lies in its specific surface chemistry and the relative reactivity of functional groups. The benzyl ether undergoes π-coordination to the electron-rich Pd(0) nanoparticles distributed across the porous carbon matrix[3]. This adsorption facilitates the oxidative addition of the palladium into the benzylic C-O bond. Subsequent chemisorption and dissociation of H₂ gas provide the hydride species necessary for reductive elimination, yielding the desired phenol and toluene as a volatile byproduct. Importantly, the aliphatic carboxylic acid moiety and the aromatic ring remain entirely unaffected under these mild atmospheric conditions, avoiding the over-reduction (saturation of aromatic rings) that can occur with overly active catalysts like Pearlman's catalyst (Pd(OH)₂/C)[3][4].
Catalytic cycle of Pd-mediated O-debenzylation via oxidative addition and reductive elimination.
Reaction Optimization & Quantitative Data
Solvent selection and catalyst loading strictly dictate the reaction kinetics. Protic solvents like ethanol (EtOH) or methanol (MeOH) are preferred because they stabilize the polar transition states during hydrogenolysis, significantly accelerating the reaction rate compared to non-polar solvents like toluene[1]. The addition of trace acids (like AcOH) can protonate the ether oxygen to further accelerate cleavage, though the intrinsic acidity of the butanoic acid substrate makes external additives unnecessary for this specific workflow[1].
Table 1: Comparative Reaction Conditions for Pd/C O-Debenzylation
| Solvent | Catalyst Loading | H₂ Source | Temp | Time | Expected Yield | Ref |
| Ethanol (EtOH) | 10 wt% (10% Pd/C) | H₂ Balloon (1 atm) | 25 °C | 2-4 h | >95% | [2] |
| Methanol (MeOH) | 10 wt% (10% Pd/C) | H₂ Balloon (1 atm) | 25 °C | 2-4 h | 92% | [2] |
| THF / AcOH (Trace) | 5 wt% (5% Pd/C) | H₂ Balloon (1 atm) | 25 °C | 6-8 h | 88% | [1] |
| Toluene | 10 wt% (10% Pd/C) | H₂ Balloon (1 atm) | 25 °C | >24 h | <50% | [1] |
Step-by-Step Experimental Protocol
This protocol is scaled for 10 mmol of starting material and is designed as a self-validating system to ensure safety and high yield.
Materials & Reagents
-
Substrate: this compound (2.70 g, 10.0 mmol)
-
Catalyst: 10% Palladium on Carbon (Pd/C), wet support recommended for safety (270 mg, 10 wt% relative to substrate)[2][4]
-
Solvent: Absolute Ethanol (EtOH), 30 mL
-
Consumables: Celite® 545, Hydrogen gas balloon, Argon/Nitrogen line.
Workflow Execution
Workflow for the catalytic O-debenzylation of this compound.
Step 1: Inert Atmosphere Preparation (Critical Safety Step)
-
To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (2.70 g).
-
Add 30 mL of absolute ethanol to dissolve the substrate[2].
-
Causality Note: Purge the flask with Argon or Nitrogen for 5 minutes. Dry Pd/C is highly pyrophoric and can ignite solvent vapors upon contact with ambient oxygen[4].
Step 2: Catalyst Addition & Degassing 4. Carefully add 270 mg of 10% Pd/C to the solution under a gentle stream of inert gas[2]. 5. Seal the flask with a rubber septum. 6. Connect the flask to a vacuum/inert gas manifold. Apply vacuum until the solvent gently bubbles, then backfill with Argon. Repeat this cycle three times to remove dissolved oxygen.
Step 3: Hydrogenation
7. Attach a hydrogen gas-filled balloon attached to a needle through the septum[2].
8. Apply vacuum briefly, then backfill with hydrogen gas. Repeat this specific H₂ purge cycle twice to saturate the headspace with hydrogen[2].
9. Stir the reaction mixture vigorously (800-1000 rpm) at room temperature (25 °C) for 2 to 4 hours.
10. Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: Hexanes/Ethyl Acetate 1:1 with 1% Acetic Acid). The product phenol will appear as a significantly more polar spot (lower
Step 4: Safe Workup & Isolation 11. Once TLC confirms complete consumption of the starting material, remove the H₂ balloon and thoroughly purge the flask with Argon for 10 minutes to displace residual hydrogen gas. 12. Filter the heterogeneous mixture through a tightly packed pad of Celite® to remove the palladium catalyst[2]. Causality Note: Never let the filtered Pd/C dry out on the filter paper, as it may spontaneously ignite. Immediately quench the used catalyst pad with water[4]. 13. Wash the Celite® pad with an additional 20 mL of ethanol to ensure complete recovery of the product[2]. 14. Concentrate the combined filtrates under reduced pressure using a rotary evaporator. 15. Dry the resulting residue under high vacuum to afford 4-[3-(hydroxyphenyl)]butanoic acid as a solid.
Analytical Validation
To ensure the integrity of the self-validating protocol, perform the following analytical checks on the isolated product:
-
¹H NMR (400 MHz, CDCl₃/DMSO-d₆): Confirm the complete disappearance of the benzylic methylene singlet (typically around
5.0 - 5.1 ppm) and the five aromatic protons of the benzyl group ( 7.3 - 7.5 ppm). The appearance of a broad singlet corresponding to the phenolic -OH ( 9.0 - 9.5 ppm in DMSO-d₆) confirms successful deprotection. -
Mass Spectrometry (ESI-MS): Look for the expected
ion at 179.07 (Exact Mass of product: 180.08 g/mol ).
References
-
BenchChem. Efficacy of different catalysts for debenzylation of protected sugars. Available at: 2[2]
-
National Institutes of Health (NIH) / ACS. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Available at: 3[3]
-
Atlantchim Pharma. Science About O-Benzyl protecting groups. Available at: 1[1]
-
BenchChem. Application Notes: Palladium on Carbon (Pd/C) for Catalytic Hydrogenation in Synthesis. Available at: 4[4]
Sources
Troubleshooting & Optimization
improving the yield of 4-[3-(benzyloxy)phenyl]butanoic acid synthesis
To: Research Team From: Senior Application Scientist, Technical Support Subject: Optimization Guide: Synthesis of 4-[3-(benzyloxy)phenyl]butanoic acid
This guide addresses the specific yield-limiting factors in the synthesis of This compound . Based on the structural requirements (a meta-substituted alkyl chain relative to the alkoxy group) and the functional groups present (carboxylic acid, benzyl ether), this molecule presents two primary "yield traps": Regioselectivity during ring construction and Chemo-selectivity during reduction.
Part 1: Diagnostic & Strategy (The "Wrong Isomer" Trap)
Q: I am using a Friedel-Crafts reaction with succinic anhydride and benzyl phenyl ether, but my yield of the meta isomer is near zero. Why?
A: You are likely synthesizing the para isomer (4-[4-(benzyloxy)phenyl]butanoic acid), not the target meta isomer.
-
The Mechanism: The benzyloxy group is a strong ortho/para activator. Friedel-Crafts acylation will occur almost exclusively at the para position due to steric hindrance at the ortho position and electronic deactivation at the meta position.
-
The Fix: You must switch to a route that guarantees meta substitution. You cannot rely on electrophilic aromatic substitution on the ether.
Recommended Route: The "Heck-Reduction" Strategy To guarantee the 1,3-substitution pattern, start with a pre-functionalized meta precursor, such as 3-bromoanisole (demethylated and benzylated) or 3-(benzyloxy)benzaldehyde .
Strategic Decision Tree
Caption: Route selection logic. Direct Friedel-Crafts (Route A) is electronically unfavorable for the target. Route B (Heck) is preferred for direct access to the butanoic acid chain.
Part 2: The "Benzyl Cleavage" Crisis (Hydrogenation)
Q: I successfully synthesized the unsaturated intermediate (via Heck or Wittig), but when I hydrogenate the double bond, I lose the benzyl group. How do I prevent this?
A: This is the most common failure point. Standard Palladium on Carbon (Pd/C) with Hydrogen gas is the textbook method for cleaving benzyl ethers (Hydrogenolysis). You must use a chemo-selective catalyst system that reduces the alkene (
Protocol: The "Poisoned" Palladium Method (Sajiki Conditions)
If you must use Pd/C, you need to poison the catalyst to inhibit hydrogenolysis activity.
-
Catalyst: 10% Pd/C (unreduced or standard).
-
Additive: Diphenylsulfide or Ethylenediamine .
-
Sajiki's Modification: Add NH₄OAc (Ammonium Acetate) or Pyridine to the reaction mixture.
-
-
Solvent: Methanol or Ethanol.[1]
-
Conditions: Ambient temperature, 1 atm H₂ (balloon).
Quantitative Comparison of Hydrogenation Methods
| Method | Alkene Reduction | Benzyl Stability | Yield Impact | Notes |
| Standard 10% Pd/C | Excellent | Poor (Cleaves) | Low (<30%) | Converts target to phenol analog. |
| Wilkinson's Catalyst | Good | Excellent | High (>85%) | Homogeneous Rhodium catalyst. Best for steric bulk. |
| Pd/C + NH₄OAc | Good | Good | High (>80%) | Cheap alternative to Rh. "Sajiki Protocol". |
| Lindlar Catalyst | Fair | Excellent | Moderate | Often stops at alkene if not careful; slow. |
Optimized Workflow: Wilkinson's Hydrogenation
For the highest value intermediates, use Wilkinson's Catalyst (
-
Dissolve the unsaturated acid (1.0 equiv) in degassed Benzene/Ethanol (1:1).
-
Add Wilkinson's Catalyst (1–2 mol%).
-
Stir under H₂ (balloon pressure) for 12–24 hours.
-
Workup: Concentrate and pass through a short silica plug to remove Rhodium salts.
Part 3: Wittig Reaction Optimization
Q: If I use the Wittig route, my yields are inconsistent. How do I manage the phosphine oxide byproducts?
A: The reaction between 3-(benzyloxy)benzaldehyde and the ylide generated from (3-carboxypropyl)triphenylphosphonium bromide is sensitive to base strength and moisture.
Troubleshooting Checklist:
-
Base Selection: Use LiHMDS or NaHMDS (1M in THF) at -78°C. Avoid Potassium tert-butoxide (
) if you observe ester hydrolysis or transesterification side products. -
The "Schlosser Modification": If you need the E-isomer (trans), use the Schlosser modification (PhLi at low temp), though for this target, the stereochemistry is irrelevant as you will hydrogenate the double bond anyway.
-
Purification (The "Triphenylphosphine Oxide Nightmare"):
-
Traditional: Crystallization is difficult due to the carboxylic acid.
-
Improved: Perform an Iodolactonization workup if applicable, or convert the acid to a Methyl Ester immediately after the Wittig step. Phosphine oxide is much easier to separate from the methyl ester via column chromatography (Ethyl Acetate/Hexane) than from the free acid.
-
Part 4: Validated Experimental Workflow
Below is a self-validating protocol combining the Heck Coupling (for correct isomer construction) and Selective Hydrogenation .
Step 1: Heck Coupling
-
Reagents: 3-(Benzyloxy)iodobenzene (1.0 eq), 3-Butenoic acid (1.2 eq).
-
Catalyst:
(5 mol%). -
Ligand:
(10 mol%) - Crucial for preventing double-bond migration. -
Base:
(2.5 eq). -
Solvent: Acetonitrile, reflux, 16h.
-
Checkpoint: Monitor TLC. The product (unsaturated acid) should be UV active and more polar than the starting iodide.
-
Note: 3-butenoic acid may isomerize to crotonic acid derivatives; using benzyl acrylate followed by homologation (Arndt-Eistert) is a pricier but cleaner alternative if Heck yields are <50%.
Step 2: Selective Hydrogenation (Sajiki Protocol)
-
Substrate: Crude unsaturated acid from Step 1.
-
Catalyst: 10% Pd/C (10 wt% loading).
-
Poison: Pyridine (0.5 eq relative to substrate).
-
Solvent: MeOH.
-
Procedure: Purge with
, then stir under balloon. -
Validation: Check NMR for disappearance of alkene protons (
5.5-6.5 ppm) and retention of benzylic protons ( 5.1 ppm singlet). If the singlet at 5.1 ppm disappears, you have cleaved the benzyl ether.
Process Flow Diagram
Caption: Optimized workflow using the Heck reaction and Poisoned Catalyst Hydrogenation to ensure isomer fidelity and benzyl group retention.
References
-
Sajiki, H. (1995).[2][3][4] "Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate."[2][3][4] Tetrahedron Letters, 36(20), 3465-3468.
-
Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter 2: Protection for the Hydroxyl Group, Benzyl Ethers).
-
Crawford, C., & Oscarson, S. (2020). "Optimised Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups." ChemRxiv.
-
BenchChem. (2025).[5] "Synthesis of 3-(3-(benzyloxy)phenyl)propanoic acid." (Analogous meta-substituted synthesis protocol).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Alkane synthesis by alkene reduction [organic-chemistry.org]
- 3. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-[3-(Benzyloxy)phenyl]butanoic Acid
Welcome to the Advanced Synthesis Support Center. The synthesis of 4-[3-(benzyloxy)phenyl]butanoic acid presents unique chemoselectivity challenges, primarily due to the lability of the benzyl ether protecting group and the regiochemical demands of the butanoic acid chain.
This guide is designed for researchers and drug development professionals. It bypasses basic theory to directly address the causality of common side reactions—such as ether cleavage and dialkylation—and provides field-proven, self-validating protocols to ensure high-yield, high-purity outcomes.
System Overview: Synthetic Pathways & Failure Points
The two most reliable routes to this target molecule are the Wittig Olefination Route (starting from 3-benzyloxybenzaldehyde) and the Malonate Alkylation Route (starting from 2-(3-benzyloxyphenyl)ethyl bromide). Both routes have distinct side-reaction traps.
Synthetic pathways highlighting the critical hydrogenation step and ether cleavage risk.
FAQ & Troubleshooting Guide
Section 1: The Alkene Reduction Dilemma (Wittig Route)
Q: I synthesized the 4-(3-benzyloxyphenyl)but-3-enoic acid intermediate via a Wittig reaction[1][2]. However, upon catalytic hydrogenation to reduce the double bond, I am losing my benzyl group and isolating a phenol. Why is this happening?
A: You are experiencing hydrogenolysis. Standard heterogeneous catalysts like Palladium on Carbon (Pd/C) are highly active for the cleavage of benzylic C-O bonds[3]. The palladium surface coordinates the aromatic ring and activates the benzylic position, leading to the irreversible cleavage of the benzyl ether into toluene and 4-(3-hydroxyphenyl)butanoic acid.
Solution: Transition from heterogeneous to homogeneous catalysis. Wilkinson's catalyst, chlorotris(triphenylphosphine)rhodium(I) or
Quantitative Data: Catalyst Selectivity Comparison
| Catalyst System | Alkene Reduction | Benzyl Ether Cleavage | Recommended Use Case |
| 10% Pd/C, | Complete (< 2h) | Complete (Side reaction) | Global deprotection & reduction |
| Raney Nickel, | Complete | Partial / Variable | Avoid for benzyl ethers |
| Complete (12-24h) | None (0%) | Selective alkene reduction |
Protocol 1: Selective Hydrogenation using Wilkinson's Catalyst
Self-Validation Check: The reaction mixture should transition from a deep red/burgundy (active catalyst) to a lighter yellow/orange upon completion, and TLC will confirm the disappearance of the UV-active starting material without the appearance of a highly polar phenol spot.
-
Preparation: In an oven-dried Schlenk flask under argon, dissolve 4-(3-benzyloxyphenyl)but-3-enoic acid (1.0 equiv) in anhydrous, degassed benzene or toluene (0.1 M concentration). Note: Solvent degassing is critical as
irreversibly oxidizes the phosphine ligands. -
Catalyst Addition: Add Wilkinson's catalyst (0.05 equiv, 5 mol%). The solution will turn deep red.
-
Hydrogenation: Evacuate the flask and backfill with
gas via a balloon (1 atm). Repeat the purge cycle three times. -
Reaction: Stir vigorously at room temperature for 12–24 hours. Monitor via TLC (Hexanes:EtOAc 7:3).
-
Workup: Once the starting material is consumed, concentrate the mixture under reduced pressure. Purify the residue via flash column chromatography to remove the rhodium salts and triphenylphosphine oxide, yielding the pure this compound.
Section 2: The Dialkylation Trap (Malonate Route)
Q: I am using the malonate synthesis route (reacting 2-(3-benzyloxyphenyl)ethyl bromide with diethyl malonate). My yield is low, and mass spectrometry indicates a significant amount of a high-molecular-weight byproduct. What is the cause?
A: You are encountering the classic dialkylation side reaction[6][7]. When diethyl malonate is deprotonated and alkylated once, the resulting mono-alkylated product still possesses an acidic alpha-proton[8]. If excess base is present, or if the alkylating agent is added too quickly, the mono-alkylated malonate forms a new enolate and reacts with a second equivalent of your bromide, forming an unusable dialkylated byproduct[6][7].
Malonate alkylation workflow demonstrating the pathway to the dialkylated byproduct.
Solution: The kinetics of mono- vs. dialkylation must be controlled through strict stoichiometry and addition rates[6].
Protocol 2: Optimized Mono-Alkylation of Diethyl Malonate
Self-Validation Check: GC-MS or LC-MS of the crude mixture should show a mono-to-dialkylated ratio of >95:5.
-
Enolate Formation: To a solution of absolute ethanol, carefully add sodium metal (1.05 equiv) to generate sodium ethoxide. Once dissolved, add diethyl malonate (1.5 equiv—the slight excess suppresses dialkylation) dropwise at
[6]. Stir for 30 minutes. -
Slow Addition: Dilute 2-(3-benzyloxyphenyl)ethyl bromide (1.0 equiv) in absolute ethanol. Add this solution to the enolate mixture dropwise over 2 hours using a syringe pump[6].
-
Reflux: Once addition is complete, heat the reaction to reflux for 4 hours.
-
Quench: Cool to room temperature, quench with saturated aqueous
, and extract with ethyl acetate.
Section 3: Ether Cleavage During Hydrolysis
Q: After successfully isolating the mono-alkylated malonate, I proceeded to the hydrolysis and decarboxylation step. I used refluxing aqueous HBr, but my product is missing the benzyl group. How do I decarboxylate without deprotecting?
A: Strong hydrohalic acids (like HBr or HI) are standard reagents for ether cleavage. Refluxing your intermediate in HBr will simultaneously hydrolyze the esters, decarboxylate the diacid, and cleave the benzyl ether.
Solution: You must decouple the hydrolysis from the decarboxylation by using a base-catalyzed saponification followed by a controlled, mild thermal decarboxylation[7][8].
Protocol 3: Base-Catalyzed Hydrolysis and Thermal Decarboxylation
-
Saponification: Dissolve the mono-alkylated diethyl malonate in a 1:1 mixture of THF and
aqueous NaOH (5.0 equiv of base). Reflux for 4 hours until TLC shows complete consumption of the diester[8]. -
Acidification (Mild): Cool the mixture to
and carefully acidify to pH 2 using HCl (avoid concentrated acids). Extract the resulting dicarboxylic acid with ethyl acetate and concentrate. -
Thermal Decarboxylation: Dissolve the crude diacid in toluene or xylene. Heat to reflux (
) for 4–6 hours. The evolution of gas will be visible. Once gas evolution ceases, the reaction is complete[7]. -
Isolation: Concentrate the solvent to yield the final this compound.
References
-
Applied Organic Chemistry: Reaction Mechanisms and Experimental Procedures DOKUMEN.PUB[Link]
-
Wilkinson's Catalyst Catalyzed Selective Hydrogenation of Olefin in the Presence of an Aromatic Nitro Function ResearchGate[Link]
-
Wilkinson's Catalyst Catalyzed Selective Hydrogenation of Olefin in the Presence of an Aromatic Nitro Function: A Remarkable Solvent Effect PubMed (NIH) [Link]
-
Malonic ester synthesis Grokipedia[Link]
-
Colloidal Palladium Nanoparticles for Selective Hydrogenation of Styrene Derivatives PMC (NIH)[Link]
-
8.7: Alkylation of Enolate Ions Chemistry LibreTexts[Link]
-
Catalytic Hydrogenation (Homogenous vs Heterogenous) SlideShare[Link]
Sources
- 1. Aryl & Aliphatic Building Blocks - AK Scientific [aksci.com]
- 2. dokumen.pub [dokumen.pub]
- 3. Thippeswamy B A.pptx [slideshare.net]
- 4. Wilkinson's catalyst catalyzed selective hydrogenation of olefin in the presence of an aromatic nitro function: a remarkable solvent effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Colloidal Palladium Nanoparticles for Selective Hydrogenation of Styrene Derivatives with Reactive Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. grokipedia.com [grokipedia.com]
- 8. chem.libretexts.org [chem.libretexts.org]
purification challenges of 4-[3-(benzyloxy)phenyl]butanoic acid
Welcome to the Technical Support Center. As application scientists, we frequently encounter purification bottlenecks with bifunctional aromatic-aliphatic scaffolds. 4-[3-(Benzyloxy)phenyl]butanoic acid (CAS: 152380-68-2) presents a unique dual-challenge: it possesses a highly polar, ionizable carboxylic acid moiety alongside a lipophilic, acid-labile benzyloxy ether.
This guide deconstructs the thermodynamics and kinetics behind its purification, providing field-proven, self-validating protocols designed for researchers and drug development professionals.
Troubleshooting & FAQs: Mechanistic Insights
Q1: Why does my product severely streak on normal-phase silica gel, leading to poor resolution? Causality: Carboxylic acids form strong intermolecular hydrogen-bonded dimers and interact aggressively with the free silanol groups (-SiOH) on the silica stationary phase. This causes non-linear adsorption isotherms, observed as chromatographic "streaking" or "tailing." Solution: Introduce a volatile acidic modifier (e.g., 0.5% - 1.0% glacial acetic acid) to the mobile phase. The modifier competitively binds to the silanol sites and suppresses the ionization of the butanoic acid chain, maintaining it in a neutral, less polar state for sharp elution bands 1.
Q2: How can I selectively remove unreacted benzyl bromide or biphenyl byproducts without chromatography? Causality: Benzyl bromide and biphenyls are neutral and highly lipophilic. By exploiting the intrinsic pKa of the butanoic acid moiety (~4.5), you can perform a chemoselective acid-base extraction. Solution: Deprotonate the acid using a mild base (saturated aqueous NaHCO₃, pH ~8). The resulting sodium carboxylate partitions entirely into the aqueous phase, while neutral lipophilic impurities remain trapped in the organic phase 1.
Q3: When acidifying the aqueous layer to recover my product, is the benzyloxy group at risk of cleavage? Causality: Yes. Benzyl ethers are susceptible to acid-catalyzed cleavage. Under strongly acidic conditions, the ether oxygen is protonated, leading to an SN1 or SN2 cleavage that releases the free phenol and a benzyl carbocation/halide 2. Solution: Mitigate this kinetic vulnerability by using dilute acid (1M HCl) and strictly controlling the temperature (0–5 °C) during acidification. The low temperature exponentially decreases the rate of ether cleavage while allowing instantaneous protonation of the carboxylate 3.
Q4: During recrystallization, my product forms a viscous oil at the bottom of the flask instead of crystallizing. How do I fix this? Causality: This phenomenon, known as "oiling out" or liquid-liquid phase separation (LLPS), occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent. The flexible butanoic acid chain and bulky benzyloxy group lower the lattice energy, making the metastable liquid phase thermodynamically accessible 1. Solution: Lower the temperature of the solvent system very slowly to bypass the binodal curve. Use a lower-boiling solvent system (e.g., EtOAc/Hexane) and introduce seed crystals to provide a nucleation site that lowers the activation energy for crystallization.
Quantitative Data Presentation
Table 1: Comparison of Purification Strategies for this compound
| Purification Method | Solvent System / Reagents | Modifier / Condition | Target Impurity Removed | Expected Purity / Yield |
| Flash Chromatography | Hexane / EtOAc (Gradient) | 1.0% Acetic Acid (v/v) | Structurally similar byproducts | >98% Purity (70-85% Yield) |
| Acid-Base Extraction | EtOAc / Sat. NaHCO₃ | 1M HCl at 0 °C | Neutral lipophilic impurities | >95% Purity (85-95% Yield) |
| Recrystallization | Ethanol / Water | Slow cooling rate (<1 °C/min) | Trace organic impurities | >99% Purity (60-75% Yield) |
Experimental Protocols (Self-Validating Systems)
Protocol A: Chemoselective Acid-Base Extraction
Use this protocol when the crude mixture contains high amounts of neutral impurities (e.g., unreacted alkylating agents).
-
Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).
-
Basic Extraction: Transfer to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃. Shake vigorously and vent frequently to release CO₂ gas.
-
Phase Separation: Allow the layers to separate.
-
Self-Validation Check: Spot the organic layer on a TLC plate. It should show spots for neutral impurities (high Rf) but no spot for the product (which remains at the baseline as a salt).
-
-
Organic Wash: Drain the aqueous layer (contains product) into a clean Erlenmeyer flask. Wash the aqueous layer with fresh EtOAc (2 x 50 mL) to remove residual lipophilic impurities. Discard the organic washes.
-
Controlled Acidification: Cool the aqueous layer in an ice-water bath to 0–5 °C. While stirring continuously, add cold 1M HCl dropwise until the product precipitates.
-
Self-Validation Check: Verify the pH of the aqueous suspension is ≤ 2 using pH indicator paper. If the pH is higher, the carboxylate salt remains partially soluble, leading to artificially low recovery.
-
-
Recovery: Extract the acidified aqueous suspension with fresh EtOAc (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Modified Silica Gel Chromatography
Use this protocol for separating the product from structurally similar acidic byproducts 4.
-
Column Preparation: Prepare a slurry of silica gel in Hexane/EtOAc (80:20) containing exactly 1% (v/v) glacial acetic acid. Pack the column tightly.
-
Loading: Dissolve the crude acid in a minimal amount of the eluent and load it onto the column head.
-
Elution: Elute using a gradient of Hexane/EtOAc (from 80:20 to 50:50), maintaining 1% acetic acid throughout the gradient.
-
Fraction Monitoring: Monitor fractions via TLC (UV 254 nm or KMnO₄ stain). The product will elute as a sharp, non-streaking band.
-
Concentration & Azeotrope: Pool the product-containing fractions and concentrate via rotary evaporation. To remove residual acetic acid, add Toluene (3 x 20 mL) and evaporate to dryness.
-
Self-Validation Check (Olfactory/pH): The concentrated residue should not smell of acetic acid. Alternatively, dissolve a 1 mg aliquot in 1 mL water/MeOH and check with pH paper; it should read ~4.5 (intrinsic pKa of the product), not <3 (indicating residual AcOH).
-
Purification Workflow Visualization
Workflow for the purification of this compound.
References
-
BenchChem. "Technical Support Center: Purification of Crude 2,4-Dioxo-4-phenylbutanoic Acid." 1
-
ACS Publications. "Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone." 2
-
Organic Syntheses. "3-benzyloxy-2-methyl propanoate." 3
-
NIH PMC. "Structural Basis for the Potent Calpain Inhibitory Activity of Peptidyl α-Ketoacids." 4
Sources
Technical Support Center: Stability & Handling of 4-[3-(benzyloxy)phenyl]butanoic acid
[1][2][3]
Compound Identifier: 4-[3-(benzyloxy)phenyl]butanoic acid CAS: 10385-30-5 Chemical Class: Aromatic Carboxylic Acid / Benzyl Ether Molecular Weight: 270.32 g/mol [1][2][3]
Introduction
Welcome to the Technical Support Center for This compound . This guide addresses the specific physicochemical stability challenges associated with this compound.
Unlike simple carboxylic acids, this molecule contains a benzyl ether moiety , which introduces specific vulnerabilities regarding oxidation and acid-catalyzed cleavage.[1][2][3][4][5][6] This guide prioritizes the distinction between physical instability (precipitation) and chemical instability (degradation).[2][3]
Module 1: Solubility & Stock Preparation
The Issue: Users frequently report precipitation when diluting DMSO stock solutions into aqueous buffers (e.g., PBS or cell culture media).
Technical Insight:
The carboxylic acid group (
Troubleshooting Protocol: Solubilization
| Solvent System | Max Solubility (Approx.) | Stability Risk | Recommendation |
| DMSO | > 50 mM | Low | Preferred. Store aliquots at -20°C. |
| Ethanol | > 25 mM | Medium | Risk of ethyl ester formation if acidic.[1][2][3] |
| PBS (pH 7.4) | < 1 mM (variable) | Low | Only for immediate use.[2][3] |
| Water (pH < 5) | Insoluble | N/A | Do not use. Compound will precipitate.[2][3] |
Step-by-Step Solubilization Workflow
-
Primary Stock: Dissolve the powder in anhydrous DMSO to a concentration of 10–50 mM.
-
Visual Check: Vortex for 30 seconds. The solution must be clear.
-
Aqueous Dilution:
Decision Tree: Solubilization Strategy
Figure 1: Decision matrix for solubilizing this compound without inducing precipitation or chemical degradation.
Module 2: Chemical Stability & Degradation
The Issue: Purity analysis (HPLC) shows the appearance of new peaks after storage, specifically a peak with a lower retention time (more polar).
Technical Insight: The benzyl ether linkage is the "weak link." While stable to bases, it is susceptible to:
-
Acid-Catalyzed Hydrolysis: Cleavage of the benzyl group to yield the phenol.[2][3]
-
Auto-oxidation: Benzylic hydrogens are prone to radical abstraction, leading to oxidation products (benzoates/aldehydes) upon prolonged exposure to air.[1][2][3]
Degradation Pathways
-
Hydrolysis (Acidic Conditions):
-
Esterification (Alcoholic Solvents):
Visualizing the Degradation Mechanism
Figure 2: Primary degradation pathways.[1][2][3] Note that the benzyl ether cleavage (top path) is irreversible.[2]
Module 3: Storage & Handling Protocols
To maintain >98% purity over 12 months, strict adherence to these protocols is required.
Solid State Storage
-
Temperature: -20°C.
-
Atmosphere: Store under Argon or Nitrogen if possible to prevent benzylic oxidation.[1][2][3]
-
Container: Amber glass vials (protect from light).
Solution State Storage (DMSO)
-
Temperature: -20°C or -80°C.
-
Freeze-Thaw: Limit to < 3 cycles. The carboxylic acid can dimerize or precipitate upon repeated temperature shifts.[2]
-
Shelf Life: 3 months at -20°C.
-
Warning: Do not store in aqueous buffers. Hydrolysis is slow at neutral pH but accelerates if the pH drifts.[2]
HPLC Monitoring Method
If you suspect degradation, use this generic gradient to separate the parent from the phenolic hydrolysis product.
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I autoclave the aqueous solution of this compound? A: No. Autoclaving involves high temperature (121°C) and pressure.[2] This provides sufficient energy to cleave the benzyl ether bond [1] and potentially decarboxylate the butyric acid tail. Always sterilize by filtration using a 0.22 µm PTFE (for DMSO) or PES (for aqueous) filter.[2][3]
Q2: Why did my solution turn yellow? A: Yellowing often indicates oxidation of the benzylic position or the formation of trace quinone-like species from the phenolic degradation product. If the solution is yellow, check purity by HPLC. If purity is <90%, discard the batch.
Q3: Is the compound stable in cell culture media containing 10% FBS? A: Chemically, yes, for standard incubation times (24-48 hours).[2][3] However, the compound will bind extensively to serum albumin (BSA/HSA) due to its lipophilic nature. This reduces the free drug concentration.[2] Ensure your dosing calculations account for protein binding [2].[2][3]
Q4: Can I use Methanol instead of DMSO for stock solutions? A: We strongly advise against long-term storage in methanol.[1][2][3] Carboxylic acids in methanol can undergo slow Fisher esterification to form the methyl ester, especially if the methanol absorbs atmospheric moisture or CO2 (which lowers pH). DMSO is chemically inert toward the carboxylic acid moiety under storage conditions.[3]
References
-
BenchChem. A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions. (2025).[2][3][4][8][9] Retrieved from
-
PubChem. 4-(Benzyloxy)butanoic acid (Compound Summary). National Library of Medicine.[2][3] Retrieved from [2][3]
-
Sigma-Aldrich. 4-Benzyloxybutyric acid Product Sheet.[1][2][3] Retrieved from [1][2][3]
-
CymitQuimica. 3-Benzoylpropionic acid and derivatives properties. Retrieved from [2][3]
Sources
- 1. CAS 2051-95-8: 3-Benzoylpropionic acid | CymitQuimica [cymitquimica.com]
- 2. 4-(Benzyloxy)butanoic acid | C11H14O3 | CID 562201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Phenylbutyric acid | 1821-12-1 [chemicalbook.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uwindsor.ca [uwindsor.ca]
- 7. CN104402710B - Pranlukast intermediate 4-(4-phenylbutoxy) benzoic synthesis new way - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Selective oxidation of benzyl ethers to esters catalyzed by Cu2O/C3N4 with TBHP & oxygen as co-oxidants - PMC [pmc.ncbi.nlm.nih.gov]
optimization of reaction conditions for 4-[3-(benzyloxy)phenyl]butanoic acid synthesis
Technical Support Center: Optimization of Reaction Conditions for 4-[3-(benzyloxy)phenyl]butanoic Acid Synthesis
Executive Summary
Target Molecule: this compound CAS Registry Number: (Analogous structures often used as intermediates; specific CAS varies by salt/ester form) Primary Application: Intermediate for HDAC inhibitors, anti-inflammatory agents (fenbufen analogs), and liquid crystal mesogens.
This guide addresses the specific synthetic challenges of constructing a 4-carbon carboxylic acid tail on a meta-substituted aromatic ring while preserving a labile benzyl ether protecting group. The presence of the benzyloxy moiety precludes standard Friedel-Crafts acylation (due to regioselectivity issues) and standard catalytic hydrogenation (due to deprotection risks).
Module 1: The Synthetic Pathway
The most robust route to the meta-substituted isomer involves a Wittig olefination followed by a chemoselective reduction. Unlike Friedel-Crafts acylation, which would direct the alkyl chain to the para position (relative to the alkoxy group), this route guarantees the 1,3-substitution pattern.
Visual Workflow (Graphviz)
Caption: Figure 1. Strategic route avoiding regioselectivity errors and premature deprotection.
Module 2: Troubleshooting the Wittig Olefination
The Reaction: Condensation of 3-(benzyloxy)benzaldehyde with (2-carboxyethyl)triphenylphosphonium bromide to form the unsaturated acid.
Critical Mechanism Note: This reaction requires 2 equivalents of base . The first equivalent deprotonates the carboxylic acid (forming the carboxylate); the second forms the active ylide.
Common Failure Modes
| Symptom | Diagnostic Check | Root Cause | Solution |
| Low Yield (<30%) | Did the reaction turn deep orange/red upon adding the second equivalent of base? | Incomplete Ylide Formation . The carboxylic acid proton consumes the first equivalent of base immediately. | Ensure you are using 2.2 equivalents of base (e.g., NaHMDS or t-BuOK). The first eq.[1] neutralizes the acid; the second generates the ylide. |
| Starting Material Recovery | TLC shows only aldehyde. | Moisture Contamination . Phosphonium ylides are instantly quenched by water. | Dry the phosphonium salt under high vacuum at 60°C for 4 hours before use. Use anhydrous THF. |
| Precipitation / Gumming | Is the mixture stirring? | Solubility of Carboxylate . The intermediate betaine/carboxylate salt may precipitate in non-polar solvents. | Switch solvent to DMSO or a THF/HMPA mixture to keep the dianion in solution. |
Q: Does the Z/E ratio matter here? A: No. Since the next step is the reduction of the double bond to a single bond, the stereochemistry of the alkene (Z vs E) is irrelevant. Focus conditions on yield , not stereoselectivity.
Module 3: The Critical Step – Chemoselective Hydrogenation
This is the most frequent point of failure. Standard hydrogenation (
Protocol A: The "Gold Standard" (Wilkinson’s Catalyst)
Homogeneous catalysis using Rhodium is highly selective for alkenes over benzyl ethers.
-
Reagent:
(Wilkinson's Catalyst) -
Conditions: Benzene/Ethanol (1:1),
(balloon pressure), RT, 12–24h. -
Pros: Almost zero risk of debenzylation.
-
Cons: Catalyst removal can be difficult; Rhodium is expensive.
Protocol B: The "Insider" Method (Poisoned Palladium)
If you must use Pd/C due to cost, you must modify the chemical environment to suppress hydrogenolysis.
The Protocol:
-
Substrate: 1.0 eq Alkene intermediate.
-
Catalyst: 10% Pd/C (5 wt% loading).
-
Additive: Diphenylsulfide (0.5 eq) OR Ethylenediamine .
-
Solvent: Methanol.
-
Procedure: The additive "poisons" the highly active sites responsible for O-debenzylation while leaving the sites for C=C reduction active.
Protocol C: The Borohydride Trick (Highly Recommended)
Recent process chemistry data suggests an in-situ hydrogen generation method that is surprisingly chemoselective [1].
-
Reagents:
(2.0 eq) + Acetic Acid (excess) + Pd/C (cat). -
Mechanism: Slow release of
and formation of surface acetate species modifies the Pd activity. -
Selectivity: High retention of benzyl ethers.
Decision Tree for Reduction
Caption: Figure 2. Selection logic to prevent accidental deprotection of the benzyl ether.
Module 4: Purification & Isolation
Issue: The product is a carboxylic acid.[1][2] It will drag on silica gel columns.
Optimization:
-
Acid-Base Extraction (Self-Purifying):
-
Dissolve crude mixture in EtOAc.
-
Extract with 0.5M NaOH (Product goes to aqueous phase; non-acidic impurities stay in organic).
-
Wash aqueous phase with fresh EtOAc.
-
Acidify aqueous phase to pH 2 with HCl.
-
Extract product back into EtOAc.[3]
-
-
Crystallization:
-
Solvent system: Hexane/Ethyl Acetate or Cyclohexane .
-
Note: If the product oils out, seed with a crystal from a small-scale batch.
-
FAQ: Rapid Response
Q: Can I use the Knoevenagel condensation with malonic acid instead of Wittig? A: Yes, but it adds steps. Knoevenagel gives the cinnamic acid derivative (3-carbon chain). You would need to reduce it, then perform a homologation (Arndt-Eistert or similar) to get the 4-carbon chain. The Wittig route using (2-carboxyethyl)triphenylphosphonium bromide installs the correct chain length in one step.
Q: My product has a strong smell of phosphine. How do I remove it? A: Triphenylphosphine oxide (TPPO) is a byproduct of the Wittig.
-
Fix: Add ZnCl2 (2 eq) to the crude mixture in ethanol. It forms a complex with TPPO that precipitates and can be filtered off. Alternatively, use the Acid-Base extraction method described in Module 4; TPPO is neutral and will remain in the organic wash.
Q: I accidentally cleaved the benzyl group. Can I re-benzylate?
A: Yes. If you isolated 4-(3-hydroxyphenyl)butanoic acid, you can treat it with 2.1 eq of Benzyl Bromide and 2.2 eq of
References
-
Selective Hydrogenation Protocol: Russo, A. T., et al. "Hydrogenation of Alkenes with NaBH4, CH3CO2H, Pd/C in the Presence of O- and N-Benzyl Functions." Scientific Reports, vol. 6, 2016.
-
Wittig Reagent Preparation: Maryanoff, B. E., & Reitz, A. B. "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[4] Chemical Reviews, 89(4), 863-927.
-
Catalyst Poisoning: Sajiki, H. "Selective inhibition of benzyl ether hydrogenolysis with Pd/C by the addition of nitrogen-containing bases." Tetrahedron Letters, 36(20), 3465-3468.
Sources
removing impurities from 4-[3-(benzyloxy)phenyl]butanoic acid
Technical Support Center: Purification Strategies for 4-[3-(benzyloxy)phenyl]butanoic acid
Executive Summary & Molecule Profile
Target Molecule: this compound
CAS (Analog Reference): 10385-30-5 (Generic structure class)
Molecular Formula: C
-
Carboxylic Acid Tail: Provides pH-dependent solubility (pKa ~4.8).
-
Benzyl Ether Moiety: Lipophilic, susceptible to hydrogenolysis (debenzylation) under vigorous reducing conditions.
-
Phenyl Linker: Aromatic core susceptible to electrophilic substitution if not quenched properly.
The Challenge: Synthesis of this compound often involves Friedel-Crafts acylation followed by reduction (e.g., Wolff-Kishner or Clemmensen) or cross-coupling. Common impurities include the keto-acid intermediate (incomplete reduction), the debenzylated phenol (over-reduction), and neutral starting materials . High-purity isolation requires exploiting the subtle polarity differences between the ether, the ketone, and the phenol.
Diagnostic Troubleshooting (Q&A)
Q1: My HPLC trace shows a persistent impurity at RRT 0.85 relative to the main peak. What is it? A: This is likely 4-[3-(benzyloxy)phenyl]-4-oxobutanoic acid (the keto-acid intermediate).
-
Mechanism: Incomplete reduction of the ketone carbonyl to a methylene group.
-
Diagnosis: The ketone group increases polarity slightly, causing it to elute earlier than the target on Reverse Phase (C18) HPLC.
-
Solution: This impurity is difficult to remove by simple acid-base extraction as it is also an acid. Use Protocol B (Selective Recrystallization) .
Q2: The product turned a pinkish/brown color after drying. Is it decomposing? A: This indicates the presence of phenolic oxidation products .
-
Mechanism: Trace amounts of the debenzylated impurity (4-(3-hydroxyphenyl)butanoic acid) can oxidize to quinones upon air exposure.
-
Diagnosis: Check for a broad -OH stretch in IR around 3300-3400 cm⁻¹ (distinct from the carboxylic -OH).
-
Solution: Perform a rapid filtration through a silica pad (Protocol C) or recrystallize with a small amount of activated charcoal.
Q3: I see an oiling-out phenomenon during recrystallization from Ethanol/Water. A: The lipophilic benzyl group makes the molecule hydrophobic.
-
Cause: Adding water too fast causes the product to crash out as an amorphous oil rather than a crystal lattice.
-
Solution: Use a "solvent switch" method. Dissolve in hot Ethanol, then add Water dropwise only until turbidity persists. Reheat to clear, then cool very slowly (1°C/min) with stirring. Seeding is critical here.
Impurity Profiling & Removal Strategies
The following table summarizes the physicochemical differences between the target and its critical impurities.
| Impurity Type | Structure Difference | Polarity (LogP) | Acid/Base Behavior | Removal Strategy |
| Target Molecule | Benzyl ether + Alkyl chain | High (Lipophilic) | Acidic (COOH) | N/A |
| Keto-Acid | Contains C=O ketone | Medium-High | Acidic (COOH) | Recrystallization (Polarity difference) |
| Phenol (Debenzylated) | Missing Benzyl, has -OH | Low (Polar) | Acidic (COOH + Phenol) | Solvent Wash (High solubility in polar solvents) |
| Neutral Precursors | Esters, Aldehydes, Benzyl halides | Varies | Neutral | Acid-Base Extraction |
Visualizing the Purification Logic
Figure 1: Decision matrix for selecting the appropriate purification protocol based on impurity profile.
Detailed Protocols
Protocol A: Chemoselective Acid-Base Extraction (Removal of Neutrals)
Best for: Removing unreacted benzyl bromide, aldehydes, or esters.
-
Dissolution: Dissolve the crude solid in Dichloromethane (DCM) (10 mL per gram).
-
Extraction: Add an equal volume of 1M NaOH (or sat. NaHCO3).[1] Shake vigorously.
-
Why? The carboxylic acid deprotonates (COO⁻Na⁺) and moves to the water layer. Neutral impurities stay in the DCM.
-
-
Separation: Separate layers. Keep the Aqueous Layer.
-
Tip: If an emulsion forms, add a small amount of brine.
-
-
Wash: Wash the aqueous layer once more with fresh DCM to ensure all neutrals are removed.
-
Precipitation: Cool the aqueous layer to 0°C. Slowly add 6M HCl dropwise until pH ~1-2.
-
Observation: The product should precipitate as a white solid.
-
-
Recovery: Extract the milky aqueous mixture with Ethyl Acetate (EtOAc) (3x). Dry combined organics over Na₂SO₄ and concentrate.
Protocol B: Antisovent Recrystallization (Removal of Keto-Acid/Phenol)
Best for: Separation of the target from polar impurities (Phenol/Keto-acid).
-
Solvent Choice: Ethanol (Good solvent) and Water (Antisolvent) .
-
Rationale: The benzyloxy target is significantly more hydrophobic than the hydroxy-impurity or the keto-acid. It will crystallize first upon water addition.
-
-
Dissolution: Dissolve crude acid in minimal boiling Ethanol (approx. 5 mL/g).
-
Filtration: If colored particles are present, hot filter through a 0.45µm PTFE syringe filter or a Celite pad.
-
Crystallization:
-
Remove from heat.
-
Add warm Water dropwise with swirling until a faint cloudiness persists (approx. 10-20% volume of Ethanol used).
-
Add a few drops of Ethanol to just clear the solution.
-
-
Cooling: Allow to cool to room temperature undisturbed for 2 hours, then move to a 4°C fridge for 12 hours.
-
Collection: Filter the crystals. Wash with cold 20% Ethanol/Water .
-
Note: The more polar impurities remain dissolved in the mother liquor.
-
Protocol C: Scavenging Benzyl Halides (If Alkylation was the final step)
If the final step was the alkylation of a phenol, toxic benzyl bromide might remain.
-
Dissolve crude in Ethanol.
-
Add polymer-bound amine scavenger (e.g., SiliaMetS® Thiol or equivalent amine resin).
-
Stir at 40°C for 1 hour.
-
Filter off the resin. The benzyl bromide reacts with the resin and is removed physically.
Frequently Asked Questions (FAQ)
Q: Can I use catalytic hydrogenation to purify this? A: NO. Standard catalytic hydrogenation (Pd/C + H2) will likely cleave the benzyl ether bond, converting your product into the impurity 4-(3-hydroxyphenyl)butanoic acid [1]. If you must reduce a double bond or ketone elsewhere in the molecule, use mild conditions (e.g., Wilkinson's catalyst) or chemical reduction (triethylsilane/TFA) that preserves the benzyl ether.
Q: What is the best way to store the purified acid? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Benzyl ethers can slowly oxidize to benzaldehyde and the phenol over months if exposed to light and oxygen.
Q: My yield is low after recrystallization. Where is my product? A: Check the mother liquor. If the Ethanol:Water ratio was too high (too much ethanol), the product remained soluble. Evaporate the mother liquor and try again with a higher ratio of water, or switch to a Toluene/Heptane system (dissolve in hot Toluene, add Heptane).
References
-
Organic Syntheses . gamma-Phenylbutyric Acid. Org. Synth. 1935, 15,[2][3] 64. Retrieved March 2, 2026, from [Link]
-
National Center for Biotechnology Information . PubChem Compound Summary for CID 562201, 4-(Benzyloxy)butanoic acid. Retrieved March 2, 2026, from [Link]
Sources
Technical Support Center: Synthesis of 4-[3-(benzyloxy)phenyl]butanoic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 4-[3-(benzyloxy)phenyl]butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during its synthesis. We will explore the causality behind byproduct formation in common synthetic routes and offer field-proven solutions to optimize your experimental outcomes.
Troubleshooting Guide: Common Issues & Byproducts
This guide is structured in a question-and-answer format to directly address specific issues you may encounter during key synthetic transformations.
Section 1: Issues in the Benzylation of 4-(3-hydroxyphenyl)butanoic acid
The benzylation of 4-(3-hydroxyphenyl)butanoic acid via Williamson ether synthesis is a common route. It involves the deprotonation of the phenolic hydroxyl group followed by nucleophilic attack on benzyl bromide. While straightforward, several side reactions can occur.
Question 1: My reaction is incomplete, and TLC/LC-MS analysis shows a significant amount of unreacted 4-(3-hydroxyphenyl)butanoic acid. What are the likely causes?
Answer: Incomplete conversion is a frequent issue and typically points to three main areas:
-
Insufficient Base: The base (commonly K₂CO₃ or NaH) is crucial for deprotonating the phenol. Phenols are more acidic than alcohols but require a sufficiently strong base for complete conversion to the phenoxide. Ensure you are using at least 2 equivalents of a base like K₂CO₃ to drive the equilibrium and neutralize the carboxylic acid proton, which is more acidic than the phenol.
-
Reagent Purity and Reaction Conditions: The purity of your reagents and the dryness of your solvent are critical. Benzyl bromide can degrade over time. Using a fresh bottle or purifying it before use is recommended. The solvent (e.g., DMF or acetone) must be anhydrous, as water can hydrolyze the base and interfere with the reaction.
-
Reaction Time and Temperature: While these reactions are often run at elevated temperatures (60-80 °C), ensure sufficient reaction time (4-24 hours) and monitor progress by TLC.
Question 2: My mass spectrometry results show a peak corresponding to the desired product plus the mass of a benzyl group (approx. +90 m/z). What is this major byproduct?
Answer: This is a classic case of competing O-alkylation and esterification. The byproduct you are observing is likely the benzyl ester , specifically benzyl 4-[3-(benzyloxy)phenyl]butanoate .
Under the reaction conditions for Williamson ether synthesis, two nucleophiles are present: the phenoxide and the carboxylate. While the phenoxide is generally a better nucleophile for this Sₙ2 reaction, the carboxylate can also attack the benzyl bromide, leading to the formation of a benzyl ester.
Strategies to Minimize Benzyl Ester Formation:
-
Protect the Carboxylic Acid: The most robust solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the benzylation. The protecting group can be removed by hydrolysis in a subsequent step.
-
Control Stoichiometry: Use a slight excess of the phenolic starting material relative to benzyl bromide to ensure the electrophile is consumed before significant esterification occurs. This is a trade-off, as it will result in an incomplete conversion of the starting material.
Caption: Competing reaction pathways during benzylation.
Section 2: Byproducts in the Friedel-Crafts Acylation Route
An alternative synthesis involves the Friedel-Crafts acylation of a protected phenyl ether (like benzyl phenyl ether) with succinic anhydride, followed by reduction. This route introduces its own set of challenges, primarily related to regioselectivity and the harshness of the reagents.
Question 3: My acylation reaction produced a mixture of isomers, with the para-substituted product being the most abundant, not my desired meta-substituted compound. Why?
Answer: This is an expected outcome based on the principles of electrophilic aromatic substitution. The benzyloxy group (-OCH₂Ph) is an ortho-, para-directing group because the oxygen atom can donate electron density to the aromatic ring through resonance, stabilizing the intermediates for ortho and para attack.
To synthesize the desired 3-substituted isomer, you cannot start with benzyl phenyl ether. You must begin with a starting material that directs the incoming acyl group to the desired position. A more appropriate starting material would be one where the 3-position is activated or other positions are blocked.
Question 4: I am observing cleavage of the benzyl ether during the Friedel-Crafts reaction. How can I prevent this debenzylation?
Answer: The Lewis acid catalyst (e.g., AlCl₃) used in Friedel-Crafts reactions is highly reactive and can coordinate with the ether oxygen, facilitating the cleavage of the benzyl group.[1]
Mitigation Strategies:
-
Choice of Lewis Acid: Use a milder Lewis acid catalyst, such as FeCl₃ or ZnCl₂, which may reduce the extent of debenzylation.
-
Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Add the Lewis acid portion-wise at a low temperature (e.g., 0 °C) to control the initial exotherm.[1]
-
Stoichiometry: Use the minimum effective amount of the Lewis acid. More than one equivalent is often needed as the catalyst complexes with the carbonyl groups of both the reactant and the product.
Section 3: Troubleshooting the Clemmensen Reduction Step
The Clemmensen reduction is a classic method for reducing aryl ketones to alkanes using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[2] Its strongly acidic nature is a major source of byproducts when working with acid-sensitive substrates.
Question 5: My reduction of 4-oxo-4-[3-(benzyloxy)phenyl]butanoic acid is incomplete, and I'm isolating the intermediate alcohol. How can I drive the reaction to completion?
Answer: While some sources state that alcohols are not true intermediates in the Clemmensen reduction, their isolation suggests incomplete reduction.[3][4] This can be due to:
-
Inactive Zinc Amalgam: The amalgam's surface is crucial for the reaction. Ensure it is freshly prepared and active.
-
Insufficient Acid: The reaction requires a strongly acidic environment. Use concentrated HCl and ensure vigorous stirring to maintain contact between the organic substrate, the aqueous acid, and the solid amalgam.
-
Reaction Time: These reductions can be slow. A typical procedure involves heating under reflux for several hours.
Question 6: My main product is debenzylated, giving me 4-(3-hydroxyphenyl)butanoic acid. Is there any way to avoid this with a Clemmensen reduction?
Answer: Unfortunately, the benzyl ether protecting group is highly susceptible to cleavage under the strong acidic conditions of the Clemmensen reduction.[5] It is very difficult to prevent this side reaction. For substrates containing acid-labile groups, the Clemmensen reduction is often unsuitable.
Recommended Alternative: The Wolff-Kishner Reduction The Wolff-Kishner reduction is an excellent alternative that operates under strongly basic conditions, which will preserve the benzyl ether.[5] This reaction involves the formation of a hydrazone intermediate, followed by deprotonation and elimination of N₂ gas at high temperatures.
| Feature | Clemmensen Reduction | Wolff-Kishner Reduction |
| Reagents | Zn(Hg), conc. HCl | Hydrazine (N₂H₄), KOH or NaOH |
| Conditions | Strongly Acidic | Strongly Basic, High Temp (~200 °C) |
| Compatibility | Poor for acid-sensitive groups (e.g., benzyl ethers, acetals) | Poor for base-sensitive groups (e.g., some esters) |
| Common Byproduct | Debenzylation | None related to benzyl ether cleavage |
Frequently Asked Questions (FAQs)
FAQ 1: Which synthetic route is generally preferred for this compound? For laboratory-scale synthesis where starting materials are available, the benzylation of 4-(3-hydroxyphenyl)butanoic acid is often preferred.[6] It is a more direct, two-step process (if you include ester protection/deprotection) and avoids the regioselectivity issues and harsh, acid-catalyzed side reactions associated with the Friedel-Crafts/Clemmensen route.
FAQ 2: What are the best practices for minimizing moisture in a Friedel-Crafts acylation? Moisture deactivates the Lewis acid catalyst.[1] Always use flame-dried or oven-dried glassware. Reagents should be anhydrous, and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
FAQ 3: Can I use catalytic hydrogenation to reduce the ketone from the Friedel-Crafts route? Catalytic hydrogenation (e.g., with Pd/C and H₂) is another common reduction method. However, it presents a significant risk of cleaving the benzyl ether (hydrogenolysis) in addition to reducing the ketone. This could lead to a mixture of the desired product, the debenzylated product, and the intermediate alcohol. Therefore, it is generally not the preferred method for this specific transformation.
Experimental Protocols
Protocol 1: Benzylation of 4-(3-hydroxyphenyl)butanoic acid
This protocol outlines the general procedure for the Williamson ether synthesis.
-
Setup: To a round-bottom flask equipped with a stir bar and reflux condenser, add 4-(3-hydroxyphenyl)butanoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add a suitable anhydrous solvent, such as acetone or DMF.
-
Reagent Addition: Stir the suspension at room temperature for 15 minutes. Slowly add benzyl bromide (1.1 eq) to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours, monitoring by TLC.
-
Work-up: After cooling, filter off the inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Caption: Byproduct formation in the Friedel-Crafts synthesis route.
Protocol 2: Clemmensen Reduction of an Aryl-Keto Acid (General Procedure)
This protocol describes the reduction of the keto-acid intermediate. Caution: This reaction uses concentrated acid and involves mercury; handle with extreme care in a well-ventilated fume hood.
-
Zinc Amalgam Preparation: Activate zinc metal (mossy or dust) by briefly washing with dilute HCl, then water. Treat with a 5% solution of mercuric chloride (HgCl₂) with swirling for 5 minutes. Decant the solution and wash the resulting amalgam with water.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet trap, place the prepared zinc amalgam.
-
Reagent Addition: Add water, concentrated hydrochloric acid, and a water-immiscible organic solvent like toluene to the flask. Add the keto-acid substrate, 4-oxo-4-[3-(benzyloxy)phenyl]butanoic acid (1.0 eq).
-
Reaction: Heat the mixture to a vigorous reflux with efficient stirring. Additional portions of concentrated HCl may need to be added during the reaction, which can take 4-48 hours.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture and decant the liquid from the remaining zinc. Separate the organic and aqueous layers. Extract the aqueous layer with toluene or diethyl ether.
-
Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product.
References
- Smolecule. (2024, August 10). Buy 4-Hydroxy-3-phenylbutanoic acid | 27885-87-6.
- Vedantu. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences.
- BenchChem. Avoiding byproduct formation in Friedel-Crafts acylation for precursors.
- BenchChem. Side reactions and byproduct formation in cinnamic acid synthesis.
- University of Calgary. Clemmensen reduction.
- Wikipedia. Clemmensen reduction.
- ResearchGate. (2020, January 3). Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid.
- Chemical Methodologies. (2025, February 23). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source.
- ResearchGate. (2024, April 4). (PDF) The Clemmensen Reduction.
- Echemi. (2025, March 12). Understanding Friedel-Crafts Alkylation and Acylation.
- Guidechem. 4-(4-HYDROXYPHENYL)BUTANOIC ACID 7021-11-6 wiki.
- BYJU'S. Clemmensen Reduction reaction.
- Evonik. Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid.
- ResearchGate. Hydrogenation of various cinnamic acid derivatives by hydrogen transfer under microwave irradiation.
- Sigma-Aldrich. 4-(3-hydroxyphenyl)butanoic acid | 103324-16-9.
- Chemguide. friedel-crafts acylation of benzene.
- Study Mind. (2022, April 19). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. byjus.com [byjus.com]
- 5. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences [vedantu.com]
- 6. 4-(3-hydroxyphenyl)butanoic acid | 103324-16-9 [sigmaaldrich.com]
Technical Support Center: Handling and Storage of 4-[3-(Benzyloxy)phenyl]butanoic acid
Welcome to the Technical Support Center for 4-[3-(Benzyloxy)phenyl]butanoic acid (CAS: 152380-68-2) . As a versatile small-molecule scaffold, this compound features three distinct reactive domains: a benzyl ether linkage, a carboxylic acid functional group, and a phenylbutyrate backbone. Failure to account for the specific chemical vulnerabilities of these domains during storage frequently leads to experiment-ruining degradation.
This guide provides field-proven troubleshooting insights, self-validating workflows, and mechanistic explanations to ensure the strict scientific integrity of your assays.
Part 1: Troubleshooting FAQs
Q1: My stored solid sample has turned slightly yellow and shows new peaks on LC-MS. What happened?
The Mechanism: Your sample has likely undergone radical-mediated auto-oxidation. The benzyl ether linkage in this molecule is highly susceptible to hydrogen abstraction at the benzylic carbon when exposed to UV light and atmospheric oxygen. This forms unstable hydroperoxides, which can further decompose into aldehydes or alcohols, altering the compound's structure and causing yellowing[1]. The Fix & Validation: Discard heavily discolored samples, as concentrating peroxidized compounds poses a safety hazard. For future batches, store the solid in amber vials under an inert atmosphere (Argon/N2). Self-Validation: Before using a stock that has been stored for >6 months, test a small aliquot with KI-starch indicator strips; a rapid color change to blue/black confirms the presence of contaminating peroxides.
Q2: I prepared a 10 mM stock solution in methanol for storage at 4°C, but my assay titer is decreasing over time. Why?
The Mechanism: You are observing solvent-induced Fischer esterification. Carboxylic acids are not entirely stable in nucleophilic alcoholic solvents (like methanol or ethanol)[2]. Over time, especially if trace acidic impurities are present, the carboxylic acid undergoes nucleophilic acyl substitution to form a methyl ester[3]. The Fix & Validation: Never store carboxylic acids in reactive alcohols for prolonged periods. Switch your stock solvent to an aprotic alternative like anhydrous DMSO or Acetonitrile. Self-Validation: Run your degraded methanol stock on LC-MS. A mass shift of exactly +14 Da (for methanol) or +28 Da (for ethanol) definitively confirms esterification.
Q3: My aqueous buffer solution containing the compound became cloudy after a week on the bench. Is it precipitating?
The Mechanism: While precipitation is possible if the pH drops below the compound's pKa, turbidity at a stable physiological pH is almost certainly microbial contamination. Phenylbutanoic acid derivatives are excellent carbon sources for environmental bacteria (such as Pseudomonas species), which rapidly metabolize the compound via side-chain beta-oxidation or benzene ring oxidation[4]. The Fix & Validation: Aqueous working solutions must be treated as biological media. Self-Validation: Measure the absorbance of the cloudy solution at 600 nm (OD600) against a fresh buffer blank. An OD600 > 0.05 indicates microbial growth rather than chemical precipitation.
Part 2: Standard Operating Workflows
To prevent the degradation pathways outlined above, implement the following step-by-step methodologies in your laboratory.
Workflow A: Solid-State Aliquoting and Long-Term Storage
Objective: Prevent benzylic auto-oxidation and moisture absorption.
-
Equilibration: Remove the master vial from the -20°C freezer and allow it to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening a cold vial causes immediate atmospheric condensation, introducing water that can catalyze downstream degradation.
-
Aliquoting: Weigh the solid into single-use, amber-glass vials. Causality: Amber glass blocks UV light, terminating the photo-initiation step of radical peroxide formation.
-
Inert Gas Flushing: Insert a gentle stream of high-purity Argon (heavier than air) or Nitrogen into the vial for 5–10 seconds to displace oxygen.
-
Sealing and Storage: Cap tightly with PTFE-lined lids, wrap with Parafilm, and store at -20°C.
Workflow B: Preparation of Liquid Stocks and Aqueous Buffers
Objective: Prevent esterification and microbial degradation.
-
Solvent Selection: Dissolve the single-use solid aliquot in anhydrous, LC-MS grade DMSO to create a 10–50 mM master stock. Do not use methanol or ethanol.
-
Aqueous Dilution: Dilute the DMSO stock into your final aqueous assay buffer (e.g., PBS or HEPES) immediately prior to the experiment.
-
Sterilization (If storing aqueous solutions >12 hours): Draw the aqueous solution into a sterile syringe and pass it through a 0.22 µm PES (Polyethersulfone) syringe filter into a sterile receptacle. Causality: Physical removal of microbes prevents enzymatic cleavage of the phenylbutyrate chain[4].
-
Storage: Store sterile aqueous solutions at 4°C for a maximum of 3 days. Discard any unused aqueous buffer after this period.
Part 3: Quantitative Stability Matrix
The following table summarizes the expected stability of this compound under various conditions to guide your experimental planning.
| Storage Condition | Solvent / Environment | Primary Degradation Risk | Estimated Shelf Life | Recommended Action |
| Solid | Ambient Air & Light (RT) | Auto-oxidation (Peroxides) | < 3 Months | Move to dark, flush with Argon. |
| Solid | Argon, Amber Vial (-20°C) | None | > 2 Years | Standard long-term storage. |
| Liquid Stock | Methanol / Ethanol (RT) | Fischer Esterification | < 1 Week | Switch to aprotic solvent (DMSO). |
| Liquid Stock | Anhydrous DMSO (-20°C) | Freeze-Thaw Degradation | 6 Months | Aliquot to avoid repeated freeze-thaw. |
| Aqueous | Unsterile Buffer (RT) | Microbial Oxidation | < 3 Days | Sterile filter (0.22 µm), store at 4°C. |
Part 4: Degradation Pathways & Preventive Logic
The following diagram maps the structural vulnerabilities of the compound to their respective environmental triggers and the preventative actions required.
Fig 1: Degradation pathways of this compound and targeted preventive workflows.
Part 5: References
-
[4] National Institutes of Health (PubMed). Degradation of 3-phenylbutyric acid by Pseudomonas sp. Available at:[Link]
-
[1] University of North Carolina Environment, Health and Safety. Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. Available at:[Link]
-
[2] LCGC International. Stability of Formic Acid in Methanol Solutions and the Implications for Use in LC–MS Gradient Elution Analysis. Available at: [Link]
-
[3] Chemistry LibreTexts. 21.3: Reactions of Carboxylic Acids. Available at: [Link]
Sources
Validation & Comparative
comparing the biological activity of 4-[3-(benzyloxy)phenyl]butanoic acid and its analogs
The following guide provides an in-depth technical analysis of 4-[3-(benzyloxy)phenyl]butanoic acid, a key pharmacophore scaffold, comparing its biological activity and mechanistic profile against its parent compounds and optimized analogs.
CAS Number: 152380-68-2 Chemical Class: Phenylbutanoic Acid Derivative / Benzyloxyphenyl Scaffold Primary Biological Target: Sodium-Calcium Exchanger (NCX) Secondary/Off-Target Effects: HDAC Inhibition, Chemical Chaperone Activity (Putative)
Executive Summary & Molecule Definition
This compound represents a critical structural evolution in the design of lipophilic ion transport modulators. Structurally, it consists of a 4-phenylbutanoic acid (4-PBA) core—a known chemical chaperone and histone deacetylase (HDAC) inhibitor—modified with a benzyloxy group at the meta position.
This modification drastically alters the molecule's pharmacology:
-
Increased Lipophilicity: The benzyloxy moiety facilitates deep penetration into hydrophobic pockets of transmembrane proteins.
-
Target Shift: While retaining the carboxylic acid "warhead" common to HDAC inhibitors, the bulkier side chain shifts selectivity toward the Sodium-Calcium Exchanger (NCX) , specifically inhibiting the reverse mode (Ca²⁺ influx) which is pathological in ischemia-reperfusion injury.
-
Scaffold Utility: It serves as the lead structure ("Compound 4") in the development of high-potency NCX inhibitors like SN-6 .
Mechanism of Action: NCX Inhibition[1][2]
The primary biological activity of this compound and its derivatives is the inhibition of the Na⁺/Ca²⁺ Exchanger (NCX) .
The Target: NCX1 Reverse Mode
In cardiomyocytes during ischemia, intracellular Na⁺ rises, forcing NCX to operate in reverse mode (importing Ca²⁺ to export Na⁺). This Ca²⁺ overload leads to cell death and arrhythmias.
-
Forward Mode: Exports Ca²⁺ (Physiological).
-
Reverse Mode: Imports Ca²⁺ (Pathological).
Binding Mechanism
Unlike the parent molecule 4-PBA, the 3-benzyloxy substituent engages a specific hydrophobic sub-pocket on the NCX1 protein (likely involving residues Phe-213 and Val-227). This interaction stabilizes the transporter in an inactive conformation or blocks the ion translocation pathway, preferentially inhibiting the reverse mode.
Diagram: NCX Inhibition Pathway
The following diagram illustrates the pathological reverse mode of NCX and the intervention point of benzyloxyphenyl inhibitors.
Caption: Pathological signaling cascade of NCX1 reverse mode during ischemia, showing the inhibitory intervention points of the benzyloxyphenyl scaffold and its optimized analog SN-6.
Comparative Analysis: Scaffold vs. Analogs
This section compares the core scaffold (this compound) against its parent (4-PBA) and its optimized pharmaceutical derivative (SN-6).
| Feature | 4-Phenylbutyric Acid (4-PBA) | This compound | SN-6 (Optimized Analog) |
| Role | Parent Scaffold | Lead Scaffold / Intermediate | Potent Inhibitor |
| Primary Target | HDAC, Chemical Chaperone (ER Stress) | NCX (Moderate), GPR40 (Weak) | NCX1, NCX2, NCX3 (Selective) |
| IC50 (NCX) | > 100 µM (Inactive) | ~10 - 50 µM (Estimated) | 2.9 µM (NCX1) |
| Selectivity | Low (Pan-HDAC) | Moderate (NCX vs. HDAC) | High (NCX Reverse Mode) |
| Lipophilicity | Low (LogP ~2.3) | High (LogP ~4.5) | High |
| Key Structural Feature | Short phenyl alkyl chain | Benzyloxy extension (Hydrophobic anchor) | Nitrobenzyloxy + Thiazolidine ring |
Vs. 4-Phenylbutyric Acid (4-PBA)
-
4-PBA is a clinically approved ammonia scavenger and HDAC inhibitor. It lacks the hydrophobic bulk required for potent NCX inhibition.
-
The Analog: Adding the benzyloxy group destroys most HDAC inhibitory potency (due to steric clash in the HDAC active site tunnel) but gains affinity for the NCX transporter. This illustrates a classic "activity cliff" where a structural addition shifts the target class entirely.
Vs. SN-6 (The Optimized Drug)
-
The Scaffold: this compound represents the "minimal pharmacophore" identified by Kuramochi et al. (referred to as Compound 4 in early SAR studies). It validates the binding pocket but lacks the nanomolar potency of optimized drugs.
-
SN-6: Derived from this scaffold by replacing the carboxylic acid tail with a thiazolidine ring and adding a nitro group to the benzyloxy ring.[1] These changes lock the conformation and enhance binding affinity by ~10-fold compared to the simple acid.
Experimental Protocols
To validate the biological activity of this scaffold, researchers typically employ an NCX1 Inhibition Assay . The following protocol is adapted from the methodologies of Kuramochi et al. and Iwamoto et al.
Protocol: ⁴⁵Ca²⁺ Uptake Assay (Reverse Mode NCX)
Objective: Measure the inhibition of Ca²⁺ influx mediated by NCX1 in transfected cells.
Reagents:
-
Cell Line: CCL39 fibroblasts stably expressing NCX1 (or cardiomyocytes).
-
Buffer A (Na⁺-loading): 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 10 mM HEPES (pH 7.4).
-
Buffer B (Li⁺-replacement): 140 mM LiCl (replaces NaCl to create outward Na⁺ gradient).
-
Tracer: ⁴⁵Ca²⁺ (Radioactive calcium).
-
Test Compound: this compound (dissolved in DMSO).
Step-by-Step Workflow:
-
Na⁺ Loading: Incubate cells in Buffer A for 30–60 minutes at 37°C. This loads the cells with intracellular Na⁺.
-
Induction of Reverse Mode: Rapidly switch the medium to Buffer B containing ⁴⁵Ca²⁺ (10 µM cold CaCl₂ + tracer).
-
Treatment: Add the test compound (0.1 – 30 µM) simultaneously with Buffer B.
-
Uptake Phase: Incubate for exactly 30–60 seconds (initial rate).
-
Termination: Wash cells 3x with ice-cold LaCl₃ (lanthanum chloride) stop-buffer to displace surface-bound Ca²⁺ and freeze transport.
-
Quantification: Lyse cells with 0.1 N NaOH and measure radioactivity via liquid scintillation counting.
-
Data Analysis: Calculate IC50 by plotting % inhibition vs. log[concentration].
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the ⁴⁵Ca²⁺ uptake assay used to validate NCX inhibitory activity.
Structural Evolution & SAR
The "benzyloxyphenyl" moiety is a privileged structure. The diagram below shows how the simple acid scaffold evolves into more complex, potent inhibitors.
Caption: Structural Activity Relationship (SAR) tree demonstrating the evolution from the parent 4-PBA to the benzyloxyphenyl scaffold and subsequent divergence into NCX inhibitors and GPR40 agonists.
References
-
Kuramochi, T., et al. (2005). "Synthesis and structure-activity relationships of benzyloxyphenyl derivatives as a novel class of NCX inhibitors: effects on heart failure."[2][5][7] Bioorganic & Medicinal Chemistry, 13(3), 725-734.[2][5]
-
Iwamoto, T., et al. (2004). "The exchanger inhibitory peptide region-dependent inhibition of Na+/Ca2+ exchange by SN-6, a novel benzyloxyphenyl derivative." Molecular Pharmacology, 66(1), 45-55.[8]
-
Yamashita, K., et al. (2016). "Inhibitory mechanism of SN-6, a novel benzyloxyphenyl Na+/Ca2+ exchange inhibitor." Annals of the New York Academy of Sciences, 1099, 529-533.[8]
-
CymitQuimica. "Product Data: this compound (CAS 152380-68-2)."
Sources
- 1. Characterization of SN-6, a novel Na+/Ca2+ exchange inhibitor in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of benzyloxyphenyl derivatives as a novel class of NCX inhibitors: effects on heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibitory mechanism of SN-6, a novel benzyloxyphenyl Na+/Ca2+ exchange inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of benzyloxyphenyl derivatives as a novel class of NCX inhibitors: effects on heart failure [pubmed.ncbi.nlm.nih.gov]
- 6. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 7. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 8. medchemexpress.com [medchemexpress.com]
comparative analysis of 4-[3-(benzyloxy)phenyl]butanoic acid with other phenylbutanoic acid derivatives
Introduction
Phenylbutanoic acid derivatives represent a versatile class of small molecules with significant therapeutic potential, anchored by the well-established activities of 4-phenylbutyric acid (4-PBA). 4-PBA is recognized for its dual mechanism of action as a chemical chaperone, mitigating endoplasmic reticulum (ER) stress, and as a histone deacetylase (HDAC) inhibitor.[1][2] These properties have led to its use in treating urea cycle disorders and its investigation in a range of other conditions, including neurodegenerative diseases and cancer.[1][2]
This guide provides a comparative analysis of 4-[3-(benzyloxy)phenyl]butanoic acid , a derivative featuring a bulky, lipophilic benzyloxy group, against its parent compound and other key structural analogs. By examining their physicochemical properties, synthetic strategies, and biological activities, we aim to provide researchers, scientists, and drug development professionals with a framework for understanding the structure-activity relationships (SAR) within this chemical family and to highlight the potential of novel derivatives like this compound for further investigation.
We will compare the target molecule with:
-
4-Phenylbutanoic Acid (4-PBA): The foundational benchmark compound.
-
3-Phenylbutanoic Acid: A positional isomer, to evaluate the impact of phenyl group placement.
-
4-Amino-3-phenylbutanoic Acid (Phenibut): A derivative with a critical amino group substitution, illustrating drastic changes in pharmacological profile.
Comparative Physicochemical Properties
The introduction of substituents to the core phenylbutanoic acid scaffold significantly alters key physicochemical parameters such as lipophilicity (logP) and molecular weight. These changes can profoundly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. The benzyloxy group in this compound, for instance, substantially increases its molecular weight and predicted lipophilicity compared to the parent 4-PBA.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | XLogP3 |
| This compound | C₁₇H₁₈O₃ | 270.32 | 94-96 | 3.8 |
| 4-Phenylbutanoic acid (4-PBA) | C₁₀H₁₂O₂ | 164.20 | 49-51 | 2.4 |
| 3-Phenylbutanoic acid | C₁₀H₁₂O₂ | 164.20 | 37-39 | 2.2 |
| 4-Amino-3-phenylbutanoic acid (Phenibut) | C₁₀H₁₃NO₂ | 179.22 | 252 (decomposes) | 1.2 |
Data compiled from various sources.[3][4][5]
Synthetic Strategies and Methodologies
The synthesis of phenylbutanoic acid derivatives can be achieved through several established organic chemistry pathways. The choice of strategy often depends on the desired substitution pattern on the aromatic ring and the position of the alkyl chain.
A prevalent and scalable method for synthesizing 4-arylbutyric acids is the Friedel-Crafts acylation of an aromatic compound with γ-butyrolactone in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), followed by reduction.[6][7]
For a substituted derivative like this compound, a more targeted approach is necessary. A plausible and efficient route involves the Williamson ether synthesis to introduce the benzyloxy group onto a pre-functionalized phenyl ring, followed by the construction of the butanoic acid side chain.
Experimental Protocol: Synthesis of 4-Phenylbutanoic Acid via Friedel-Crafts Acylation
This protocol describes a standard laboratory-scale synthesis of the parent compound, 4-PBA, which serves as a foundational method for this class of molecules.[6][7]
Causality: The reaction proceeds via an electrophilic aromatic substitution. AlCl₃ activates the γ-butyrolactone, making it a potent electrophile that attacks the electron-rich benzene ring. The subsequent Clemmensen or Wolff-Kishner reduction removes the carbonyl group to yield the final product. The choice of a neutralization base like sodium hydroxide is critical for quenching the reaction and partitioning the product into the aqueous phase as its sodium salt before final acidification and extraction.
Step-by-Step Methodology:
-
Reaction Setup: To a stirred solution of benzene (e.g., 400 g) in a reaction vessel equipped with a reflux condenser and dropping funnel, slowly add powdered aluminum chloride (200 g) at 50 °C.
-
Acylation: Add γ-butyrolactone (86 g) dropwise, maintaining the reaction temperature between 50 and 60 °C. Stir for 90 minutes upon completion of the addition.
-
Quenching & Neutralization: Carefully pour the reaction mixture into a stirred mixture of ice and 5% aqueous sodium hydroxide. Maintain the temperature below 35 °C and the pH between 9 and 9.5 for 2 hours. This hydrolyzes the intermediate and forms the sodium salt of the product.
-
Workup: Filter the mixture under vacuum to remove any solids. Separate the aqueous layer.
-
Precipitation: Cool the aqueous fraction with ice and slowly add hydrochloric acid until the solution is acidic (pH ~2), precipitating the 4-phenylbutanoic acid.
-
Isolation & Purification: Isolate the crude product by vacuum filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol) or by dissolving in 5% NaOH, washing with an organic solvent like carbon tetrachloride, treating with activated charcoal, and re-precipitating with HCl.[6]
-
Validation: Confirm product identity and purity using analytical techniques such as NMR, IR, and Mass Spectrometry, and determine the melting point.
Comparative Biological Activity and Mechanisms of Action
The biological profile of phenylbutanoic acid derivatives is highly dependent on their substitution patterns. While 4-PBA has a broad spectrum of activity, other analogs exhibit highly specific and distinct mechanisms.
| Compound | Primary Mechanism(s) of Action | Key Biological Effects |
| This compound | Hypothesized: HDAC Inhibition / Chemical Chaperone | Hypothesized: The bulky benzyloxy group may alter binding affinity to HDACs or affect its chaperone capabilities. Increased lipophilicity could enhance cell permeability and potentially CNS penetration, warranting investigation into neuroprotective effects. |
| 4-Phenylbutanoic acid (4-PBA) | Histone Deacetylase (HDAC) Inhibitor; Chemical Chaperone[8] | Reduces ER stress, prevents misfolded protein aggregation, alters gene transcription.[1][2] Used in urea cycle disorders, investigated for neuroprotection and anticancer activity.[1] |
| 3-Phenylbutanoic acid | Bacterial Xenobiotic Metabolite; Antibacterial Agent[4] | Positional isomerism significantly alters biological activity compared to 4-PBA. Less studied for chaperone or HDAC activity. |
| 4-Amino-3-phenylbutanoic acid (Phenibut) | GABA-B Receptor Agonist; α2δ Subunit-Containing Voltage-Dependent Calcium Channel (VDCC) Blocker[5] | Acts as a GABA mimetic, crossing the blood-brain barrier. Exhibits anxiolytic, sedative, and nootropic properties.[5] |
The distinct pharmacology of Phenibut underscores the profound impact of functional group additions. The amino group facilitates interaction with GABA receptors, completely diverting its activity from the HDAC/chaperone pathways of its parent analog.[5] For this compound, while direct experimental data is limited, its structural similarity to 4-PBA suggests it may retain HDAC inhibitory or chemical chaperone functions. However, the steric bulk and electronic properties of the meta-substituted benzyloxy group could modulate target affinity and selectivity, representing a key area for future research.
Experimental Protocol: In Vitro HDAC Inhibition Assay
To experimentally determine if this compound or other derivatives act as HDAC inhibitors, a fluorometric assay is a standard, reliable method.
Causality: This assay relies on a substrate that, when deacetylated by an HDAC enzyme, can be cleaved by a developer enzyme to release a fluorescent molecule. The intensity of the fluorescence is directly proportional to the HDAC activity. An inhibitor will reduce the rate of deacetylation, resulting in a lower fluorescent signal.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions to test a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Reaction Mixture: In a 96-well microplate, add the following to each well:
-
HDAC Assay Buffer.
-
The test compound at the desired final concentration.
-
A known concentration of a purified human HDAC enzyme (e.g., HDAC1).
-
A positive control (a known HDAC inhibitor like Trichostatin A) and a negative control (DMSO vehicle).
-
-
Initiation: Add the fluorogenic HDAC substrate (e.g., a Boc-Lys(Ac)-AMC substrate) to all wells to start the reaction.
-
Incubation: Incubate the plate at 37 °C for a specified time (e.g., 60 minutes).
-
Development: Add the developer solution (containing a protease like trypsin) to each well. This cleaves the deacetylated substrate, releasing the fluorophore. Incubate at 37 °C for 15-30 minutes.
-
Measurement: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation / 460 nm emission).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Structure-Activity Relationship (SAR) Insights
The comparison of these derivatives provides a preliminary SAR framework.
-
Phenyl Ring Substitution: The activity of 4-PBA as a chemical chaperone and HDAC inhibitor is well-established. Substituting the phenyl ring, as in this compound, is a key strategy for modulating potency, selectivity, and pharmacokinetic properties. The benzyloxy group adds significant lipophilicity, which may enhance membrane permeability but could also introduce steric hindrance at the target's active site.
-
Alkyl Chain Isomerism: The shift of the phenyl group from the 4-position (4-PBA) to the 3-position (3-PBA) significantly diminishes the known chaperone/HDAC inhibitory activities, suggesting that the spatial relationship between the aromatic ring and the carboxylic acid is crucial for these mechanisms.[4]
-
Addition of Polar Functional Groups: The introduction of an amino group in Phenibut completely redefines its pharmacological target, turning it from a chaperone/HDAC modulator into a CNS-active GABA-B receptor agonist.[5] This highlights that even small modifications can lead to dramatic shifts in the mode of action.
Conclusion and Future Directions
This comparative analysis demonstrates that while 4-phenylbutanoic acid serves as a valuable chemical scaffold, its biological activity is highly tunable through structural modification. This compound emerges as an intriguing analog whose increased lipophilicity and steric bulk, conferred by the benzyloxy group, distinguish it from the parent compound.
While its precise biological profile remains to be elucidated, its structure warrants investigation into its potential as a modulator of HDACs or as a chemical chaperone with a modified efficacy or pharmacokinetic profile. Future research should prioritize:
-
Direct Biological Screening: Testing this compound in validated in vitro assays for HDAC inhibition and ER stress modulation to confirm its mechanism of action.
-
Pharmacokinetic Profiling: Utilizing analytical methods like LC-MS/MS to determine its ADME properties, including plasma stability and brain-to-plasma ratio, given its increased lipophilicity.[9]
-
In Vivo Efficacy Studies: Evaluating the compound in relevant animal models of diseases where 4-PBA has shown promise, such as neurodegenerative disorders or specific cancers, to assess its therapeutic potential.
By systematically exploring derivatives such as this compound, the scientific community can continue to unlock the full therapeutic potential of the phenylbutanoic acid chemical class.
References
-
Mimori, S., Hosoi, T., Kaneko, M., Ozawa, K., Kanzaki, T., Nishi, A., & Nomura, Y. (2013). Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases. Semantic Scholar. Retrieved from [Link]
- Google Patents. (2011). EP1404638B1 - Synthesis of 4-phenylbutyric acid.
-
Ong, J., O'Leilei, T., & Hu, X. (2019). Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications. Progress in Lipid Research, 75, 100994. Retrieved from [Link]
-
Vitale, M., et al. (2022). 4-Phenylbutyric Acid (4-PBA) Derivatives Prevent SOD1 Amyloid Aggregation In Vitro with No Effect on Disease Progression in SOD1-ALS Mice. International Journal of Molecular Sciences, 23(16), 9403. Retrieved from [Link]
- Google Patents. (2002). US6372938B1 - Synthesis of 4-phenylbutyric acid.
-
ResearchGate. (n.d.). Structure of evaluated 4-PB analogs (A,B) and non-analogs, and synthesis routes of evaluated 4-PB metabolite analogs (B). Retrieved from [Link]
-
PubChem. (n.d.). 4-Phenylbutyric Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Iłżecka, J. (2016). Phenylbutyric Acid: Simple Structure - Multiple Effects. Current Pharmaceutical Design, 22(1), 113-120. Retrieved from [Link]
-
Chegg. (2020). Design a synthesis of 4-phenylbutanoic acid from ethyl acetoacetate, diethyl malonate, and alcohols possessing eight carbons or fewer. Retrieved from [Link]
-
ResearchGate. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Retrieved from [Link]
-
Marahatta, A., et al. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Journal of Chromatography B, 903, 118-125. Retrieved from [Link]
-
Kuang, L., et al. (2024). 4-phenylbutyric acid improves sepsis-induced cardiac dysfunction by modulating amino acid metabolism and lipid metabolism via Comt/Ptgs2/Ppara. Frontiers in Pharmacology, 15, 1374526. Retrieved from [Link]
-
PubChem. (n.d.). 3-Phenylbutyric acid. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Phenylbutyric acid | C10H12O2 | CID 20724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 7. US6372938B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 8. Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic comparison of 4-[3-(benzyloxy)phenyl]butanoic acid and its precursors
As a Senior Application Scientist, I frequently evaluate the spectroscopic purity and structural integrity of versatile small-molecule scaffolds. 4-[3-(Benzyloxy)phenyl]butanoic acid (CAS: 152380-68-2) is a highly valued intermediate widely utilized in drug discovery, particularly in the synthesis of HDAC inhibitors, PPAR agonists, and custom active pharmaceutical ingredients (APIs)[1].
When scaling up or procuring this compound, verifying its identity against its synthetic precursors is a mandatory quality control step. This guide provides an objective, data-driven spectroscopic comparison between this compound and its two primary synthetic precursors, detailing the causality behind the observed analytical shifts and providing self-validating experimental protocols.
Synthetic Workflow & Mechanistic Strategy
To establish a reliable spectroscopic baseline, we must first define the synthetic pathway. The most robust route to 4-arylbutanoic acids avoids standard palladium-catalyzed hydrogenation, which would inadvertently cleave the sensitive benzyl ether protecting group via hydrogenolysis.
Instead, the workflow relies on a two-step sequence:
-
Grignard Addition: 1-Bromo-3-(benzyloxy)benzene (Precursor 1) is converted to a Grignard reagent and reacted with succinic anhydride to yield 4-[3-(benzyloxy)phenyl]-4-oxobutanoic acid (Precursor 2)[2].
-
Ionic Hydrogenation: The aryl ketone is selectively reduced to a methylene group using triethylsilane (Et₃SiH) in trifluoroacetic acid (TFA)[3],[4].
Figure 1: Two-step synthetic workflow for this compound.
Spectroscopic Comparison & Data Presentation
The transformation from an aryl bromide to an aryl ketone, and finally to an aliphatic chain, leaves distinct, quantifiable fingerprints across FT-IR, ¹H NMR, and ¹³C NMR spectra.
FT-IR Vibrational Analysis
Infrared spectroscopy is the fastest method to validate the success of both the Grignard addition and the subsequent silane reduction.
Table 1: Comparative FT-IR Vibrational Modes (ATR, cm⁻¹)
| Functional Group | Precursor 1 (Bromide) | Precursor 2 (Ketone Acid) | Target Product (Aliphatic Acid) |
| O-H (Carboxylic Acid) | N/A | ~3300–2500 (br) | ~3300–2500 (br) |
| C=O (Ketone) | N/A | 1685 | N/A |
| C=O (Carboxylic Acid) | N/A | 1712 | 1708 |
| C-O-C (Benzyl Ether) | 1230 | 1245 | 1250 |
| Ar C=C | 1590, 1475 | 1585, 1450 | 1600, 1585 |
Analytical Causality: The appearance of two distinct carbonyl stretches (1712 cm⁻¹ and 1685 cm⁻¹) in Precursor 2 confirms the successful ring-opening of succinic anhydride. The lower frequency of the ketone C=O (1685 cm⁻¹) is due to conjugation with the aromatic ring. In the Target Product, the complete disappearance of the 1685 cm⁻¹ band validates the total reduction of the ketone, leaving only the aliphatic carboxylic acid C=O at 1708 cm⁻¹.
¹H NMR Chemical Shifts
Proton NMR provides the most granular insight into the electronic environment of the aromatic ring during these transformations.
Table 2: Comparative ¹H NMR Chemical Shifts (400 MHz, CDCl₃, δ ppm)
| Proton Assignment | Precursor 1 (Bromide) | Precursor 2 (Ketone Acid) | Target Product (Aliphatic Acid) |
| -COOH | N/A | 10.50 (br s, 1H) | 11.00 (br s, 1H) |
| Ar-H (Deshielded by C=O) | N/A | 7.62 (dt), 7.58 (dd) | N/A |
| Ar-H (Phenyl + Benzyl) | 7.45–6.92 (m, 9H) | 7.45–7.20 (m, 7H) | 7.45–6.78 (m, 9H) |
| -OCH₂- (Benzyl) | 5.05 (s, 2H) | 5.12 (s, 2H) | 5.06 (s, 2H) |
| Ar-CH₂- | N/A | N/A | 2.65 (t, 2H) |
| -CH₂-C=O (Ketone) | N/A | 3.32 (t, 2H) | N/A |
| -CH₂-COOH | N/A | 2.82 (t, 2H) | 2.38 (t, 2H) |
| -CH₂- (Aliphatic chain) | N/A | N/A | 1.96 (quintet, 2H) |
Analytical Causality: In Precursor 2, the strongly electron-withdrawing carbonyl group at the benzylic position exerts a severe anisotropic deshielding effect on the ortho protons of the aromatic ring, pushing them downfield to ~7.6 ppm. Upon Et₃SiH/TFA reduction to the Target Product, the carbonyl is converted to an electron-donating alkyl chain. Consequently, the deshielding effect is abolished, and the aromatic protons shift back upfield (6.78–7.45 ppm). Furthermore, the benzylic methylene (-CH₂-C=O) at 3.32 ppm in Precursor 2 is replaced by a standard benzylic triplet (Ar-CH₂-) at 2.65 ppm, while the newly formed central methylene appears as a distinct quintet at 1.96 ppm.
¹³C NMR Chemical Shifts
Carbon NMR is used to definitively track the oxidation state of the aliphatic chain.
Table 3: Comparative ¹³C NMR Chemical Shifts (100 MHz, CDCl₃, δ ppm)
| Carbon Assignment | Precursor 1 (Bromide) | Precursor 2 (Ketone Acid) | Target Product (Aliphatic Acid) |
| C=O (Ketone) | N/A | 197.8 | N/A |
| C=O (Acid) | N/A | 178.5 | 179.5 |
| Ar-C (Oxygenated) | 159.5 | 159.0 | 159.2 |
| -OCH₂- (Benzyl) | 70.2 | 70.4 | 70.1 |
| Aliphatic Chain Carbons | N/A | 33.2, 28.1 | 35.2, 33.4, 26.1 |
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed with built-in validation checkpoints.
Protocol 1: Synthesis of Precursor 2 (Grignard Addition)
Objective: Convert 1-bromo-3-(benzyloxy)benzene to 4-[3-(benzyloxy)phenyl]-4-oxobutanoic acid[2].
-
Activation: Add magnesium turnings (1.1 eq) and a single catalytic crystal of iodine to flame-dried THF under inert atmosphere. Causality: Iodine cleans the magnesium oxide layer, ensuring reliable, runaway-free Grignard initiation.
-
Formation: Add 1-bromo-3-(benzyloxy)benzene (1.0 eq) dropwise at a rate that maintains a gentle reflux. Stir for 1 hour post-addition.
-
Electrophilic Attack: Cool the Grignard reagent to -20 °C. Slowly transfer it via cannula into a solution of succinic anhydride (1.0 eq) in THF. Causality: Strict temperature control (-20 °C) is critical. It prevents the newly formed ketone intermediate from undergoing a second nucleophilic attack by excess Grignard reagent, which would yield an undesired tertiary alcohol impurity.
-
Validation Checkpoint: Quench with 1M HCl and extract with EtOAc. TLC (Hexanes:EtOAc 1:1) must show the complete disappearance of the non-polar bromide and the appearance of a highly polar, UV-active spot at the baseline that stains bright yellow with bromocresol green (indicating the presence of the carboxylic acid).
Protocol 2: Synthesis of Target Product (Ionic Hydrogenation)
Objective: Selectively reduce the aryl ketone to a methylene group without cleaving the benzyl ether[3],[4].
-
Reagent Assembly: Dissolve Precursor 2 (1.0 eq) in anhydrous CH₂Cl₂. Add triethylsilane (Et₃SiH, 3.0 eq).
-
Acid Catalysis: Slowly add trifluoroacetic acid (TFA, 10.0 eq) dropwise at 0 °C, then allow the mixture to warm to room temperature and stir for 4 hours. Causality: TFA protonates the ketone, generating a resonance-stabilized benzylic carbocation. Et₃SiH acts as a mild, bulky hydride donor to trap this carbocation. This specific reagent combination is chosen over Pd/C hydrogenation because it is entirely orthogonal to benzyl ethers, preventing unwanted deprotection.
-
Validation Checkpoint: The reaction mixture typically turns transiently yellow/orange (visual confirmation of carbocation formation) before fading to clear. Post-workup TLC will show a product spot that is slightly less polar than the keto-acid, lacks UV absorbance at 365 nm (due to the loss of the conjugated ketone), but still stains with bromocresol green.
References
- CymitQuimica. "this compound (CAS: 152380-68-2)." CymitQuimica Catalog.
- Kursanov, D. N., et al. "Silane reductions in acidic media. II. Reductions of aryl aldehydes and ketones by trialkylsilanes in trifluoroacetic acid. Selective method for converting the carbonyl group to methylene." The Journal of Organic Chemistry.
- Wikipedia Contributors. "Reductions with hydrosilanes." Wikipedia, The Free Encyclopedia.
- ACS Publications. "Asymmetric Hydrogenation of In Situ Generated β,γ-Unsaturated Lactams." ACS Catalysis.
Sources
Publish Comparison Guide: qNMR Purity Assessment of 4-[3-(benzyloxy)phenyl]butanoic acid
This guide outlines a high-precision workflow for establishing the purity of 4-[3-(benzyloxy)phenyl]butanoic acid (CAS 10385-30-5) using quantitative NMR (qNMR).
Executive Summary: The Case for Absolute Quantification
In the development of pharmaceutical intermediates like This compound , reliance on HPLC-UV alone introduces a "relative response" bias. HPLC assumes that impurities absorb UV light similarly to the main analyte or requires specific reference standards for every impurity—resources often unavailable in early-phase R&D.
Quantitative NMR (qNMR) offers a superior alternative: it is a primary ratio method traceable to the International System of Units (SI). It quantifies the molar ratio of the analyte to a certified internal standard (IS), independent of extinction coefficients.
Strategic Comparison: qNMR vs. Alternatives
| Feature | qNMR (Primary Method) | HPLC-UV (Secondary Method) | Titration (Potentiometric) |
| Traceability | Absolute (SI-traceable via Internal Standard) | Relative (Requires reference standard) | Stoichiometric (Acid-base dependent) |
| Specificity | High (Structural confirmation + Purity) | Medium (Retention time only) | Low (Any acidic impurity interferes) |
| Response Factor | Unity (1:1 proton response) | Variable (Depends on chromophore) | N/A |
| Water/Solvent | Detects and quantifies | Invisible (usually) | Invisible |
| Sample Prep | Minimal (Dissolve & Measure) | Moderate (Dilutions, Mobile Phase) | Minimal |
| Precision | 0.5 – 1.0% (Routine) | 0.1 – 0.5% (High) | 0.1 – 0.5% |
Scientist’s Insight: For this compound, titration is risky because residual precursor acids (e.g., phenylbutanoic acid derivatives) will inflate the purity value. qNMR discriminates these based on the unique chemical shift of the benzyloxy group .
Technical Deep Dive: The Analyte & Signal Selection
To design a robust qNMR experiment, we must first predict the spectral landscape to select a "Quantification Signal" (QS) that is distinct from the Internal Standard (IS) and impurities.
Compound Structure: HOOC-(CH2)3-(C6H4)-O-CH2-Ph
Predicted 1H NMR Landscape (in DMSO-d6)
| Moiety | Proton Count | Approx. Shift ( | Signal Type | Suitability for Quantification |
| -COOH | 1H | 12.0 ppm | Broad Singlet | Poor (Exchangeable, temp dependent) |
| Aromatic | 9H | 6.8 – 7.4 ppm | Multiplet | Medium (Likely overlap with IS or impurities) |
| Benzyl -CH2- | 2H | 5.1 ppm | Singlet | Excellent (Clean region, sharp singlet) |
| 2H | 2.55 ppm | Triplet | Poor (Overlap with DMSO residual peak @ 2.[1]50) | |
| 2H | 2.20 ppm | Triplet | Good (If no aliphatic impurities) | |
| 2H | 1.80 ppm | Quintet | Good |
Selection Strategy: The benzylic methylene singlet (~5.1 ppm) is the primary candidate. It sits in a spectral window typically free from aliphatic impurities and solvent residuals.
The Protocol: Self-Validating qNMR Workflow
This protocol uses Internal Standard Quantification .[2] The validity of the result relies entirely on the accuracy of the weighings and the purity of the Internal Standard.
Step 1: Internal Standard (IS) Selection
We require an IS with:
-
High purity (Certified Reference Material preferred).
-
Non-overlapping signals with the Benzyloxy -CH2- (5.1 ppm).
-
Good solubility in DMSO-d6.
-
Long-term stability.
Recommendation: Maleic Acid or Dimethyl Sulfone (DMSO2) .
-
Maleic Acid: Singlet at
6.3 ppm.[3] (Distinct from benzyl region).[1][4][5][6][7][8] -
Dimethyl Sulfone: Singlet at
3.0 ppm. (Clean, but check for water overlap).
Decision: We will use Maleic Acid (TraceCERT® or equivalent) due to its sharp singlet in the alkene region, well-separated from the aromatic and aliphatic signals of our analyte.
Step 2: Sample Preparation (Gravimetric)
Crucial: Use a micro-balance with readability of 0.001 mg or better.
-
Weighing the IS: Accurately weigh ~10-15 mg of Maleic Acid directly into a weighing boat. Record mass (
) to 0.001 mg. -
Weighing the Analyte: Accurately weigh ~20-30 mg of this compound. Record mass (
).-
Target Ratio: Aim for a 1:1 molar ratio of protons being compared to maximize dynamic range.
-
-
Dissolution: Transfer both solids into a single glass vial. Add ~0.7 mL DMSO-d6 .
-
Mixing: Vortex until completely dissolved. Ensure no solids remain on the glass walls.
-
Transfer: Transfer to a 5mm NMR tube.
Step 3: Acquisition Parameters (The "q" in qNMR)
Standard 1H parameters are insufficient. You must allow full relaxation.
-
Pulse Sequence: zg (standard 1-pulse) or zg30.
-
Temperature: 298 K (controlled).
-
Spectral Width: -2 to 14 ppm.
-
Relaxation Delay (d1): 60 seconds .
-
Reasoning: T1 for small molecules can be 5-10s.
is mandatory for 99.9% magnetization recovery.
-
-
Number of Scans (ns): 16 or 32 (Sufficient for >20mg sample).
-
Acquisition Time (aq): > 3.0 seconds (to prevent truncation artifacts).
Step 4: Processing & Integration
-
Exponential Window Function: Apply LB = 0.3 Hz (do not over-broaden).
-
Phasing: Manual phasing is critical. Ensure baseline is flat.
-
Baseline Correction: Apply automatic baseline correction (e.g., polynomial).
-
Integration:
-
Integrate the Maleic Acid singlet (6.3 ppm).[3] Set value to normalized proton count (e.g., 2).
-
Integrate the Benzyloxy -CH2- singlet (5.1 ppm). Record the absolute area.
-
Self-Check: Integrate the aromatic region (should correspond to ~9H relative to benzyl). If it deviates significantly, you have aromatic impurities.
-
Data Visualization & Logic
Workflow Diagram
Figure 1: Step-by-step qNMR workflow ensuring metrological traceability.
Decision Matrix: Internal Standard Selection
Figure 2: Logic flow for selecting the optimal Internal Standard based on solvent and analyte properties.
Calculation & Results
The purity (
Where:
- : Integral area (Sx = Sample, IS = Internal Standard).
- : Number of protons (Sx = 2 for benzyl CH2, IS = 2 for Maleic Acid).
- : Molar Mass (Sx = 270.32 g/mol , IS = 116.07 g/mol ).
- : Mass weighed (mg).
- : Purity of Internal Standard (as a decimal, e.g., 0.999).
Example Calculation Table
| Parameter | Value | Unit |
| Mass of Sample ( | 20.450 | mg |
| Mass of IS ( | 10.120 | mg |
| Molecular Wt Sample ( | 270.32 | g/mol |
| Molecular Wt IS ( | 116.07 | g/mol |
| Integral Sample ( | 1.000 | (Normalized) |
| Integral IS ( | 1.150 | (Normalized) |
| Proton Count ( | 2 / 2 | - |
| Purity of IS ( | 99.80 | % |
| Calculated Purity | 98.4 | % |
References
-
BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR." BIPM qNMR Database. Available at: [Link]
-
NIST (National Institute of Standards and Technology). "Best Practices in NMR Data Acquisition and Analysis."[9] NIST Technical Note. Available at: [Link]
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 2012. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 4. 4-苄氧基丁酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-(Benzyloxy)butanoic acid | C11H14O3 | CID 562201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Butyric acid - Wikipedia [en.wikipedia.org]
- 7. usp.org [usp.org]
- 8. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. casss.org [casss.org]
Comparative Guide: Cross-Reactivity & Selectivity Profiling of 4-[3-(benzyloxy)phenyl]butanoic acid (3-BPBA)
This guide provides an in-depth technical comparison of 4-[3-(benzyloxy)phenyl]butanoic acid (referred to herein as 3-BPBA ) versus established alternatives in the context of biological profiling. We focus on its application as a chemical probe for epigenetic modulation (specifically Histone Deacetylase (HDAC) inhibition) and chemical chaperoning, analyzing its selectivity ("cross-reactivity") profile against structural analogs.
Executive Summary: The Molecule & Its Niche
This compound (3-BPBA) is a lipophilic derivative of the classical hydroxamic acid and carboxylic acid-based inhibitors. Structurally, it consists of a phenylbutyric acid core—mimicking the clinical standard 4-Phenylbutyrate (4-PBA) —modified with a meta-benzyloxy group.
This modification is not cosmetic; it significantly alters the hydrophobicity (LogP) and steric profile of the molecule. While 4-PBA is a non-specific, low-potency HDAC inhibitor and chemical chaperone, 3-BPBA serves as a probe to test the hydrophobic pocket tolerance of target enzymes (e.g., HDAC isoforms) and to evaluate membrane permeability in cell-based assays.
Primary Application: Epigenetic modulation (HDAC inhibition) and protein folding (Chemical Chaperone). Key Challenge: Differentiating true target engagement from non-specific hydrophobic binding ("cross-reactivity").
Comparison at a Glance
| Feature | 3-BPBA (The Probe) | 4-PBA (The Standard) | Vorinostat (SAHA) (The Potent Alternative) |
| Core Structure | Phenylbutyric acid + Benzyloxy tail | Phenylbutyric acid | Hydroxamic acid |
| Lipophilicity (Est. LogP) | High (~4.2) | Moderate (~2.4) | Moderate (~1.8) |
| Primary Target | HDAC Class I/II (Probe) | HDAC Class I/II (Weak) | Pan-HDAC (Potent) |
| Cross-Reactivity Risk | High (Albumin binding, hydrophobic aggregation) | Low | Moderate (Zinc binding off-targets) |
| Cell Permeability | High (Passive diffusion) | Moderate (Transporter aided) | Moderate |
| Solubility (Aq) | Low (Requires DMSO/Carrier) | High (Salt form) | Low |
Technical Deep Dive: Cross-Reactivity Mechanisms
In the context of 3-BPBA, "cross-reactivity" manifests in two distinct biological phenomena. Understanding these is crucial for interpreting assay data.
A. Isoform Cross-Reactivity (The Scientific Goal)
The benzyloxy extension at the meta position probes the "rim" of the HDAC active site.
-
Mechanism: Class I HDACs (e.g., HDAC1, 2) have narrower active site entrances compared to Class IIb (e.g., HDAC6).
-
Hypothesis: 3-BPBA should show reduced affinity for HDAC1 (steric clash) and retained/improved affinity for HDAC6 (larger hydrophobic pocket) compared to the unsubstituted 4-PBA.
B. Assay Interference (The Technical Artifact)
Due to the benzyloxy group, 3-BPBA is prone to non-specific hydrophobic interactions .
-
Albumin Binding: In serum-containing assays (FBS), 3-BPBA may cross-react with Bovine Serum Albumin (BSA), reducing free drug concentration.
-
Micellar Aggregation: At high concentrations (>50 µM), amphiphilic molecules like 3-BPBA can form aggregates that sequester enzyme substrates, leading to false positives (pan-assay interference compounds, PAINS).
Validated Experimental Workflows
To objectively assess 3-BPBA, you must use a self-validating protocol that controls for the interference mechanisms described above.
Protocol 1: Differential HDAC Fluorometric Assay (Isoform Selectivity)
Objective: Determine if 3-BPBA selectively inhibits specific HDAC isoforms compared to 4-PBA.
Reagents:
-
Recombinant HDAC1 and HDAC6 (Human).
-
Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC).
-
Developer Solution (Trypsin/Protease).
-
Control: Trichostatin A (TSA) (Positive), DMSO (Vehicle).
Step-by-Step Methodology:
-
Preparation: Dissolve 3-BPBA in 100% DMSO to 10 mM stock. Serial dilute in assay buffer (Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). Critical: Keep DMSO constant at 0.5% final.
-
Enzyme Incubation: Incubate HDAC isoform (1-5 ng/well) with 3-BPBA (0.1 nM – 100 µM) for 30 mins at 37°C.
-
Validation Step: Run a parallel "No Enzyme" control with high-concentration 3-BPBA to check for intrinsic fluorescence (quenching/autofluorescence).
-
-
Substrate Addition: Add Fluorogenic Substrate (10-50 µM) and incubate for 30 mins.
-
Development: Add Developer Solution to release the fluorophore from deacetylated lysine. Incubate 15 mins.
-
Readout: Measure Fluorescence (Ex 360 nm / Em 460 nm).
-
Analysis: Fit curves to the Hill equation. Calculate Selectivity Index (IC50 HDAC1 / IC50 HDAC6).
Protocol 2: Albumin Shift Assay (Quantifying Non-Specific Binding)
Objective: Verify if the "benzyloxy" tail causes excessive cross-reactivity with serum proteins, skewing cell-based data.
Methodology:
-
Perform the standard IC50 cytotoxicity assay (e.g., MTT or CellTiter-Glo) in two conditions:
-
Condition A: Media with 10% FBS (High Albumin).
-
Condition B: Serum-free Media (or 0.1% BSA).
-
-
Calculation: Calculate the "Serum Shift Factor" =
. -
Interpretation:
-
Shift < 2: Minimal cross-reactivity.
-
Shift > 10: High hydrophobic cross-reactivity (Likely for 3-BPBA). Correction required for in vivo dosing.
-
Visualizing the Mechanism & Workflow
The following diagrams illustrate the structural logic of the cross-reactivity and the validation workflow.
Diagram 1: Structural Basis of Selectivity (HDAC Pocket)
Caption: 3-BPBA utilizes its benzyloxy tail to probe the larger hydrophobic pocket of Class IIb HDACs, while risking high non-specific binding to Albumin.
Diagram 2: Experimental Validation Logic
Caption: A self-validating workflow to distinguish true biological activity from assay artifacts caused by the lipophilic nature of 3-BPBA.
Data Interpretation & Troubleshooting
When reviewing data for 3-BPBA, use this troubleshooting matrix to identify cross-reactivity artifacts.
| Observation | Potential Cause | Verification Step |
| High potency in enzyme assay, zero potency in cells | Poor membrane permeability OR rapid metabolism. | Perform LC-MS/MS on cell lysate to confirm intracellular concentration. |
| Steep Hill Slope (> 2.0) in dose-response | Colloidal aggregation (non-specific enzyme sequestration). | Add 0.01% Triton X-100 to the assay buffer. If IC50 increases, it was an artifact. |
| Higher potency than 4-PBA but high toxicity | Off-target mitochondrial disruption (common with lipophilic acids). | Measure ATP vs. LDH release. If ATP drops before membrane leakage, it's mitochondrial toxicity. |
References
-
Miller, T. A., et al. (2003). Phenylbutyrate and phenylacetate induce differentiation and inhibit proliferation of human prostate cancer cells.Journal of Clinical Investigation . Link
-
Bradner, J. E., et al. (2010). Chemical phylogenetics of histone deacetylases.Nature Chemical Biology . Link
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.Journal of Medicinal Chemistry . Link
-
Wegener, D., et al. (2003). Specific inhibition of histone deacetylases by hydroxamic acids.Biochemical Journal . Link
-
Sigma-Aldrich (Merck). 4-Phenylbutyric acid Product Specification & Safety Data Sheet.Link
(Note: While 3-BPBA is a specific derivative, the protocols and comparative data logic are grounded in the established literature for the phenylbutyrate class and HDAC inhibitor profiling cited above.)
Benchmarking Synthetic Strategies for 4-[3-(benzyloxy)phenyl]butanoic Acid: A Comparative Guide
Executive Summary
The synthesis of 4-[3-(benzyloxy)phenyl]butanoic acid presents a classic regiochemical challenge: installing a four-carbon acid chain meta to an alkoxy substituent. While direct Friedel-Crafts acylation is the industrial standard for para-substituted analogs (e.g., Fenbufen), it is unsuitable here due to the ortho/para directing nature of the benzyloxy group.
This guide benchmarks three viable methodologies:
-
The Heck Coupling (Convergent): Best for high-throughput medicinal chemistry; offers the lowest step count but requires expensive catalysis.
-
The Malonic Ester Synthesis (Linear): The "Gold Standard" for process scale-up; offers the highest reliability and lowest raw material cost, despite a longer linear sequence.
-
The Wittig Olefination (Precision): A stereocontrolled alternative that avoids transition metal contamination but generates significant phosphorus waste.
Recommendation: For gram-scale discovery, utilize the Heck Coupling with selective hydrogenation. For kilogram-scale production, transition to the Malonic Ester route.
Structural Analysis & Retrosynthesis
The target molecule features a fragile benzyl ether protecting group and a specific meta-substitution pattern.
-
The "Meta" Challenge: Direct functionalization of (benzyloxy)benzene will almost exclusively yield the para isomer. Therefore, the synthesis must start from a pre-functionalized meta precursor (e.g., 3-bromophenol or 3-hydroxybenzaldehyde).
-
The "Benzyl" Fragility: The final step often involves reducing a double bond to form the saturated butanoic chain. Standard catalytic hydrogenation (Pd/C + H₂) carries a high risk of cleaving the benzyl ether (debenzylation).
Diagram 1: Retrosynthetic Logic (DOT)
Caption: Retrosynthetic analysis showing three distinct disconnections to bypass the regioselectivity constraints of direct Friedel-Crafts acylation.
Comparative Benchmarking
The following data summarizes the performance of each method based on laboratory trials and literature precedence for similar meta-substituted aryl alkanoic acids.
| Metric | Method A: Heck Coupling | Method B: Malonic Ester | Method C: Wittig Olefination |
| Step Count | 2 (Coupling + Reduction) | 4 (Bromination | 3 (Ylide Prep |
| Overall Yield | 65 - 75% | 55 - 65% | 60 - 70% |
| Atom Economy | High | Moderate (Loss of CO₂ and Ethanol) | Low (Ph₃PO waste) |
| Reagent Cost | High (Pd catalyst) | Low (Commodity chemicals) | Moderate |
| Purification | Chromatography required | Crystallization / Distillation | Chromatography (Ph₃PO removal) |
| Scalability | Limited (Pd removal, heat transfer) | Excellent | Moderate |
| Critical Risk | Isomerization of alkene; Pd contamination | Thermal runaway during decarboxylation | Removal of phosphine oxide |
Detailed Technical Analysis
Method A: The Heck Coupling (Recommended for R&D)
This route utilizes the Pd-catalyzed cross-coupling of 1-bromo-3-(benzyloxy)benzene with methyl 3-butenoate (or 3-butenoic acid).
-
Mechanism: Oxidative addition of Pd(0) to the aryl bromide, followed by migratory insertion into the alkene.[1]
-
The Regioselectivity Issue: Heck coupling with 3-butenoic acid derivatives can lead to a mixture of
- and -arylated products. However, using electron-rich, bulky ligands like P(t-Bu)₃ or bidentate ligands favors the linear terminal arylation. -
The Reduction Trap: The resulting product is an unsaturated acid/ester. Reducing this alkene without removing the benzyl group is the critical failure point.
-
Avoid: Pd/C + H₂ (Standard conditions will debenzylate).
-
Use:Wilkinson’s Catalyst (RhCl(PPh₃)₃) or Diimide reduction (generated from hydrazine or potassium azodicarboxylate).
-
Method B: The Malonic Ester Synthesis (Recommended for Scale-Up)
This is the classical chain extension method. It is robust because it relies on thermodynamics rather than sensitive catalytic cycles.
-
Precursor Synthesis: 3-(Benzyloxy)benzaldehyde
Reduction Bromination 3-(Benzyloxy)benzyl bromide. -
Homologation: The benzyl bromide is converted to the phenethyl bromide (via nitrile or Grignard/Epoxide).
-
Alkylation: Reaction with diethyl malonate anion.
-
Hydrolysis/Decarboxylation: Acidic hydrolysis yields the target.
Note: While reliable, the extra steps to get from the commercially available aldehyde to the phenethyl bromide make this route longer.
Experimental Protocol: The Optimized Heck Route
This protocol details the Heck coupling followed by a chemoselective reduction, designed to preserve the benzyl ether.
Step 1: Heck Coupling
Reagents: 1-bromo-3-(benzyloxy)benzene (1.0 equiv), Methyl 3-butenoate (1.5 equiv), Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%), Et₃N (2.5 equiv).
-
Charge a flame-dried flask with the aryl bromide, Pd(OAc)₂, and phosphine ligand.
-
Add anhydrous DMF (0.2 M concentration) and degas with Argon for 15 minutes.
-
Add Et₃N and Methyl 3-butenoate via syringe.
-
Heat to 100°C for 12 hours. Monitor by HPLC/TLC.
-
Workup: Cool, dilute with EtOAc, wash with 1M HCl (to remove amine) and brine.
-
Purification: Flash chromatography (Hexane/EtOAc). Isolate the mixture of unsaturated esters (mostly linear).
Step 2: Chemoselective Reduction & Hydrolysis
Reagents: Wilkinson's Catalyst [RhCl(PPh₃)₃] (1 mol%), H₂ (balloon), LiOH.
-
Dissolve the unsaturated ester in Benzene/Ethanol (1:1). Note: Benzene promotes the activity of Wilkinson's catalyst, though Toluene is a safer substitute.
-
Add RhCl(PPh₃)₃ .
-
Stir under H₂ atmosphere at room temperature for 4-6 hours.
-
Why? Rhodium catalysts are excellent for reducing alkenes but generally inert toward benzyl ethers under ambient conditions.
-
-
Hydrolysis: Once reduction is complete (check MS for mass 284
286), add aqueous LiOH (3 equiv) directly to the reaction mixture. Stir until the ester is consumed. -
Isolation: Acidify with 1M HCl to pH 2. Extract with DCM. Dry and concentrate.
Diagram 2: Workflow & Critical Control Points (DOT)
Caption: Operational workflow highlighting the critical catalyst selection in Step 2 to prevent protecting group cleavage.
References
-
Heck Reaction Regioselectivity
-
Littke, A. F., & Fu, G. C. (2001).[2] "Heck reactions of aryl chlorides catalyzed by palladium/tri-tert-butylphosphine: Expanded scope and milder reaction conditions." Journal of the American Chemical Society.[2] Link
- Context: Establishes the protocol for coupling electron-rich aryl halides with acrylates/buteno
-
-
Selective Hydrogenation (Benzyl Ether Stability)
-
Birch, A. J., & Walker, K. A. M. (1966). "Homogeneous hydrogenation of alkenes with Wilkinson's catalyst." Journal of the Chemical Society C. Link
- Context: Foundational text on using Rhodium catalysts to reduce double bonds without affecting benzyl ethers or other sensitive groups.
-
- Synthesis of Phenylbutanoic Acids (Analogous Methods): Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Context: Standard protocols for Malonic Ester synthesis and chain extension of phenethyl halides.
-
Debenzylation Risks
-
BenchChem Technical Notes. "Synthesis of 3-(3-(benzyloxy)phenyl)propanoic acid." Link
- Context: Explicitly details the side-reaction of benzyl ether cleavage during hydrogenation of cinnamic acid deriv
-
Sources
A Head-to-Head Comparison: 4-[3-(benzyloxy)phenyl]butanoic acid versus Avagacestat (BMS-708163) as a Putative Gamma-Secretase Inhibitor
A Senior Application Scientist's In-Depth Technical Guide for Researchers in Neurodegenerative Disease and Oncology
Introduction: The Critical Role of Gamma-Secretase in Disease and Drug Discovery
Gamma-secretase, an intramembrane protease, is a high-value therapeutic target implicated in both Alzheimer's disease and various cancers.[1][2] Its role in the amyloidogenic processing of the amyloid precursor protein (APP) to generate amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's patients, has made it a focal point of extensive research.[3][4] However, the therapeutic window for gamma-secretase inhibitors (GSIs) is narrowed by their on-target toxicity related to the inhibition of Notch signaling, a critical pathway for cell-fate determination.[2][5] This guide provides a comparative analysis of Avagacestat (BMS-708163), a well-characterized GSI that has undergone clinical investigation, and 4-[3-(benzyloxy)phenyl]butanoic acid, a novel compound of interest for its potential as a GSI.
This analysis will delve into the mechanistic nuances of gamma-secretase inhibition, present a hypothetical performance comparison based on established assay methodologies, and provide detailed experimental protocols to enable researchers to conduct their own comparative studies.
The Standard: Avagacestat (BMS-708163) - A Notch-Sparing Gamma-Secretase Inhibitor
Avagacestat is a potent, orally bioavailable arylsulfonamide-based inhibitor of gamma-secretase.[3][6] It was developed with the aim of achieving selectivity for APP processing over Notch processing, a "Notch-sparing" profile, to mitigate the toxic side effects observed with earlier pan-GSIs like Semagacestat.[5]
Mechanism of Action
Avagacestat is a non-competitive inhibitor of gamma-secretase.[4] It targets presenilin, the catalytic subunit of the gamma-secretase complex.[1] By binding to presenilin, Avagacestat allosterically modulates the enzyme's activity, thereby reducing the production of Aβ40 and Aβ42 peptides.[6][7] While designed to be Notch-sparing, some studies have indicated that it still exhibits a degree of Notch inhibition.[5]
The Challenger: this compound - A Novel Investigational Compound
While this compound is not a clinically established GSI, its structural features, including a carboxylic acid moiety and a lipophilic phenyl group, are present in some known enzyme inhibitors. This guide will treat it as a novel investigational compound to illustrate the comparative process. Its biological activity as a GSI is yet to be fully elucidated, and the following comparison is based on a hypothetical performance profile derived from the analysis of structurally related butanoic acid derivatives which have shown activity as enzyme inhibitors.[8][9]
Head-to-Head Performance Comparison
To objectively compare the efficacy and selectivity of this compound with Avagacestat, a series of in vitro assays are essential. The following table summarizes the key performance parameters and provides hypothetical data for our investigational compound alongside published data for Avagacestat.
| Parameter | Avagacestat (BMS-708163) | This compound (Hypothetical) | Significance |
| Aβ40 IC50 | 0.30 nM[3][7] | 50 nM | Potency against a major Aβ species. |
| Aβ42 IC50 | 0.27 nM[6][7] | 75 nM | Potency against the more amyloidogenic Aβ species. |
| Notch (NICD) IC50 | 0.84 nM[7] (in some assays) / 58 nM[7] | 5 µM | Measure of potential on-target toxicity. |
| Selectivity Ratio (Notch IC50 / Aβ42 IC50) | ~193-fold[3][6] | ~67-fold | A higher ratio indicates better Notch-sparing activity. |
| Cellular Permeability | High | Moderate | Ability to cross cell membranes to reach the target. |
| In Vivo Efficacy | Demonstrated reduction of plasma and brain Aβ40 in rats and dogs[3] | To be determined | Translation of in vitro activity to a biological system. |
Signaling Pathway: Gamma-Secretase Cleavage of APP and Notch
The following diagram illustrates the dual role of gamma-secretase in processing both APP and Notch, highlighting the therapeutic target and the source of potential side effects.
Caption: Gamma-secretase pathway showing APP and Notch processing.
Experimental Protocols
To validate the hypothetical data and conduct a thorough comparison, the following experimental protocols are recommended.
In Vitro Gamma-Secretase Activity Assay (Aβ Production)
This assay quantifies the production of Aβ40 and Aβ42 from a recombinant APP substrate by isolated gamma-secretase enzyme complexes.
Experimental Workflow:
Caption: Workflow for in vitro gamma-secretase activity assay.
Step-by-Step Methodology:
-
Enzyme Preparation: Isolate membranes from cells overexpressing the four subunits of the gamma-secretase complex (Presenilin, Nicastrin, APH-1, and PEN-2). Solubilize the membranes with a mild detergent (e.g., CHAPSO) to extract active enzyme complexes.
-
Substrate: Utilize a recombinant C-terminal fragment of APP (e.g., C100-FLAG) as the substrate.
-
Inhibitor Preparation: Prepare a dilution series of Avagacestat (as the standard) and this compound in a suitable solvent (e.g., DMSO).
-
Reaction: In a microplate, combine the enzyme preparation, substrate, and inhibitor in a suitable assay buffer. Incubate at 37°C for a defined period (e.g., 1-4 hours).
-
Detection: Stop the reaction and quantify the levels of generated Aβ40 and Aβ42 using a sensitive detection method such as an enzyme-linked immunosorbent assay (ELISA), homogeneous time-resolved fluorescence (HTRF), or Meso Scale Discovery (MSD) assay.
-
Data Analysis: Plot the concentration of the inhibitor against the percentage of Aβ production to determine the IC50 values.
Cellular Gamma-Secretase Activity Assay (Notch Signaling)
This assay assesses the inhibition of Notch signaling in a cellular context, providing a measure of the compound's potential for on-target toxicity.
Experimental Workflow:
Sources
- 1. γ-Secretase Inhibitors and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. ACS Chemical Neuroscience Molecule Spotlight on BMS-708163 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. γ-Secretase Inhibition and Modulation for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Avagacestat | ALZFORUM [alzforum.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 4-benzimidazolyl-3-phenylbutanoic acids as novel PIF-pocket-targeting allosteric inhibitors of protein kinase PKCζ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 4-[3-(benzyloxy)phenyl]butanoic Acid Derivatives
Executive Summary: Defining the Pharmacophore
In the landscape of metabolic drug discovery, 4-[3-(benzyloxy)phenyl]butanoic acid derivatives represent a privileged scaffold that sits at the intersection of two major therapeutic signaling pathways: Free Fatty Acid Receptor 4 (FFAR4/GPR120) agonism and Histone Deacetylase (HDAC) inhibition.
While the core structure—a phenylbutanoic acid tail—resembles the classic chemical chaperone and HDAC inhibitor 4-Phenylbutyric Acid (4-PBA) , the addition of a lipophilic 3-benzyloxy moiety significantly alters the pharmacological profile. This modification extends the pharmacophore to mimic long-chain polyunsaturated fatty acids (LC-PUFAs), shifting the primary mechanism of action (MoA) toward G-protein coupled receptor (GPCR) activation, specifically FFAR4.
This guide outlines a rigorous validation framework to confirm FFAR4 agonism while systematically ruling out off-target HDAC activity and FFAR1 (GPR40) cross-reactivity.
Comparative Analysis: Candidate vs. Standards
To validate the MoA, the candidate derivatives must be benchmarked against established standards. The following table contrasts the expected profile of the candidate against the "Gold Standard" FFAR4 agonist (TUG-891) and the scaffold parent (4-PBA).
Table 1: Pharmacological Profile Comparison
| Feature | Candidate: this compound | Standard A: TUG-891 (FFAR4 Selective) | Standard B: 4-PBA (HDAC Inhibitor) |
| Primary Target | FFAR4 (GPR120) | FFAR4 (GPR120) | HDAC Class I/II |
| Mechanism | G | G | Zinc chelation (active site) |
| Potency ( | Target: | ||
| Selectivity | Must demonstrate | Non-selective HDAC | |
| Metabolic Risk | High (requires modification) | Rapid | |
| Key Readout | Intracellular | GLP-1 Secretion | Histone Acetylation |
Analyst Insight: The critical validation step is distinguishing the candidate from Standard B (4-PBA). If your derivative shows high micromolar potency in calcium flux assays but requires millimolar concentrations to affect histone acetylation, you have successfully validated the "benzyloxy" extension as a selectivity filter for the GPCR target.
Mechanism of Action & Signaling Pathway
The validation strategy relies on detecting specific downstream signaling events triggered by FFAR4 activation. Unlike HDAC inhibition, which is nuclear, FFAR4 signaling is membrane-initiated and bifurcates into G-protein and
DOT Diagram 1: FFAR4 Signaling Cascade
Figure 1: The canonical signaling pathway for FFAR4 agonists. The candidate molecule binds the transmembrane receptor, triggering Gq-mediated Calcium release and Beta-arrestin recruitment, leading to anti-inflammatory and metabolic effects.
Experimental Validation Protocols
To ensure scientific integrity, use the following self-validating protocols. These assays move from proximal receptor events (binding) to distal functional outcomes (secretion).
Protocol A: High-Throughput Calcium Mobilization (FLIPR)
Objective: Quantify agonist potency (
-
Seeding: Plate cells at 20,000 cells/well in 384-well black-wall plates. Incubate overnight at
. -
Dye Loading: Aspirate media and load cells with Calcium-5 dye (Molecular Devices) containing
Probenecid (to inhibit anion transport). Incubate for 45 min at . -
Compound Prep: Prepare
stocks of the candidate derivative in HBSS buffer.-
Control: TUG-891 (Positive,
). -
Negative:[] DMSO vehicle.
-
-
Measurement: Transfer plates to FLIPR Tetra system. Measure baseline fluorescence for 10s.
-
Addition: Inject compound. Monitor fluorescence flux for 180s.
-
Analysis: Calculate
. Fit curves using a 4-parameter logistic equation to determine .-
Causality Check: Pre-treat a subset of wells with AH-7614 (FFAR4 antagonist). If the signal is not abolished, the candidate is acting off-target (likely non-specific membrane perturbation).
-
Protocol B: Selectivity Profiling (The "Specificty Filter")
Objective: Confirm the candidate does not activate the closely related FFAR1 (GPR40). Method: Repeat Protocol A using CHO-K1 cells expressing hFFAR1 .
-
Acceptance Criteria:
.[2] -
Why this matters: Many phenylalkanoic acids are dual agonists. For a precise MoA claim, you must quantify this ratio.
Protocol C: Functional GLP-1 Secretion Assay
Objective: Validate that receptor binding translates to physiological function. Cell Line: STC-1 (Murine enteroendocrine cells) which endogenously express FFAR4.[2][3]
-
Incubation: Seed STC-1 cells in 24-well plates. Wash with Krebs-Ringer buffer.
-
Treatment: Treat cells with Candidate (
) or TUG-891 ( ) for 60 min.-
DPP-IV Inhibition: Add
Sitagliptin to prevent GLP-1 degradation.
-
-
Collection: Collect supernatant and centrifuge to remove debris.
-
Quantification: Measure active GLP-1 using an ELISA kit (e.g., Millipore).
-
Validation: Signal must be statistically significant (
) over vehicle control.
Validation Workflow Logic
The following diagram illustrates the decision tree for validating the molecule. It enforces a "Fail Fast" approach: if selectivity is poor, the MoA is redefined as a "Dual Agonist" rather than a selective tool.
DOT Diagram 2: Experimental Logic Flow
Figure 2: Step-by-step validation logic. Compounds must pass the Calcium Flux gate before moving to Selectivity and Functional assays.
References
-
Shimpukade, B., et al. (2012). Discovery of TUG-891, a Potent and Selective Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonist for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. Link
-
Suzuki, T., et al. (2008).[2] Characterization of the free fatty acid receptor GPR120 agonist NCG21. Naunyn-Schmiedeberg's Archives of Pharmacology. Link
-
Briscoe, C.P., et al. (2006).[2] Pharmacological regulation of insulin secretion in MIN6 cells through the fatty acid receptor GPR40: identification of agonist and antagonist small molecules. British Journal of Pharmacology. Link
-
Oh, D.Y., et al. (2014). A Gpr120-selective agonist improves insulin resistance and chronic inflammation in obese mice.[4] Nature Medicine. Link
-
Milligan, G., et al. (2017). G Protein-Coupled Receptor 120 (GPR120) as a Target for the Treatment of Type 2 Diabetes and Obesity. Annual Review of Pharmacology and Toxicology. Link
Sources
Safety Operating Guide
Personal protective equipment for handling 4-[3-(benzyloxy)phenyl]butanoic acid
[1]
Executive Safety Summary
4-[3-(benzyloxy)phenyl]butanoic acid is a lipophilic carboxylic acid derivative, often utilized as a protected intermediate in the synthesis of prostaglandin analogs (e.g., Latanoprost) or other phenylbutanoic acid derivatives.[1]
While specific toxicological data for this exact isomer is often limited in public repositories compared to its aliphatic analogs, structural activity relationship (SAR) analysis dictates we treat this compound with the Precautionary Principle . Its structural analogs (e.g., 4-(benzyloxy)butanoic acid, CAS 10385-30-5) are classified as Skin Corr.[1] 1B (Corrosive) and Eye Dam. 1 .[2]
Core Safety Directive: Handle as a Corrosive Solid . The combination of the acidic carboxyl head group and the lipophilic benzyloxy tail facilitates dermal absorption, increasing the risk of deep tissue injury upon contact.
Hazard Identification & Risk Assessment
| Hazard Class | GHS Classification (Conservative Estimate) | Mechanism of Action |
| Skin Corrosion/Irritation | Category 1B (Causes severe skin burns) | Proton donation from carboxylic acid disrupts cell membranes; lipophilic benzyloxy group enhances epidermal penetration.[1] |
| Eye Damage | Category 1 (Causes serious eye damage) | Acidic hydrolysis of corneal proteins; potential for permanent opacity if not rinsed immediately.[1] |
| Inhalation | STOT SE 3 (Respiratory Irritation) | Fine dust particles irritate mucous membranes in the upper respiratory tract.[1] |
Critical Note: Unlike simple inorganic acids, organic acids like this compound may not cause immediate stinging, leading to delayed recognition of exposure. Immediate washing is mandatory upon any suspected contact. [1]
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundant barrier system. Do not rely on a single layer of protection.[3]
| Protection Zone | Recommended Equipment | Technical Justification |
| Ocular | Chemical Splash Goggles (ANSI Z87.1 / EN 166) | Safety glasses are insufficient for corrosive solids.[1] Goggles seal the orbital area against airborne dust and accidental splashes during solubilization. |
| Dermal (Hands) | Double Gloving Protocol: 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (Extended Cuff, >5 mil) | Breakthrough Time: >480 mins for solids.The outer glove is sacrificial; strip immediately if contaminated. The inner glove protects during doffing. |
| Respiratory | Engineering Control Primary: Chemical Fume HoodPPE Secondary: N95/P100 (if hood unavailable) | The solid is likely a fine powder.[1] Inhalation poses a risk of bronchial irritation. Always handle open containers inside a certified hood. |
| Body | Lab Coat (Cotton/Poly) + Chemical Apron | Standard lab coats are porous.[1] A chemically resistant apron (rubber/neoprene) prevents acid penetration to the chest/lap during weighing.[1] |
Operational Protocol: Safe Handling Workflow
This protocol utilizes a "Clean-to-Dirty" unidirectional workflow to prevent cross-contamination.[1]
Phase 1: Preparation & Engineering Controls
-
Verify Airflow: Ensure Fume Hood face velocity is 80–100 fpm.
-
Static Control: Use an ionizing bar or anti-static gun if the powder is fluffy/static-prone to prevent dispersal.
-
Solvent Selection: Identify the solvent before starting (typically DCM, DMSO, or Ethyl Acetate). Have it ready to minimize open-container time.
Phase 2: Active Handling (Weighing & Transfer)
-
Tare First: Place the receiving vessel (flask/vial) on the balance and tare before opening the chemical container.
-
Spatula Technique: Use a disposable or dedicated stainless steel spatula. Do not reuse without cleaning.
-
Transfer: Transfer the solid slowly. If spillage occurs on the balance, stop immediately . Clean using a tissue dampened with weak base (e.g., 5% NaHCO₃) followed by water.[1]
Phase 3: Solubilization (Critical Step)
-
Exothermic Risk: Dissolving organic acids can be slightly exothermic.
-
Procedure: Add the solvent to the solid , not the solid to the solvent, to prevent splashing. Swirl gently away from the face.
Phase 4: Decontamination & Doffing[1]
-
Wipe Down: Wipe all tools and the workspace with a solvent-dampened tissue, then a soap/water wipe.
-
Doffing Order:
-
Remove Outer Gloves (turn inside out) → Dispose as hazardous waste.[1]
-
Remove Apron/Goggles.
-
Remove Inner Gloves → Wash hands immediately with soap and water for 30 seconds.
-
Visualization: Handling Logic Flow
Figure 1: Decision-logic workflow for handling corrosive organic solids, emphasizing spill response and engineering controls.
Emergency Response & Disposal
Accidental Exposure[1]
-
Eye Contact: IMMEDIATE irrigation at an eyewash station for 15 minutes . Hold eyelids open. Time it—15 minutes feels like an eternity but is necessary to normalize pH.
-
Skin Contact: Drench with water immediately.[3][4][5] Remove contaminated clothing while under the shower.[5] Do not apply neutralizing agents (acids/bases) to the skin; use only water and mild soap.[1]
Spill Cleanup (Small Scale < 5g)
-
Isolate: Alert nearby personnel.
-
Neutralize: Cover the spill with Sodium Bicarbonate (NaHCO₃) or a commercial acid spill kit. Wait for bubbling to cease.
-
Collect: Sweep up the neutralized paste using a dustpan and brush.
-
Clean: Wipe the surface with water and detergent.
Disposal Streams
-
Solid Waste: Label as "Hazardous Waste: Corrosive Solid, Organic Acid."
-
Liquid Waste: Segregate into "Organic Acid" or "Halogenated/Non-Halogenated" solvent waste depending on the solvent used. Do not mix with strong oxidizers. [1]
References
Sources
- 1. US6927300B2 - Process for the preparation of Latanoprost - Google Patents [patents.google.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. rigas.co.kr [rigas.co.kr]
- 6. 4-(Benzyloxy)butanoic acid | C11H14O3 | CID 562201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(Benzyloxy)butanoic acid [synhet.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
